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Menthyl valerate

Cat. No.: B13807449
M. Wt: 240.38 g/mol
InChI Key: LCJPVSLESAPYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menthyl valerate (CAS 89-47-4) is an ester compound formed from menthol and valeric acid, classified as a menthane monoterpenoid . This research-grade chemical is a transparent, colorless to pale yellow liquid with a characteristic mild, sweet, and fruity odor with mentholic and valerian undertones . It is practically insoluble in water and has a molecular formula of C 15 H 28 O 2 and a molecular weight of 240.38 g/mol . This compound serves as a valuable standard and tool in various research fields. In flavor and fragrance research , it is used to study its sensory properties and its role as a potential biomarker in plants like peppermint and orange mint . Its pleasant aroma profile makes it a subject of interest for developing and analyzing consumer products such as perfumes, colognes, and confectionery . In pharmaceutical and biological research , this compound is investigated for its potential calming and antiemetic (anti-nausea) effects. Studies suggest its mechanism of action may involve the stimulation of sensory receptors in the oral mucosa, leading to the release of endogenous compounds like endorphins and enkephalins, which have natural calming properties . It may also induce mild vasodilation through the release of nitric oxide . This product is designated for Research Use Only (RUO) . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, using personal protective equipment and ensuring good ventilation to avoid irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O2 B13807449 Menthyl valerate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) pentanoate

InChI

InChI=1S/C15H28O2/c1-5-6-7-15(16)17-14-10-12(4)8-9-13(14)11(2)3/h11-14H,5-10H2,1-4H3

InChI Key

LCJPVSLESAPYMK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1CC(CCC1C(C)C)C

Origin of Product

United States

Foundational & Exploratory

Menthyl valerate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of menthyl valerate (B167501), focusing on its chemical structure, physicochemical properties, synthesis methodologies, analytical protocols, and biological activities. It is intended to serve as a core reference for professionals in research and development.

A Note on Nomenclature: The term "menthyl valerate" is often used in literature to refer to menthyl isovalerate , the ester of menthol (B31143) and isovaleric acid (3-methylbutanoic acid). This compound, also known by the trade name Validol, is the primary subject of most pharmacological and synthesis studies.[1][2] True this compound is the ester of menthol and valeric acid (pentanoic acid). This guide will focus on the more extensively studied menthyl isovalerate and will specify when referring to the straight-chain valerate ester.

Chemical Structure and Identification

Menthyl isovalerate is a monoterpenoid ester.[3] It is structurally composed of a menthol moiety derived from L-menthol and an isovaleric acid acyl group.[2]

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification reactants L-Menthol + Isovaleric Acid reaction Reaction Vessel (Heating or Microwave) reactants->reaction catalyst Acid Catalyst (e.g., H2SO4) catalyst->reaction neutralize Neutralization (e.g., NaHCO3 wash) reaction->neutralize Crude Product extract Solvent Extraction neutralize->extract dry Drying (e.g., MgSO4) extract->dry purify Purification (e.g., Distillation) dry->purify product Pure Menthyl Isovalerate purify->product GABA_Pathway cluster_membrane Neuronal Membrane gaba_r GABAA Receptor (β3 subunit) influx Enhanced Cl- Influx gaba_r->influx menthyl Menthyl Isovalerate menthyl->gaba_r allosteric modulation gaba GABA gaba->gaba_r binds hyperpolarize Neuronal Hyperpolarization influx->hyperpolarize effect Anxiolytic / Sedative Effect hyperpolarize->effect

References

Menthyl Isovalerate: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate, also known as validolum, is the menthyl ester of isovaleric acid.[1][2] It is a transparent, colorless, oily liquid with a characteristic menthol (B31143) aroma.[1][2] This compound is utilized as a flavoring and fragrance agent in food and cosmetic products.[1][2] In some countries, it is also used as an over-the-counter anxiolytic medication.[1] This technical guide provides an in-depth overview of the physicochemical properties of menthyl isovalerate, along with detailed experimental protocols for their determination, synthesis, and analysis.

Physicochemical Properties

The fundamental physicochemical properties of menthyl isovalerate are summarized in the table below. These properties are crucial for its application in various fields, influencing its behavior in different matrices and its bioavailability.

PropertyValueReference
Molecular Formula C₁₅H₂₈O₂[1]
Molecular Weight 240.38 g/mol [1][3]
Appearance Transparent, colorless, oily liquid with a menthol odor[1][2]
Boiling Point 260-262 °C @ 750 mmHg[3]
Density 0.900-0.910 g/mL[3]
Refractive Index 1.445-1.450[3]
Solubility Insoluble in water; 1 mL dissolves in 10 mL of 80% ethanol (B145695)[1][3]
Optical Activity ([α]²⁰/D) -64° (neat for L-menthyl isovalerate)[1]

Experimental Protocols

Synthesis of Menthyl Isovalerate via Fischer Esterification

Menthyl isovalerate is commonly synthesized by the Fischer esterification of menthol and isovaleric acid, using an acid catalyst.[1][4]

Materials:

  • L-menthol

  • Isovaleric acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine L-menthol and a slight excess of isovaleric acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Attach a reflux condenser and heat the mixture to 100-110°C using a heating mantle.[1][4]

  • Maintain the reaction under reflux for several hours until the reaction is complete (monitoring by thin-layer chromatography or gas chromatography is recommended).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isovaleric acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude menthyl isovalerate.

  • The crude product can be further purified by vacuum distillation.

Determination of Physicochemical Properties

The following are generalized protocols that can be used to determine the key physicochemical properties of menthyl isovalerate.

a) Boiling Point Determination (Thiele Tube Method)

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or heating mantle), and mineral oil.

  • Procedure:

    • Fill the Thiele tube with mineral oil to a level above the side arm.

    • Attach a small sample vial containing 0.5-1 mL of menthyl isovalerate to a thermometer using a rubber band.

    • Place a capillary tube (sealed end up) into the sample vial.

    • Immerse the thermometer and sample assembly into the Thiele tube, ensuring the sample is level with the upper arm of the tube.

    • Gently heat the side arm of the Thiele tube.

    • Observe the capillary tube. As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.

    • When a continuous stream of bubbles is observed, remove the heat.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

b) Density Measurement

  • Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.

  • Procedure:

    • Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

    • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium. Record the temperature.

    • Record the mass of the pycnometer filled with water (m₂).

    • Empty and dry the pycnometer.

    • Fill the pycnometer with menthyl isovalerate and allow it to reach thermal equilibrium at the same temperature.

    • Record the mass of the pycnometer filled with menthyl isovalerate (m₃).

    • The density of menthyl isovalerate is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

c) Refractive Index Measurement

  • Apparatus: Abbe refractometer, constant temperature water bath, dropper.

  • Procedure:

    • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

    • Ensure the prism surfaces are clean and dry.

    • Place a few drops of menthyl isovalerate onto the lower prism using a dropper.

    • Close the prisms and allow the sample to spread evenly.

    • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20°C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index from the instrument's scale.

d) Solubility Determination

  • Apparatus: Test tubes, vortex mixer, graduated pipettes.

  • Procedure (Qualitative):

    • Water: Add 1 mL of menthyl isovalerate to a test tube containing 5 mL of distilled water. Vortex the mixture vigorously for one minute. Observe if a single homogeneous phase is formed or if two distinct layers remain, indicating insolubility.

    • Ethanol: Add 1 mL of menthyl isovalerate to a test tube containing 10 mL of 80% ethanol. Vortex the mixture and observe for the formation of a single homogeneous solution, indicating solubility.

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of menthyl isovalerate and quantifying it in various matrices.[5][6]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

  • Injector and data acquisition system.

Chromatographic Conditions (Example):

  • Column: HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m x 0.53 mm i.d., 1 µm film thickness).[6]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a rate of 10-15°C/min.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the menthyl isovalerate sample in a suitable solvent (e.g., ethanol or hexane).

Procedure:

  • Prepare a standard solution of menthyl isovalerate of known concentration.

  • Prepare the sample solution for analysis.

  • Inject the standard solution to determine the retention time and response factor of menthyl isovalerate.

  • Inject the sample solution.

  • Identify the menthyl isovalerate peak in the sample chromatogram by comparing its retention time with that of the standard.

  • The purity of the sample can be determined by calculating the peak area percentage of menthyl isovalerate relative to the total area of all peaks in the chromatogram.

Visualizations

Logical Relationships and Workflows

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Menthol L-Menthol Esterification Fischer Esterification (100-110°C) Menthol->Esterification Isovaleric_Acid Isovaleric Acid Isovaleric_Acid->Esterification Catalyst Acid Catalyst (H₂SO₄ or TsOH) Catalyst->Esterification Crude_Product Crude Menthyl Isovalerate Esterification->Crude_Product Washing Aqueous Workup (H₂O, NaHCO₃, Brine) Crude_Product->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Pure_Product Pure Menthyl Isovalerate Distillation->Pure_Product GC_Analysis Gas Chromatography (GC-FID) Pure_Product->GC_Analysis Purity_Data Purity Assessment & Characterization GC_Analysis->Purity_Data anxiolytic_mechanism Menthyl_Isovalerate Menthyl Isovalerate (Validol) Receptors Stimulation of Sensory Receptors Menthyl_Isovalerate->Receptors CNS Central Nervous System Receptors->CNS Signal Transduction Peptide_Release Release of Endogenous Peptides CNS->Peptide_Release Endorphins Endorphins Peptide_Release->Endorphins Enkephalins Enkephalins Peptide_Release->Enkephalins Anxiolytic_Effect Anxiolytic & Vasodilatory Effects Endorphins->Anxiolytic_Effect Enkephalins->Anxiolytic_Effect

References

Menthyl valerate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Menthyl Valerate (B167501)

Introduction

Menthyl valerate, also known as menthyl isovalerate or by the trade name Validol, is the menthyl ester of isovaleric acid.[1][2] It is an organic compound recognized for its characteristic menthol (B31143) aroma and a mild, sweet, fruity taste.[3][4] This compound is found naturally in plants such as peppermint and orange mint.[3] In various regions, particularly in Eastern Europe, it is utilized as an anxiolytic and sedative.[1] Beyond its pharmaceutical applications, this compound serves as a flavoring and fragrance agent in the food, cosmetic, and personal care industries.[5][6] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, analytical methods, and key applications for researchers and drug development professionals.

Chemical Identity and Synonyms

This compound is classified as a menthane monoterpenoid.[3] Its chemical structure is based on a p-menthane (B155814) backbone, which consists of a cyclohexane (B81311) ring with a methyl group and a (2-methyl)-propyl group.[3] The compound's identity is defined by several identifiers, with the CAS Number being the most critical for database searches and regulatory purposes.

Identifier TypeValue
Primary CAS Number 89-47-4[7][8][9]
Alternate CAS Numbers 16409-46-4 (for L-Menthyl isovalerate)[4][10], 64129-94-8[11]
IUPAC Name 5-methyl-2-(propan-2-yl)cyclohexyl pentanoate[3]
Synonyms Menthyl isovalerate, Validol, Menthyl pentanoate, Isovaleric acid p-menth-3-yl ester, (5-methyl-2-propan-2-yl)cyclohexyl) pentanoate[7][8][12][13]
Molecular Formula C₁₅H₂₈O₂[7][11][12]
Molecular Weight 240.38 g/mol [7][12]

Physicochemical Properties

This compound is a colorless to pale yellow, clear liquid with an odor reminiscent of menthol and valerian.[7][8] It is characterized by a cooling and faintly bitter taste.[7] Its properties make it suitable for a range of applications, particularly where solubility in non-aqueous media is required.

PropertyValue
Appearance Colorless to pale yellow clear liquid[8]
Density 0.903 - 0.909 g/mL at 25 °C[4][8]
Boiling Point 261.0 °C at 760 mmHg[8]; 126.0 °C at 10 mmHg[8]
Refractive Index 1.445 - 1.451 at 20 °C[8]
Vapor Pressure 0.004 mmHg at 25 °C[8]
Flash Point > 93.33 °C (> 200 °F)[8]
Solubility Practically insoluble in water; freely soluble in alcohol, chloroform, ether, and oils[3][7]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common industrial method for synthesizing this compound is the direct esterification of menthol with isovaleric acid.[14][15] This acid-catalyzed reaction is a well-established method for producing esters.

Methodology:

  • Reactant Preparation: A mixture of L-menthol and isovaleric acid is prepared.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the mixture.[4][16]

  • Reaction Conditions: The reaction mixture is heated to a temperature between 100 °C and 110 °C.[4][16] The reaction is typically carried out under reflux to prevent the loss of volatile reactants and products.

  • Reaction Time: The process can take up to 48 hours to achieve moderate yields of approximately 75%.[6]

  • Work-up and Purification: Following the reaction, the mixture is cooled. The product is then subjected to neutralization and washing steps to remove the acid catalyst and any unreacted starting materials, which may generate wastewater.[6] Further purification can be achieved through distillation.

A more modern approach involves microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[6]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Menthol L-Menthol Reaction Heating (100-110°C) Reflux Menthol->Reaction IsovalericAcid Isovaleric Acid IsovalericAcid->Reaction Catalyst H₂SO₄ or HCl Catalyst->Reaction Purification Neutralization, Washing, Distillation Reaction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound via Fischer Esterification.

Analytical Protocol: Gas Chromatography (GC)

A validated gas chromatography method with flame-ionization detection (GC-FID) is used for the quantitative determination of this compound, particularly in pharmaceutical dosage forms like Validol tablets.[2]

Methodology:

  • Sample Preparation: The sample containing this compound is dissolved in a suitable solvent. An internal standard, such as n-octanol, is added for accurate quantification.[2]

  • GC System: A gas chromatograph equipped with a flame-ionization detector (FID) is used.

  • Column: The separation is achieved on a HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m length x 0.53 mm internal diameter with a 1 µm stationary film thickness).[2]

  • Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary liquid phase.

  • Detection: As this compound and the internal standard elute from the column, they are detected by the FID.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard against a calibration curve. The method has established linearity in the range of 1.152 to 5.762 mg/mL for menthyl isovalerate, with a limit of detection (LOD) of 0.5 mg/mL.[2]

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep Dissolution in Solvent + Internal Standard (n-octanol) Injection GC Injection Prep->Injection Separation Separation on HP-FFAP Column Injection->Separation Detection FID Detection Separation->Detection Quantification Peak Area Analysis & Quantification Detection->Quantification

Caption: Analytical workflow for this compound using Gas Chromatography.

Applications in Research and Drug Development

This compound's biological activity is primarily as a sedative and anxiolytic, which slows down brain function to induce relaxation and relieve stress.[3] Its applications span several industries.

  • Pharmaceuticals: It is the active ingredient in Validol, a medication used to manage anxiety and neurocirculatory dystonia.[1][6] Its calming effects are leveraged in various sedative preparations.[7]

  • Flavor and Fragrance: Due to its minty and fruity aroma, it is used as a flavoring agent in foods and beverages and as a fragrance component in perfumes, deodorants, and air fresheners.[5][17]

  • Cosmetics and Personal Care: The cooling and refreshing properties of this compound make it a common ingredient in lotions, creams, soaps, and shampoos.[5]

  • Aromatherapy: It is used in aromatherapy for its soothing and calming benefits.[5][6]

G MV This compound Pharma Pharmaceuticals MV->Pharma Flavor Flavor Industry MV->Flavor Cosmetics Cosmetics & Personal Care MV->Cosmetics Aromatherapy Aromatherapy MV->Aromatherapy Sedative Sedative / Anxiolytic (Validol) Pharma->Sedative Foods Foods & Beverages Flavor->Foods Fragrances Perfumes & Fragrances Flavor->Fragrances Lotions Lotions, Soaps, Shampoos Cosmetics->Lotions Calming Calming Effects Aromatherapy->Calming

Caption: Key applications of this compound across various industries.

Safety and Toxicology

This compound is considered to have low toxicity upon ingestion and skin contact.[4] However, it is classified as a skin and eye irritant and may cause respiratory irritation.[10][18] According to the Globally Harmonized System (GHS), it carries warning labels for these effects.[18] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[18] Standard safety precautions, such as wearing protective gloves and goggles and ensuring adequate ventilation, should be followed when handling the compound.[5]

Conclusion

This compound is a versatile monoterpenoid ester with significant applications in the pharmaceutical, food, and cosmetic industries. Its well-defined physicochemical properties and established synthesis and analytical protocols make it a compound of continued interest for researchers and developers. Its primary role as a sedative and its favorable safety profile as a flavoring agent underscore its importance in both clinical and commercial products.

References

The Elusive Menthyl Valerate: An In-depth Technical Guide to its Natural Occurrence in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl valerate (B167501), also known as menthyl isovalerate, is a monoterpenoid ester that contributes to the characteristic aroma and flavor profile of various plants within the Mentha genus. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence, biosynthesis, and the analytical methodologies used for its detection and quantification. While menthyl valerate itself is a less frequently quantified component compared to other major constituents of mint essential oils, this guide compiles available data and presents a robust framework for its study.

Data Presentation: Quantitative Analysis of Menthyl Esters in Mentha Species

Direct quantitative data for this compound in the essential oils of Mentha species is scarce in publicly available literature. However, data for the closely related ester, menthyl acetate (B1210297), is more prevalent and serves as a valuable proxy for understanding the presence and variability of menthyl esters in mint. The following tables summarize the quantitative data for menthyl acetate and other relevant compounds in the essential oils of various Mentha species.

Table 1: Percentage of Menthyl Acetate in the Essential Oil of Various Mentha Species

Mentha SpeciesPlant PartPercentage of Menthyl Acetate (%)Reference
Mentha piperitaLeaves3.5 - 4.5[1]
Mentha piperitaAerial Parts3.34[2]
Mentha piperita-0.3 - 9.2[3]
Mentha arvensis-0.5 - 5.3[4]
Mentha arvensisLeaves22.19[5]

Table 2: Other Relevant Esters and Precursors in Mentha Essential Oils

Mentha SpeciesCompoundPlant PartPercentage (%)Reference
Mentha piperitaValeric acid-Not specified[3]
Mentha suaveolensPiperitenone oxide-Major component[6]
Mentha longifoliaMenthone-19.31[7]
Mentha aquaticaMenthofuran-51.26 - 58.59[8]

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a two-stage process that begins with the formation of its alcohol precursor, (-)-menthol, followed by an esterification step.

Biosynthesis of (-)-Menthol

The biosynthesis of (-)-menthol is a well-characterized pathway that occurs in the glandular trichomes of mint leaves. It proceeds through the methylerythritol phosphate (B84403) (MEP) pathway to generate the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

Menthol_Biosynthesis IPP Isopentenyl diphosphate GPP Geranyl diphosphate IPP->GPP GPPS DMAPP Dimethylallyl diphosphate DMAPP->GPP Limonene (-)-Limonene GPP->Limonene LS Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol L3H Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone IPD Pulegone (+)-Pulegone Isopiperitenone->Pulegone IPR, IPI Menthone (-)-Menthone Pulegone->Menthone PR Menthol (B31143) (-)-Menthol Menthone->Menthol MMR

Biosynthesis of (-)-Menthol.

Enzymes:

  • GPPS: Geranyl diphosphate synthase

  • LS: (-)-Limonene synthase

  • L3H: (-)-Limonene-3-hydroxylase

  • IPD: (-)-trans-Isopiperitenol dehydrogenase

  • IPR: (-)-Isopiperitenone reductase

  • IPI: (-)-cis-Isopulegone isomerase

  • PR: (+)-Pulegone reductase

  • MMR: (-)-Menthone reductase

Esterification to this compound

The final step in the formation of this compound is the esterification of (-)-menthol with isovaleric acid (or a derivative like isovaleryl-CoA). This reaction is catalyzed by an Alcohol Acyltransferase (AAT) . While the specific AAT responsible for this compound synthesis has not been definitively identified in Mentha species, the presence and activity of AATs that catalyze the formation of other menthyl esters (like menthyl acetate) are well-documented.

Menthyl_Valerate_Formation Menthol (-)-Menthol Menthyl_Valerate This compound Menthol->Menthyl_Valerate AAT Isovaleryl_CoA Isovaleryl-CoA Isovaleryl_CoA->Menthyl_Valerate CoA CoA

Esterification of (-)-Menthol.

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

This protocol describes a standard laboratory method for extracting essential oils from Mentha plant material.

Workflow:

Hydrodistillation_Workflow Start Fresh Plant Material Grinding Grind Plant Material Start->Grinding Distillation Hydrodistillation in Clevenger Apparatus Grinding->Distillation Separation Separate Oil and Water Phases Distillation->Separation Drying Dry Essential Oil with Anhydrous Sodium Sulfate Separation->Drying Storage Store at 4°C in a Sealed Vial Drying->Storage

Hydrodistillation Workflow.

Methodology:

  • Plant Material: Fresh aerial parts (leaves and stems) of the Mentha species are collected.

  • Preparation: The plant material is coarsely ground to increase the surface area for efficient oil extraction.

  • Hydrodistillation: The ground plant material is placed in a round-bottom flask with distilled water. A Clevenger-type apparatus is attached, and the mixture is heated to boiling. The steam and volatile oils are condensed and collected in the separator arm of the Clevenger apparatus. The distillation is typically carried out for 3-4 hours.

  • Separation: The essential oil, being less dense than water, forms a layer on top of the aqueous phase in the separator. The oil is carefully collected.

  • Drying: Any residual water in the essential oil is removed by adding anhydrous sodium sulfate.

  • Storage: The pure essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantitative analysis of this compound in essential oil samples.

Workflow:

GCMS_Workflow Start Essential Oil Sample Dilution Dilute Sample in a Suitable Solvent (e.g., Hexane) Start->Dilution Injection Inject into GC-MS System Dilution->Injection Separation Chromatographic Separation on a Capillary Column Injection->Separation Detection Mass Spectrometric Detection and Fragmentation Separation->Detection Analysis Data Analysis: Peak Identification and Quantification Detection->Analysis

GC-MS Analysis Workflow.

Methodology:

  • Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration. An internal standard may be added for more accurate quantification.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of terpenes and their esters.

    • Injector: Split/splitless injector, with a typical split ratio of 1:50.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be: initial temperature of 60°C for 2 minutes, then ramp at 3°C/minute to 240°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 40 to 400.

  • Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard or with a library of mass spectra (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by creating a calibration curve using a series of known concentrations of a pure standard. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.

Conclusion

This compound is a naturally occurring ester in plants of the Mentha genus, contributing to their complex aromatic profiles. While direct quantitative data for this specific compound is limited, the presence of its precursors, menthol and valeric acid, along with the enzymatic machinery for ester synthesis, confirms its natural occurrence. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound, paving the way for further research into its distribution, biosynthesis, and potential applications in the pharmaceutical and flavor industries. Future research should focus on targeted quantitative analyses across a broader range of Mentha species and cultivars to build a more comprehensive understanding of this elusive but significant flavor compound.

References

Biological activity of menthyl valerate and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Menthyl Valerate (B167501) and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Menthyl valerate and its isomer, menthyl isovalerate (Validol), are monoterpene esters recognized for their diverse biological activities. This document provides a comprehensive technical overview of their pharmacological effects, with a primary focus on anxiolytic, sedative, and spasmolytic properties. We delve into the underlying mechanisms of action, including the modulation of GABAergic and monoaminergic pathways. Furthermore, this guide presents detailed experimental protocols for assessing these biological activities and summarizes key quantitative data from relevant studies. Synthesis methodologies are also reviewed, offering insights into both traditional and modern approaches. All information is supported by diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Introduction

This compound is the menthyl ester of valeric acid, while its more commonly studied isomer, menthyl isovalerate, is the ester of isovaleric acid.[1] These compounds belong to the menthane monoterpenoids class.[2] Historically, menthyl isovalerate, often in a solution with menthol (B31143) and sold under the trade name Validol, has been utilized in several countries as an over-the-counter sedative and anxiolytic preparation.[1][3] The biological activities of these esters extend beyond sedation to include spasmolytic effects on smooth muscle and potential cardiovascular modulation.[4][5] Their lipophilic nature is thought to facilitate penetration of the blood-brain barrier, enabling direct effects on the central nervous system.[3] This guide synthesizes the current knowledge on these compounds to support further research and drug development efforts.

Biological Activities and Mechanisms of Action

Anxiolytic and Sedative Effects

The primary therapeutic application of menthyl isovalerate is for anxiety relief and sedation.[2][3] The mechanism is believed to be centered on the modulation of the central nervous system.

  • GABAergic Pathway: Studies suggest that menthyl isovalerate potentiates GABAergic signaling by interacting with β3 subunit-containing GABA-A receptors.[3] This interaction enhances the influx of chloride ions, leading to hyperpolarization of neurons and a reduction in anxiety-related neural activity.[3] This mechanism is shared by structural analogs like valerenic acid, found in valerian root.[3]

GABAergic_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (β3 subunit) Cl_Channel Chloride (Cl⁻) Channel GABA_R->Cl_Channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Increased Cl⁻ Influx AnxiolyticEffect Anxiolytic & Sedative Effect Hyperpolarization->AnxiolyticEffect Leads to MenthylIsovalerate Menthyl Isovalerate MenthylIsovalerate->GABA_R Potentiates Serotonergic_Pathway MenthylIsovalerate Menthyl Isovalerate Administration LimbicSystem Limbic System (Dorsal Raphe Nucleus) MenthylIsovalerate->LimbicSystem Modulates Serotonin Increased Extracellular Serotonin (5-HT) LimbicSystem->Serotonin Results in MoodStabilization Mood Stabilization & Antidepressant-like Effects Serotonin->MoodStabilization Leads to Smooth_Muscle_Relaxation cluster_pathway General Vasodilation Pathway RhoA RhoA RhoKinase Rho Kinase RhoA->RhoKinase Activates MRLCP MRLC Phosphatase RhoKinase->MRLCP Inhibits pMRLC Phosphorylated MRLC (p-MRLC) MRLCP->pMRLC Dephosphorylates Relaxation Smooth Muscle Relaxation MRLCP->Relaxation Promotes Contraction Smooth Muscle Contraction pMRLC->Contraction MenthylValerate This compound (Hypothesized) MenthylValerate->RhoKinase Inhibits? HRV_Workflow cluster_setup Setup & Baseline cluster_intervention Intervention & Measurement cluster_analysis Data Analysis Subject 1. Subject Preparation (61-year-old male, resting, supine) Device 2. Instrument Attachment (Kalenji Chest Strap) Subject->Device Baseline 3. Baseline Measurement (3 min HRV recording) Device->Baseline Administer 4. Administer Validol (0.06g sublingually) Baseline->Administer Wait 5. Wait 10 minutes Administer->Wait PostValidol 6. Second Measurement (3 min HRV recording) Wait->PostValidol Software 7. Data Processing (Kubios HRV Software) PostValidol->Software Parameters 8. Analyze Parameters (Stress Index, RMSSD, LF/HF etc.) Software->Parameters

References

Menthyl Valerate: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl valerate (B167501), also known as menthyl isovalerate or under the trade name Validol, is a compound recognized for its sedative and anxiolytic properties[1]. It is the menthyl ester of isovaleric acid[2]. The primary mechanism of action is believed to be a dual engagement of the transient receptor potential melastatin 8 (TRPM8) channel and the gamma-aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive technical overview of the current understanding of menthyl valerate's biological activity, detailing its proposed signaling pathways, summarizing relevant quantitative data from closely related compounds, and outlining key experimental protocols for its investigation.

Core Mechanism of Action

This compound's therapeutic effects are attributed to the synergistic action of its two constituent parts upon hydrolysis: menthol (B31143) and valeric acid. The primary targets are believed to be the TRPM8 ion channel and the GABAA receptor.

TRPM8 Channel Activation and Endogenous Opioid Release

Sublingual administration of this compound is thought to activate TRPM8 channels, which are non-selective cation channels that function as the primary molecular transducer of cold sensation[3]. This activation in the oral mucosa is proposed to trigger a reflex vasodilation and the release of endogenous peptides such as endorphins and enkephalins, contributing to a calming and analgesic effect[2].

GABAA Receptor Modulation

The valeric acid and menthol components are also hypothesized to modulate the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This positive allosteric modulation would enhance the effect of GABA, leading to increased chloride ion influx, hyperpolarization of neurons, and a consequent reduction in neuronal excitability, manifesting as anxiolysis and sedation. While direct evidence for this compound is limited, studies on its constituent, menthol, have shown potentiation of GABAA receptor-mediated currents[4][5][6][7].

Signaling Pathways

The proposed signaling pathways for this compound are depicted below.

Menthyl_Valerate_Signaling cluster_0 Oral Mucosa cluster_1 Central Nervous System This compound This compound TRPM8 TRPM8 This compound->TRPM8 Activates GABA_A GABA_A Receptor This compound->GABA_A Positive Allosteric Modulation Ca2+ Influx Ca2+ Influx TRPM8->Ca2+ Influx Mediates Sensory Neuron Activation Sensory Neuron Activation Ca2+ Influx->Sensory Neuron Activation Leads to Endogenous Opioid Release Endogenous Opioid Release Sensory Neuron Activation->Endogenous Opioid Release Stimulates Anxiolytic/Sedative Effect Anxiolytic/Sedative Effect Endogenous Opioid Release->Anxiolytic/Sedative Effect Cl- Influx Cl- Influx GABA_A->Cl- Influx Increases GABA GABA GABA->GABA_A Binds Neuronal Hyperpolarization Neuronal Hyperpolarization Cl- Influx->Neuronal Hyperpolarization Causes Neuronal Hyperpolarization->Anxiolytic/Sedative Effect Results in

Proposed signaling pathways for this compound.

Quantitative Data (from related compounds)

Direct quantitative data for this compound is scarce in publicly available literature. The following tables summarize key parameters for its primary active component, (-)-menthol, and other relevant compounds, which can serve as a proxy for estimating the potential activity of this compound.

Table 1: TRPM8 Channel Modulation by Menthol and Derivatives

CompoundParameterValueSpecies/Cell LineExperimental MethodReference
(-)-MentholEC5081 ± 17 µMHuman TRPM8 in HEK293 cellsCalcium Imaging[8]
(-)-MentholEC5062.64 ± 1.2 µMMouse TRPM8 in HEK293T cellsWhole-cell Patch-clamp[9][10]
(-)-Menthyl-1 (Antagonist)IC50 (vs. menthol)805 ± 200 nMHuman TRPM8 in HEK293 cellsCalcium Imaging[8]
(-)-Menthyl-1 (Antagonist)IC50 (vs. menthol)117 ± 18 nMRat TRPM8Calcium Imaging[8]

Table 2: GABAA Receptor Modulation by Menthol

CompoundParameterValueReceptor SubtypeExperimental MethodReference
(+)-MentholEC20 GABA enhancement496 ± 113% (at 100 µM)α1β2γ2sElectrophysiology (Oocytes)[6]
(+)-MentholGABA EC50 ShiftFrom 82.8 to 25.0 µM (at 100 µM)α1β2γ2sElectrophysiology (Oocytes)[6]
MentholConcentration for IPSC prolongation150-750 µMNative rat PAG neuronsWhole-cell Patch-clamp[4][7]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

TRPM8 Activation: Calcium Imaging Assay

This protocol is designed to measure the influx of calcium ions upon TRPM8 channel activation by this compound in a cell-based assay.

Calcium_Imaging_Workflow Cell Culture 1. Culture HEK293 cells stably expressing human TRPM8. Plate Cells 2. Plate cells in a 96-well, black-walled, clear-bottom plate. Cell Culture->Plate Cells Load Dye 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Plate Cells->Load Dye Establish Baseline 4. Measure baseline fluorescence using a plate reader. Load Dye->Establish Baseline Add Compound 5. Add varying concentrations of this compound. Establish Baseline->Add Compound Measure Fluorescence 6. Immediately measure the change in fluorescence over time. Add Compound->Measure Fluorescence Data Analysis 7. Analyze data to determine EC50 values. Measure Fluorescence->Data Analysis

Workflow for a TRPM8 calcium imaging experiment.

Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing human TRPM8 in appropriate culture medium.

  • Plating: Seed cells at a suitable density in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions.

  • Baseline Measurement: Use a fluorescence plate reader to measure the baseline fluorescence intensity of each well.

  • Compound Addition: Add varying concentrations of this compound (and appropriate controls, such as menthol as a positive control and vehicle as a negative control) to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals to capture the calcium influx kinetics.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot the concentration-response curve to determine the EC50 value for this compound.

GABAA Receptor Modulation: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the effect of this compound on the ion currents flowing through GABAA receptors.

Patch_Clamp_Workflow Cell Preparation 1. Prepare Xenopus oocytes or cultured neurons expressing GABA_A receptors. Establish Whole-Cell Configuration 2. Achieve a whole-cell patch-clamp configuration on a single cell. Cell Preparation->Establish Whole-Cell Configuration Apply GABA 3. Perfuse a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current. Establish Whole-Cell Configuration->Apply GABA Co-apply this compound 4. Co-perfuse the baseline GABA concentration with varying concentrations of this compound. Apply GABA->Co-apply this compound Record Currents 5. Record the potentiation of the GABA-evoked current. Co-apply this compound->Record Currents Washout 6. Washout with the baseline GABA solution to observe recovery. Record Currents->Washout Data Analysis 7. Analyze the potentiation to determine the modulatory effect and EC50. Washout->Data Analysis

Workflow for a GABAA receptor patch-clamp experiment.

Methodology:

  • Cell Preparation: Use Xenopus oocytes injected with cRNA for specific GABAA receptor subunits or cultured neurons (e.g., hippocampal or cortical neurons).

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

  • Whole-Cell Recording: Establish a gigaseal and then rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

  • Baseline Current: Perfuse the cell with an external solution containing a low concentration of GABA (e.g., EC10-EC20) to establish a stable baseline current.

  • Compound Application: Co-apply the same concentration of GABA along with varying concentrations of this compound and record the resulting current.

  • Washout: Perfuse with the GABA-containing solution alone to ensure the effect of this compound is reversible.

  • Data Analysis: Measure the peak current in the presence and absence of this compound to quantify the potentiation. Construct a concentration-response curve to determine the EC50 for the modulatory effect.

Conclusion

This compound likely exerts its anxiolytic and sedative effects through a multifaceted mechanism involving the activation of TRPM8 channels, leading to the release of endogenous opioids, and the positive allosteric modulation of GABAA receptors. While direct quantitative data for this compound is limited, the well-documented actions of its primary component, menthol, provide a strong basis for these proposed pathways. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the specific molecular interactions and pharmacological profile of this compound. Such studies will be crucial for the optimization of its therapeutic applications and the development of novel drugs targeting these pathways.

References

A Technical Guide to the Spectroscopic Analysis of Menthyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Menthyl valerate (B167501) is an ester known for its mild, fruity aroma, finding applications in the flavor and fragrance industries.[1][2] As with any chemical entity in research and development, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of such compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For menthyl valerate, the most prominent features will be the strong carbonyl (C=O) stretch of the ester and the C-O single bond stretches, in addition to the characteristic C-H stretches of the aliphatic structure.

Data Presentation: Expected IR Absorption Bands
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O StretchEster1750-1735Strong
C-O StretchEster1300-1000Medium
sp³ C-H StretchAlkane2960-2850Strong

Note: The expected wavenumbers are based on typical values for aliphatic esters.[3]

Experimental Protocol: Acquiring an IR Spectrum (Neat Liquid)

This compound, being a liquid at room temperature, can be analyzed directly as a thin film. This is often referred to as a "neat" sample.[4]

  • Preparation of Salt Plates: Obtain two polished salt plates, typically made of Sodium Chloride (NaCl) or Potassium Bromide (KBr), from a desiccator to ensure they are free of moisture.[4][5] If necessary, clean the plates with a small amount of dry acetone (B3395972) and wipe them dry with a lint-free tissue.

  • Sample Application: Using a Pasteur pipet, place a single drop of this compound onto the center of one salt plate.[4]

  • Creating the Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform capillary film between the two plates.[4][5] The plates should be handled by their edges to avoid contaminating the faces.

  • Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty. Perform a background scan to capture the spectrum of the ambient atmosphere (primarily CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.[6]

  • Sample Analysis: Mount the "sandwiched" salt plates in the sample holder within the spectrometer's sample compartment.[4]

  • Spectrum Acquisition: Initiate the sample scan. The instrument will direct a beam of infrared radiation through the sample and record the absorbance at each wavelength, generating the IR spectrum.[7]

  • Cleaning: After analysis, disassemble the salt plates, clean them thoroughly with a suitable solvent (like acetone), and return them to the desiccator.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment, number, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Data Presentation: Expected ¹H NMR Chemical Shifts (CDCl₃)

The structure of this compound contains several distinct proton environments. The expected chemical shifts are influenced by the electron-withdrawing ester group and the stereochemistry of the menthyl ring.

Proton Assignment (See Structure)Expected Chemical Shift (δ) ppmMultiplicityIntegration
Hα (Valerate)2.2 - 2.4Triplet (t)2H
Hβ (Valerate)1.5 - 1.7Multiplet (m)2H
Hγ (Valerate)1.3 - 1.5Multiplet (m)2H
Hδ (Valerate)0.8 - 1.0Triplet (t)3H
H on C attached to O (Menthyl)4.5 - 4.8Multiplet (m)1H
Menthyl Ring Protons0.8 - 2.2Multiplet (m)9H
Menthyl -CH(CH₃)₂ Protons0.7 - 1.0Doublet (d)6H
Menthyl Ring -CH₃ Proton0.7 - 1.0Doublet (d)3H

Note: These are estimated values based on general data for esters and menthol (B31143) derivatives.[3][8][9]

Data Presentation: Expected ¹³C NMR Chemical Shifts (CDCl₃)
Carbon AssignmentExpected Chemical Shift (δ) ppm
C=O (Ester Carbonyl)172 - 175
C-O (Menthyl C attached to O)74 - 78
Cα (Valerate)33 - 36
Menthyl Ring Carbons20 - 50
Valerate Chain Carbons (β, γ)22 - 28
Menthyl and Valerate -CH₃ Carbons13 - 23

Note: These are estimated values based on data for menthol and other p-menthane (B155814) derivatives.[10][11][12]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside a clean vial.[8]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a reference peak at 0 ppm.

  • Transfer to NMR Tube: Transfer the solution into a 5 mm NMR tube. A small plug of glass wool may be pushed down into the tube to ensure a homogeneous solution and improve shimming.[8]

  • Spectrometer Setup: Place the NMR tube into the spectrometer's probe. The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent and "shim" the magnetic field to optimize its homogeneity.

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically used for ¹H NMR.[8] The key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans (often 8 or 16 for good signal-to-noise).

  • ¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled experiment is standard, which simplifies the spectrum to single lines for each unique carbon.[8] Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required to achieve a good signal-to-noise ratio.[8]

  • Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. Processing steps include phasing, baseline correction, and integration of the signals.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Data Presentation: Expected EI-MS Fragmentation

Upon electron ionization (EI), this compound (Molecular Weight: 240.38 g/mol ) is expected to produce a molecular ion peak (M⁺˙) and several characteristic fragment ions.

m/z ValueProposed Fragment IdentityFragmentation Pathway
240[C₁₅H₂₈O₂]⁺˙Molecular Ion (M⁺˙)
139[C₁₀H₁₉]⁺Loss of the valerate group (CH₃(CH₂)₃COO˙) from the M⁺˙
138[C₁₀H₁₈]⁺˙Loss of valeric acid via hydrogen transfer
102[C₅H₉O₂]⁺Valeric acid fragment cation
87[C₄H₇O₂]⁺McLafferty rearrangement of the valerate chain
83[C₆H₁₁]⁺Fragmentation of the menthyl ring
57[C₄H₉]⁺Butyl cation from the valerate chain
43[C₃H₇]⁺ or [C₂H₃O]⁺Propyl cation from the valerate chain or acetyl cation

Note: Fragmentation patterns are predicted based on common pathways for esters and cyclic alkanes.[13][14] The McLafferty rearrangement is a characteristic fragmentation for esters with a sufficiently long alkyl chain.[13][15]

Experimental Protocol: Acquiring an EI-MS Spectrum
  • Sample Introduction: For a volatile compound like this compound, the sample is typically introduced into the mass spectrometer via a Gas Chromatograph (GC-MS). This separates the analyte from any impurities before it enters the ion source.[16]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization). This process ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺˙).[17]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.[17]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[18]

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[18]

  • Data Analysis: The resulting spectrum is plotted as relative intensity versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern is analyzed to confirm the structure.[16]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a small molecule liquid sample like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep 1. Sample Handling cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Confirmation Sample Pure Liquid Sample (this compound) Prep_NMR Dissolve in CDCl3 + TMS Standard Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR Process FID: Chemical Shifts, Couplings, Integration NMR->Data_NMR Data_IR Identify Functional Group Frequencies IR->Data_IR Data_MS Determine Mol. Weight & Fragmentation Pattern MS->Data_MS Confirm Structure Elucidation & Confirmation Data_NMR->Confirm Data_IR->Confirm Data_MS->Confirm

References

Menthyl Valerate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of menthyl valerate (B167501) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering available solubility data, detailed experimental methodologies, and visual representations of relevant processes.

Introduction to Menthyl Valerate

This compound is the ester formed from the reaction of menthol (B31143) and valeric acid (pentanoic acid). It is a colorless liquid with a characteristic fruity odor. It is important to distinguish it from its isomer, menthyl isovalerate, which is derived from isovaleric acid (3-methylbutanoic acid). While the two are structurally similar and sometimes referred to interchangeably in literature, their physical properties, including solubility, can differ. This guide will focus on this compound while noting data for menthyl isovalerate where relevant, due to the limited availability of specific data for the former.

Solubility of this compound

The solubility of a compound is a critical physicochemical property, influencing its bioavailability, formulation, and potential applications. The solubility of this compound is dictated by its molecular structure, which includes a bulky, nonpolar menthyl group and a moderately polar ester group.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and limited quantitative solubility information for this compound and its isomer, menthyl isovalerate. Researchers are advised to experimentally determine the solubility in their specific solvent systems.

SolventCompoundTemperature (°C)SolubilityData Type
WaterThis compound250.3057 mg/LQuantitative (Estimated)
WaterMenthyl IsovalerateNot SpecifiedPractically InsolubleQualitative
Ethanol (80%)Menthyl IsovalerateNot Specified1 mL in 10 mLQuantitative
EthanolThis compoundNot SpecifiedFreely SolubleQualitative
EthanolMenthyl IsovalerateNot SpecifiedVery Slightly SolubleQualitative
ChloroformThis compoundNot SpecifiedFreely SolubleQualitative
Diethyl EtherThis compoundNot SpecifiedFreely SolubleQualitative
OilsThis compoundNot SpecifiedFreely SolubleQualitative
Dimethyl Sulfoxide (DMSO)Menthyl IsovalerateNot Specified200 mg/mLQuantitative

Experimental Protocols for Solubility Determination

The following section outlines a detailed, representative experimental protocol for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by quantification using gas chromatography (GC).

Shake-Flask Method for Solubility Determination

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Screw-cap vials

  • Analytical balance

  • Shaking incubator or water bath with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Autosampler vials

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a screw-cap vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved particles.

    • Dilute the filtered solution with the same organic solvent to a concentration suitable for GC analysis.

3. Quantification by Gas Chromatography (GC-FID):

  • Instrument Conditions (Example):

    • Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, ramp to 220 °C at 10 °C/min, hold for 5 minutes.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject the standard solutions into the GC to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Inject the diluted sample solution into the GC.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in g/100 mL or other appropriate units.

Visualizations

Factors Influencing this compound Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key factors influencing its solubility in organic solvents.

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for this compound Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis of this compound via Fischer esterification, followed by purification.

G Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Menthol + Valeric Acid Reaction Reflux Reaction Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing with NaHCO₃ Solution Extraction->Washing Drying Drying with Anhydrous MgSO₄ Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation FinalProduct Pure Menthyl Valerate Distillation->FinalProduct

An In-depth Technical Guide to the Stereoisomers of Menthyl Valerate and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl valerate (B167501), a significant compound in the flavor, fragrance, and pharmaceutical industries, exists as multiple stereoisomers due to the presence of chiral centers in both its menthol (B31143) and valeric acid moieties. The spatial arrangement of these chiral centers gives rise to diastereomers and enantiomers, each with unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of menthyl valerate, with a primary focus on the more extensively studied menthyl isovalerate. It details synthetic methodologies, protocols for stereoisomer separation and characterization, and summarizes known quantitative properties. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of these chiral molecules.

Introduction: Understanding the Stereochemistry of this compound

This compound is an ester formed from the reaction of menthol and valeric acid. Due to the commercial prevalence and extensive research on the ester derived from isovaleric acid (3-methylbutanoic acid), this guide will primarily focus on menthyl isovalerate, while also acknowledging the principles of stereoisomerism apply to esters of n-valeric acid.

Menthol, a cyclic monoterpene alcohol, possesses three chiral centers, leading to the existence of eight stereoisomers: (±)-menthol, (±)-neomenthol, (±)-isomenthol, and (±)-neoisomenthol. When esterified with a chiral acid, such as a substituted valeric acid, the number of possible stereoisomers of the resulting this compound molecule increases. For instance, the esterification of the eight menthol stereoisomers with racemic 2-methylvaleric acid would result in a complex mixture of sixteen stereoisomers.

The most common and naturally occurring isomer of menthol is (-)-menthol. Consequently, commercial menthyl isovalerate is often l-menthyl isovalerate, derived from (-)-menthol and isovaleric acid.[1] However, the synthesis using different menthol stereoisomers or chiral valeric acid derivatives will produce a range of diastereomers and enantiomers. These stereoisomers, while having the same chemical formula and connectivity, exhibit distinct three-dimensional structures. This structural variance leads to differences in their physical, chemical, and biological properties, including boiling point, optical rotation, and sensory perception (odor and taste).[2]

Synthesis of this compound Stereoisomers

The primary method for synthesizing this compound stereoisomers is through the esterification of a menthol stereoisomer with a valeric acid derivative.

Fischer Esterification

A common laboratory and industrial method is the Fischer esterification, which involves reacting the alcohol (menthol) and the carboxylic acid (valeric or isovaleric acid) in the presence of an acid catalyst.[3]

General Reaction Scheme:

Menthol + Valeric Acid (H⁺ catalyst) ⇌ this compound + H₂O

The specific stereochemistry of the resulting this compound is determined by the stereochemistry of the starting menthol and valeric acid. For example, reacting (-)-menthol with isovaleric acid will yield (-)-menthyl isovalerate.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the esterification process, offering a more energy-efficient and faster alternative to conventional heating.[4]

Logical Workflow for this compound Synthesis

Synthesis_Workflow Synthesis of this compound via Fischer Esterification Reactants Menthol Stereoisomer + Valeric Acid Derivative Reaction Esterification Reaction (Heating or Microwave) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Reaction Workup Reaction Work-up: - Neutralization - Extraction - Washing Reaction->Workup Purification Purification: - Distillation or - Column Chromatography Workup->Purification Product This compound Stereoisomer Mixture Purification->Product

Caption: A logical workflow for the synthesis of this compound.

Properties of this compound Stereoisomers

Quantitative Data

The following table summarizes the known quantitative data for l-menthyl isovalerate and general this compound.

Propertyl-Menthyl IsovalerateThis compound (general)
Molecular Formula C₁₅H₂₈O₂C₁₅H₂₈O₂
Molecular Weight 240.38 g/mol [3]240.38 g/mol [5]
Boiling Point 260-262 °C at 760 mmHg[6][7]123 °C at 6 mmHg[3]
Density 0.909 g/mL at 25 °C[7]0.906-0.908 g/mL[5]
Refractive Index (n_D²⁰) 1.4480[3]~1.445-1.450[6]
Optical Rotation ([α]_D²⁰) -64° (neat)Not available

Note: Data for other specific stereoisomers of this compound are not widely reported. The properties of these isomers are expected to differ based on their stereochemistry.

Sensory Properties

The odor and taste of this compound stereoisomers are of significant interest, particularly in the flavor and fragrance industries. l-Menthyl isovalerate is described as having a sweet, herbaceous odor reminiscent of both menthol and isovaleric acid, with a cooling and faintly bitter taste.[5][8]

While specific sensory data for other this compound stereoisomers is scarce, the sensory properties of the parent menthol stereoisomers provide insight into the expected variations.

Menthol StereoisomerOdor DescriptionOdor Detection Threshold (mg/L)
l-menthol (B7771125) Pleasant, sweet, mint-like, fresh5.166[2][9]
d-menthol Similar to l-menthol4.734[2][9]
l-neomenthol Musty, herbal14.275[2][9]
d-neomenthol Prominent musty, herbal notes21.669[2][9]
l-isomenthol Musty, earthy30.165[9]
d-isomenthol Musty, earthy41.016[9]
l-neoisomenthol Musty, herbal14.265[9]
d-neoisomenthol Musty, herbal8.972[9]

The significant differences in odor profiles and detection thresholds among the menthol stereoisomers strongly suggest that the corresponding this compound esters will also exhibit a wide range of sensory properties.

Experimental Protocols

Synthesis of l-Menthyl Isovalerate via Fischer Esterification

This protocol describes a general procedure for the synthesis of l-menthyl isovalerate.

Materials:

  • l-menthol

  • Isovaleric acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine l-menthol (1.0 eq), isovaleric acid (1.1-1.5 eq), and a catalytic amount of concentrated H₂SO₄ or p-TsOH (0.01-0.05 eq) in toluene.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and unreacted isovaleric acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude l-menthyl isovalerate.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Separation of this compound Diastereomers by HPLC

This protocol provides a general method for the separation of this compound diastereomers using High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • UV detector or Refractive Index (RI) detector (as this compound has a weak UV chromophore)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific column and diastereomers being separated.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Controlled, often near ambient (e.g., 25 °C).

  • Detection: UV at a low wavelength (e.g., 210 nm) or RI detection.

Procedure:

  • Prepare a standard solution of the this compound diastereomeric mixture in the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Optimize the mobile phase composition (ratio of non-polar solvent to polar modifier) to achieve baseline separation of the diastereomeric peaks.

  • Once the method is optimized, inject the unknown sample to determine the composition of the diastereomers.

Workflow for HPLC Separation of this compound Diastereomers

HPLC_Workflow HPLC Separation of this compound Diastereomers Sample This compound Diastereomer Mixture Preparation Dissolve in Mobile Phase Sample->Preparation Injection Inject into HPLC System Preparation->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection Detection (UV or RI) Separation->Detection Analysis Data Analysis: - Peak Integration - Quantification Detection->Analysis

References

Thermal Stability and Degradation of Menthyl Valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl valerate (B167501), an ester of menthol (B31143) and valeric acid, finds application in various industries, including pharmaceuticals and flavorings. Understanding its thermal stability and degradation profile is crucial for ensuring product quality, safety, and efficacy, particularly in applications involving heat processing or long-term storage at elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of menthyl valerate, including its anticipated degradation pathways and the analytical techniques used for its characterization. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from studies on analogous menthyl esters and general principles of ester pyrolysis to provide a robust predictive framework.

Introduction

The thermal decomposition of esters is a complex process influenced by factors such as temperature, time, and the presence of catalysts or impurities. For this compound, a terpene ester, the degradation process is expected to involve the cleavage of the ester bond, leading to the formation of volatile and non-volatile products. This guide details the probable decomposition mechanisms and outlines the experimental protocols necessary to quantify the thermal stability and identify the degradation products of this compound.

Predicted Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to proceed primarily through a pyrolysis mechanism, similar to that observed for other menthyl esters like menthyl acetate (B1210297) and menthyl stearate (B1226849). This process typically involves a concerted, non-radical elimination reaction.

A likely degradation pathway for this compound involves the formation of p-menthene isomers and valeric acid. The reaction proceeds through a cyclic transition state, a characteristic feature of the pyrolysis of esters containing a β-hydrogen on the alcohol moiety.

In the presence of water, particularly under hydrothermal conditions, another potential degradation route is hydrolysis, which would yield menthol and valeric acid.[1]

The following diagram illustrates the predicted primary thermal degradation pathway of this compound.

G cluster_main Thermal Degradation of this compound MV This compound TS Cyclic Transition State MV->TS Heat (Pyrolysis) PM p-Menthene Isomers (+)-trans-p-menthene-2 (+)-p-menthene-3 TS->PM VA Valeric Acid TS->VA

Caption: Predicted primary thermal degradation pathway of this compound via pyrolysis.

Quantitative Data Summary

CompoundDecomposition Temperature (°C)Primary Degradation ProductsYield of p-menthene (%)
(-)-Menthyl acetate (gas phase)425 - 450(+)-trans-p-menthene-2, (+)-p-menthene-3, Acetic acid~88
(-)-Menthyl stearate (liquid phase)320 - 330(+)-trans-p-menthene-2, (+)-p-menthene-3, Stearic acid~85

Based on this data, it is reasonable to predict that this compound will also decompose to yield p-menthene isomers and valeric acid, likely within a similar temperature range, although the exact temperatures will depend on the specific experimental conditions.

Experimental Protocols

To definitively determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or ceramic).

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5% and 50% mass loss occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

The following diagram outlines the experimental workflow for TGA.

G cluster_workflow TGA Experimental Workflow start Start prep Sample Preparation (5-10 mg this compound) start->prep load Load Sample into TGA prep->load run Run TGA (Inert atmosphere, 10°C/min) load->run analyze Analyze TGA/DTG Curves run->analyze end End analyze->end

Caption: A simplified workflow for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, hermetically sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.

    • Temperature Program: Heat the sample and reference pans from a sub-ambient temperature (e.g., -50°C) to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic (melting, boiling) and exothermic (decomposition) peaks. The peak temperatures and the area under the peaks (enthalpy change) are determined.

Gas Chromatography-Mass Spectrometry (GC-MS) of Degradation Products

Objective: To identify and quantify the volatile and semi-volatile products formed during the thermal degradation of this compound.

Methodology:

  • Sample Degradation: A sample of this compound is heated in a controlled manner (e.g., using a pyrolysis unit coupled to the GC-MS or by collecting the headspace from a heated vial). The heating temperature should be chosen based on the TGA results to ensure significant degradation.

  • GC-MS Analysis:

    • Gas Chromatograph: The volatile degradation products are separated on a suitable capillary column (e.g., a non-polar or mid-polar column).

    • Oven Temperature Program: A programmed temperature ramp is used to elute the separated compounds.

    • Mass Spectrometer: The eluted compounds are ionized (typically by electron ionization) and their mass spectra are recorded.

  • Data Analysis: The individual peaks in the chromatogram are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be achieved by using internal or external standards.

The logical relationship for identifying degradation products is shown below.

G cluster_logic Degradation Product Identification Logic heat Heat this compound collect Collect Volatiles heat->collect separate Separate by GC collect->separate detect Detect by MS separate->detect identify Identify via Mass Spectral Library detect->identify

Caption: Logical flow for the identification of thermal degradation products of this compound.

Conclusion

The thermal stability and degradation of this compound are critical parameters for its application in various fields. Based on the behavior of analogous menthyl esters, the primary thermal degradation pathway is predicted to be a pyrolysis reaction yielding p-menthene isomers and valeric acid. To confirm this and to obtain specific quantitative data for this compound, a systematic study employing TGA, DSC, and GC-MS is essential. The detailed experimental protocols provided in this guide offer a framework for conducting such an investigation, which will ultimately contribute to a better understanding of the thermal properties of this important compound and ensure its safe and effective use.

References

A Technical Guide to the Synthesis of Menthyl Valerate from Menthol and Isovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl valerate (B167501), a significant ester with applications in the pharmaceutical and flavor industries, is primarily synthesized through the esterification of menthol (B31143) and isovaleric acid. This technical guide provides an in-depth overview of the primary synthesis methodologies, including classical acid-catalyzed esterification, modern microwave-assisted techniques, and advanced palladium-catalyzed processes. Additionally, it explores the potential of enzymatic synthesis as a green alternative. This document presents a comprehensive compilation of quantitative data from various studies, detailed experimental protocols, and visual representations of the synthetic workflows to aid researchers and professionals in the development and optimization of menthyl valerate synthesis.

Introduction

This compound, also known as menthyl isovalerate, is the ester formed from menthol and isovaleric acid. It is a colorless, oily liquid with a characteristic menthol-like odor.[1] This compound is a key component in certain pharmaceutical preparations, most notably as the active ingredient in some anxiolytic medications.[1] The synthesis of this compound is a straightforward esterification reaction, yet the optimization of reaction conditions, catalyst selection, and purification methods are critical for achieving high yields and purity, which are essential for its end applications. This guide will delve into the technical details of the most relevant synthetic routes.

Synthesis Methodologies

The synthesis of this compound from menthol and isovaleric acid can be broadly categorized into chemical and enzymatic methods. Chemical methods are well-established and include conventional heating with an acid catalyst, microwave-assisted synthesis for accelerated reaction times, and palladium-catalyzed carbonylation routes. Enzymatic synthesis, while less documented for this specific ester, presents a promising, environmentally benign alternative.

Chemical Synthesis

The most traditional and widely used method for producing this compound is the direct esterification of menthol with isovaleric acid in the presence of a strong acid catalyst.[2] Commonly used catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[3][4] The reaction is typically carried out under reflux conditions with the removal of water to drive the equilibrium towards the product side.[4]

Table 1: Summary of Conventional Acid-Catalyzed Synthesis of this compound

CatalystReactant Molar Ratio (Menthol:Isovaleric Acid:Catalyst)Temperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄-100-110up to 48~75[2][3]
HCl-100--[3]
p-TsOH1.0:1.08-1.1:0.015-0.03105-125-92[4]
H₂SO₄ + NaCl-80±220~79.5[4]

Experimental Protocol: Synthesis of this compound using p-Toluenesulfonic Acid

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine l-menthol (B7771125), isovaleric acid, and p-toluenesulfonic acid in a molar ratio of 1.0:1.1:0.02, respectively.[4] A solvent such as toluene (B28343) can be used to facilitate the azeotropic removal of water.

  • Heating: Heat the reaction mixture to a temperature of 105-125°C.[4]

  • Reaction Monitoring: Continuously remove the water generated during the reaction using the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and filter. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure this compound.[1]

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[2] In the synthesis of this compound, microwave heating can significantly reduce the reaction time compared to conventional heating methods.[5]

Table 2: Summary of Microwave-Assisted Synthesis of this compound

CatalystReactant Molar Ratio (Isovaleric Acid:Menthol:Catalyst)Microwave Power (W)Reaction Time (min)Yield (%)Reference
H₂SO₄1:1:4.8x10⁻⁵560217.4[5]
H₂SO₄1:1:9.6x10⁻⁵5601259[5]
p-TsOH1:1.2:8.51x10⁻⁵5601289[5]

Experimental Protocol: Microwave-Assisted Synthesis of this compound

  • Reaction Mixture: In a dedicated microwave process vial, combine isovaleric acid, l-menthol, and the acid catalyst (e.g., p-toluenesulfonic acid) in the desired molar ratio.[5]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant power of 560 W for 12 minutes.[5]

  • Cooling and Work-up: After the irradiation is complete, allow the vial to cool to a safe temperature. The work-up procedure is similar to the conventional method, involving neutralization, washing, and drying of the product.

  • Purification: Purify the crude product by vacuum distillation.

An alternative route to this compound involves the palladium-catalyzed hydrocarboxylation of isobutylene (B52900) in the presence of menthol.[6] This method avoids the direct use of isovaleric acid.

Table 3: Summary of Palladium-Catalyzed Synthesis of this compound

Catalytic SystemMolar Ratio (Pd(OAc)₂:PPh₃:p-TsOH)Temperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Reference
Pd(OAc)₂/PPh₃/n-CH₃C₆H₄SO₃H1:8:4100183.599.7[6]
Pd(OAc)₂/PPh₃/n-CH₃C₆H₄SO₃H1:6:610018-99.0[6]
PdCl₂(PPh₃)₂/PPh₃-130442262[6]

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

  • Catalyst Preparation: In a suitable pressure reactor, charge the palladium catalyst precursor (e.g., Pd(OAc)₂), the phosphine (B1218219) ligand (e.g., PPh₃), and the acid co-catalyst (e.g., p-toluenesulfonic acid) in the specified molar ratio.[6]

  • Reaction Setup: Add menthol and a solvent such as p-xylene (B151628) to the reactor.[6]

  • Reaction Conditions: Pressurize the reactor with a 1:1 mixture of carbon monoxide and hydrogen (synthesis gas) to the desired pressure (e.g., 18 atm). Heat the mixture to the reaction temperature (e.g., 100°C) with stirring.[6]

  • Reactant Addition: Introduce isobutylene into the reactor.[6]

  • Reaction Monitoring and Work-up: Maintain the reaction under the specified conditions for the required duration. After cooling and depressurizing the reactor, the product can be isolated by filtration to remove the catalyst, followed by solvent evaporation and purification of the residue by distillation.

Enzymatic Synthesis

The use of lipases for the esterification of menthol offers a green and highly selective alternative to chemical methods.[7] Lipases can operate under mild reaction conditions, often without the need for organic solvents. Candida rugosa lipase (B570770) has been shown to be effective in the esterification of menthol with various fatty acids.[7] While specific data for isovaleric acid is limited, the general principles can be applied.

Table 4: Summary of Enzymatic Esterification of L-Menthol with Fatty Acids

Lipase SourceAcyl DonorMolar Ratio (Menthol:Fatty Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Candida rugosaOleic Acid1:3302496 (Extent of Esterification)[7]
Candida rugosaLinoleic Acid1:3302488 (Extent of Esterification)[7]
Candida rugosaα-Linolenic Acid1:3302495 (Extent of Esterification)[7]

Conceptual Experimental Protocol: Enzymatic Synthesis of this compound

  • Reaction Mixture: In a temperature-controlled vessel, combine l-menthol and isovaleric acid, potentially in a solvent-free system or a non-polar organic solvent.

  • Enzyme Addition: Add a commercially available lipase, such as immobilized Candida antarctica lipase B (Novozym 435) or Candida rugosa lipase. The enzyme loading will need to be optimized.

  • Incubation: Incubate the mixture at a mild temperature (e.g., 30-50°C) with constant stirring.

  • Reaction Monitoring: Monitor the formation of this compound using GC.

  • Product Isolation: Once the reaction reaches equilibrium or the desired conversion, the enzyme can be removed by filtration (especially if immobilized). The product can then be purified from the unreacted substrates, potentially by vacuum distillation.

Visualizing the Synthesis Workflows

The following diagrams illustrate the general experimental workflows for the different synthetic methodologies described.

G cluster_0 Conventional Esterification A0 Reactants & Catalyst Loading (Menthol, Isovaleric Acid, Acid Catalyst) A1 Heating under Reflux (with water removal) A0->A1 A2 Work-up (Neutralization, Washing) A1->A2 A3 Purification (Vacuum Distillation) A2->A3 A4 Pure this compound A3->A4

Caption: Workflow for Conventional Acid-Catalyzed Synthesis.

G cluster_1 Microwave-Assisted Synthesis B0 Reactants & Catalyst Loading (in Microwave Vial) B1 Microwave Irradiation B0->B1 B2 Cooling & Work-up (Neutralization, Washing) B1->B2 B3 Purification (Vacuum Distillation) B2->B3 B4 Pure this compound B3->B4

Caption: Workflow for Microwave-Assisted Synthesis.

G cluster_2 Enzymatic Synthesis C0 Substrate & Lipase Loading (Menthol, Isovaleric Acid, Lipase) C1 Incubation (Mild Temperature, Stirring) C0->C1 C2 Enzyme Removal (Filtration) C1->C2 C3 Purification (Vacuum Distillation) C2->C3 C4 Pure this compound C3->C4

Caption: Workflow for Enzymatic Synthesis.

Conclusion

The synthesis of this compound from menthol and isovaleric acid can be achieved through several effective methods. Conventional acid-catalyzed esterification remains a robust and scalable option, with p-toluenesulfonic acid offering high yields.[4] Microwave-assisted synthesis provides a significant acceleration of the reaction, making it an attractive option for rapid, small-scale preparations.[5] Palladium-catalyzed carbonylation represents a more complex but highly efficient alternative route.[6] Enzymatic synthesis, while requiring further specific optimization for isovaleric acid, holds great promise for the development of a more sustainable and environmentally friendly process. The choice of method will depend on the specific requirements of the researcher or manufacturer, considering factors such as scale, desired purity, available equipment, and environmental considerations. This guide provides the foundational technical information to make an informed decision and to proceed with the implementation of the chosen synthetic route.

References

Enantioselective Synthesis of L-Menthyl Isovalerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of L-menthyl isovalerate, a chiral ester with applications in the pharmaceutical and flavor industries. The document details both chemical and biocatalytic methodologies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthetic routes are provided, alongside mandatory visualizations of reaction pathways and experimental workflows to facilitate a comprehensive understanding of the processes involved.

Introduction

L-menthyl isovalerate is a key chiral molecule, and its enantioselective synthesis is of significant interest to ensure the production of the desired stereoisomer, which is crucial for its biological activity and sensory properties. The primary strategies for its synthesis involve the direct esterification of L-menthol (B7771125) with isovaleric acid or its derivatives, or the kinetic resolution of a racemic mixture of menthol (B31143) followed by esterification. This guide will explore both acid-catalyzed chemical synthesis, including microwave-assisted methods, and enzyme-catalyzed biocatalytic approaches, which offer a greener and more selective alternative.

Chemical Synthesis of L-Menthyl Isovalerate

Traditional chemical synthesis of L-menthyl isovalerate relies on the Fischer-Speier esterification of L-menthol with isovaleric acid, typically using a strong acid catalyst. Modern variations of this method often employ microwave irradiation to significantly reduce reaction times and improve yields.

Acid-Catalyzed Esterification (Microwave-Assisted)

Microwave-assisted organic synthesis provides a rapid and efficient method for the esterification of L-menthol.[1] The use of microwave irradiation can dramatically accelerate the reaction compared to conventional heating methods.[2] Two common acid catalysts for this reaction are concentrated sulfuric acid and p-toluenesulfonic acid.

Experimental Protocol:

Materials:

  • L-menthol

  • Isovaleric acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine L-menthol and isovaleric acid. The molar ratio can be varied, but a common starting point is a 1:1 or 1:1.2 ratio of L-menthol to isovaleric acid.

  • Add a catalytic amount of either concentrated sulfuric acid or p-toluenesulfonic acid.

  • Place the sealed vessel in a microwave reactor and irradiate at a specified power and for a specific duration. Optimal conditions depend on the catalyst used (see Table 1).

  • After the reaction is complete and the mixture has cooled, dilute it with an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-menthyl isovalerate.

  • The crude product can be further purified by fractional distillation under reduced pressure.[3]

Table 1: Quantitative Data for Microwave-Assisted Synthesis of L-Menthyl Isovalerate
CatalystMolar Ratio (Menthol:Isovaleric Acid:Catalyst)Microwave Power (W)Time (min)Yield (%)Reference
H₂SO₄1 : 1 : 4.8 x 10⁻⁵560259[1]
p-TsOH1 : 1.2 : 8.51 x 10⁻⁵5601289[1]

Logical Relationship: Chemical Synthesis Workflow

Reactants L-Menthol + Isovaleric Acid + Catalyst Microwave Microwave Irradiation Reactants->Microwave Workup Work-up (Extraction & Neutralization) Microwave->Workup Drying Drying Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation) Evaporation->Purification Product L-Menthyl Isovalerate Purification->Product

Caption: Workflow for the chemical synthesis of L-menthyl isovalerate.

Biocatalytic Synthesis of L-Menthyl Isovalerate

Biocatalytic methods for the synthesis of L-menthyl isovalerate primarily utilize lipases to catalyze the enantioselective esterification of L-menthol. This approach is often employed in the kinetic resolution of racemic menthol, where the lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted enantiomer. The same principle is applied in the direct, highly selective esterification of L-menthol.

Lipases from Candida rugosa and Candida antarctica (often immobilized, such as Novozym 435) are commonly used for this transformation.[4][5] The reactions can be carried out in organic solvents, ionic liquids, or in some cases, solvent-free systems.[4]

Lipase-Catalyzed Kinetic Resolution of DL-Menthol

This method involves the selective esterification of L-menthol from a racemic mixture of DL-menthol using a lipase and an acyl donor.

Experimental Protocol:

Materials:

  • DL-menthol (racemic mixture)

  • Acyl donor (e.g., isovaleric acid, isovaleric anhydride, or an isovalerate ester for transesterification)

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B immobilized on acrylic resin)

  • Organic solvent (e.g., n-hexane, isooctane)

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a reaction vessel, add the organic solvent, DL-menthol, and the acyl donor.

  • Add the immobilized lipase to the mixture. The amount of lipase will depend on its activity and the scale of the reaction.

  • If required, add activated molecular sieves to control the water content, which can affect enzyme activity and reaction equilibrium.

  • The reaction mixture is then incubated at a specific temperature with agitation (e.g., shaking or stirring).

  • The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess (ee) of the product and the remaining substrate.

  • The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the L-menthyl isovalerate and the unreacted D-menthol.

  • The immobilized enzyme is removed by filtration.

  • The filtrate, containing L-menthyl isovalerate and unreacted D-menthol, is then subjected to purification, typically by column chromatography, to separate the ester from the unreacted alcohol.

Table 2: Quantitative Data for Lipase-Catalyzed Synthesis of Menthyl Esters
Lipase SourceAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee%) of EsterReference
Candida rugosaOleic AcidSolvent-free3096 (for L-menthol)88[6]
Candida antarctica B (Immobilized)Methyl Lauric EsterDeep Eutectic Solvent4095Not Specified[3][7]
Candida rugosaLauric AcidIsooctane3593Not Specified[8]

Signaling Pathway: Lipase Catalytic Mechanism (Ping-Pong Bi-Bi)

cluster_0 Ping-Pong Bi-Bi Mechanism E Lipase (E) EA E-Acyl Donor Complex E->EA + A F Acyl-Enzyme Intermediate (F) EA->F FB F-Alcohol Complex F->FB + B P1 Released Alcohol/Water F->P1 - P1 EQ E-Ester Complex FB->EQ EQ->E - P2 P2 Ester Product A Acyl Donor B Alcohol (Menthol)

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Experimental Workflow: Biocatalytic Synthesis

Start DL-Menthol + Acyl Donor + Solvent Reaction Add Immobilized Lipase & Incubate Start->Reaction Monitoring Monitor Reaction (Chiral GC) Reaction->Monitoring Stop Stop Reaction at ~50% Conversion Monitoring->Stop Filtration Filter to Remove Enzyme Stop->Filtration Purification Purification (Column Chromatography) Filtration->Purification Product1 L-Menthyl Isovalerate Purification->Product1 Product2 D-Menthol Purification->Product2

Caption: Experimental workflow for the biocatalytic kinetic resolution of DL-menthol.

Conclusion

The enantioselective synthesis of L-menthyl isovalerate can be effectively achieved through both chemical and biocatalytic routes. While microwave-assisted acid-catalyzed esterification offers a rapid synthesis with high yields, biocatalytic methods employing lipases provide a highly selective and environmentally benign alternative, particularly for the production of enantiomerically pure compounds via kinetic resolution. The choice of method will depend on the specific requirements of the application, including scalability, cost, and the desired level of enantiopurity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of chiral synthesis and drug development.

References

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of Menthyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of menthyl valerate (B167501) using gas chromatography with flame ionization detection (GC-FID). The protocol is intended for use in research, quality control, and drug development settings.

Introduction

Menthyl valerate, also known as menthyl isovalerate, is an ester widely used in pharmaceutical and cosmetic industries for its sedative and flavoring properties.[1][2] Accurate and precise quantification of this compound is crucial for ensuring product quality and efficacy. Gas chromatography (GC) with a flame ionization detector (FID) is a robust and sensitive technique for the analysis of volatile compounds like this compound.[3] This application note details a validated GC-FID method for the determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to GC analysis is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₈O₂[1][4][5]
Molecular Weight 240.38 g/mol [1][4][5]
Appearance Colorless liquid[1]
Odor Menthol and valerian-like[1]
Solubility Insoluble in water; freely soluble in alcohol, chloroform, ether, and oils.[1]

Experimental Protocol

This section outlines the detailed experimental procedure for the analysis of this compound by GC-FID.

  • This compound reference standard (≥98% purity)

  • Ethanol (B145695) (ACS or HPLC grade)

  • n-Octanol (Internal Standard, ≥99% purity)

  • Helium (Carrier Gas, ≥99.999% purity)

  • Hydrogen (FID fuel, ≥99.999% purity)

  • Air (FID oxidizer, zero grade)

  • Volumetric flasks (Class A)

  • Micropipettes and tips

  • GC vials with septa

A gas chromatograph equipped with a flame ionization detector and a split/splitless injector is required. The recommended chromatographic conditions are detailed in Table 2.

Table 2: Recommended GC-FID Chromatographic Conditions

ParameterCondition
Column HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol), 30 m x 0.53 mm i.d., 1.0 µm film thickness[6]
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 250 °C
Oven Temperature Program Initial temperature: 50 °C, hold for 2 min; ramp at 5 °C/min to 230 °C, hold for 2 min[7]
Injection Mode Split (15:1 split ratio)[7]
Injection Volume 1.0 µL[6]
Flow Rate 1 mL/min (Constant Flow)

Internal Standard (IS) Stock Solution (1 mg/mL n-Octanol): Accurately weigh approximately 100 mg of n-octanol and dissolve it in ethanol in a 100 mL volumetric flask.

This compound Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in ethanol in a 100 mL volumetric flask.

Calibration Standards: Prepare a series of calibration standards by appropriately diluting the this compound standard stock solution with ethanol to achieve concentrations ranging from 0.1 mg/mL to 1.0 mg/mL. Spike each calibration standard with the internal standard solution to a final concentration of 0.2 mg/mL of n-octanol.

Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of ethanol.[8][9] The target concentration of this compound in the final solution should fall within the calibration range. Spike the sample solution with the internal standard to a final concentration of 0.2 mg/mL of n-octanol. Filter the sample solution through a 0.45 µm filter if particulate matter is present.[7]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10] Key validation parameters are summarized in Table 3.

Table 3: Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components, with no interference at its retention time.
Linearity (r²) ≥ 0.999 for the calibration curve (peak area ratio of analyte to IS vs. concentration).[10]
Accuracy (% Recovery) Typically within 98-102%.[10][11]
Precision (% RSD) Repeatability (intra-day): < 2%; Intermediate precision (inter-day): < 3%.[10]
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1).
Limit of Quantification (LOQ) Determined based on signal-to-noise ratio (typically 10:1).

A study on a similar compound, menthol, reported a Limit of Detection of 0.1 mg/ml.[6]

Data Analysis

Identify the peaks corresponding to n-octanol (IS) and this compound based on their retention times. A previously reported method showed a retention time of 8.4-8.8 minutes for menthyl isovalerate.[6] Calculate the peak area ratio of this compound to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Solution Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_is Prepare Internal Standard Solution (n-Octanol in Ethanol) prep_cal Prepare Calibration Standards (0.1 - 1.0 mg/mL) prep_is->prep_cal Spike prep_sample Prepare Sample Solution prep_is->prep_sample Spike prep_std Prepare this compound Standard Stock Solution prep_std->prep_cal inject Inject 1.0 µL of Solution into GC-FID prep_cal->inject prep_sample->inject run_gc Run GC Method (as per Table 2) inject->run_gc acquire Acquire Chromatogram run_gc->acquire identify Identify and Integrate Peaks (this compound & IS) acquire->identify ratio Calculate Peak Area Ratio (Analyte/IS) identify->ratio curve Construct Calibration Curve ratio->curve quantify Quantify this compound in Sample curve->quantify

Caption: Experimental workflow for this compound analysis by GC-FID.

Conclusion

The described gas chromatography method provides a reliable and robust approach for the quantitative analysis of this compound. Adherence to the detailed protocol and proper method validation will ensure accurate and precise results for research, quality control, and drug development applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of menthyl valerate (B167501) and its primary related compounds, menthol (B31143) and valeric acid. Menthyl valerate, an ester of menthol and valeric acid, is used in flavorings, fragrances, and pharmaceutical preparations. This method is crucial for quality control, stability testing, and formulation development, allowing for the accurate separation and quantification of the active ingredient from its potential hydrolysis degradants.

The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and a dilute acid mobile phase, with UV detection at a low wavelength (210 nm) to ensure sensitivity for compounds lacking strong chromophores. This document provides a comprehensive protocol, including system parameters, sample and standard preparation, and method validation parameters presented in tabular format. Additionally, diagrams illustrating the experimental workflow and the chemical degradation pathway are included to provide a clear and thorough guide for laboratory implementation.

Chromatographic Conditions

A gradient elution is employed to ensure adequate retention of the polar valeric acid while providing efficient elution and sharp peaks for the less polar menthol and this compound.

ParameterSpecification
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 40% B, 2-10 min: 40% to 90% B, 10-12 min: 90% B, 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV Absorbance at 210 nm
Run Time 15 minutes

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of the HPLC method for the analysis of this compound, menthol, and valeric acid. These values are typical for a validated method and serve as a benchmark for performance.

Table 1: Retention Times and System Suitability

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Valeric Acid~ 3.51.2> 2000
Menthol~ 7.81.1> 5000
This compound~ 11.21.1> 8000

Table 2: Method Validation Parameters

ParameterValeric AcidMentholThis compound
Linearity Range (µg/mL) 1 - 1001 - 1005 - 500
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
LOD (µg/mL) 0.30.31.5
LOQ (µg/mL) 1.01.05.0
Precision (%RSD, n=6) < 2.0%< 1.5%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%99.0 - 101.0%

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard

  • Menthol Reference Standard

  • Valeric Acid Reference Standard

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC Grade)

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL):

    • Accurately weigh 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

    • Accurately weigh 25 mg of Menthol Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

    • Accurately weigh 25 mg of Valeric Acid Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solution:

    • Prepare a mixed working standard by diluting the stock solutions with a 50:50 mixture of Methanol and Water. A typical concentration might be 100 µg/mL for this compound and 20 µg/mL for Menthol and Valeric Acid.

Sample Preparation
  • Accurately weigh a portion of the sample matrix (e.g., cream, oil, or other formulation) expected to contain approximately 10 mg of this compound into a 50 mL centrifuge tube.

  • Add 20 mL of Methanol.

  • Sonicate for 15 minutes to ensure complete dissolution and extraction of the analytes.

  • Centrifuge the solution at 4000 RPM for 10 minutes to precipitate any excipients.

  • Transfer the supernatant to a 100 mL volumetric flask and dilute to volume with a 50:50 Methanol/Water mixture. This yields a theoretical concentration of 100 µg/mL of this compound.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the working standard solution to verify system suitability parameters (retention time, peak shape, and resolution).

  • Inject the prepared sample solutions.

  • Quantify the amounts of this compound, menthol, and valeric acid in the samples by comparing the peak areas to those of the working standard.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound and its related compounds.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Reception SamplePrep Sample Extraction & Dilution Sample->SamplePrep StdPrep Standard Preparation HPLC HPLC System Equilibration StdPrep->HPLC Filter Filtration (0.45 µm) SamplePrep->Filter Filter->HPLC Inject Inject Samples & Standards HPLC->Inject Chrom Chromatographic Separation Inject->Chrom Detect UV Detection (210 nm) Chrom->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Final Report Generation Quantify->Report

Caption: HPLC analysis workflow from sample preparation to final report.

Logical Relationship: Degradation Pathway

This diagram shows the chemical relationship between this compound and its primary degradation products. A stability-indicating method must be able to resolve these three components.

G MenthylValerate This compound (Ester) Hydrolysis Hydrolysis (Stress Condition: e.g., Acid, Base, Heat) MenthylValerate->Hydrolysis Menthol Menthol (Alcohol) ValericAcid Valeric Acid (Carboxylic Acid) Hydrolysis->Menthol Degradation Product 1 Hydrolysis->ValericAcid Degradation Product 2

Caption: Hydrolysis degradation pathway of this compound.

Application Note: Structural Elucidation of Menthyl Valerate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of small molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note provides a comprehensive guide to the structural characterization of menthyl valerate (B167501), an ester of menthol (B31143) and valeric acid, utilizing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Menthyl valerate is used in flavorings, fragrances, and pharmaceutical preparations, making its structural integrity crucial.

This document outlines the detailed protocols for sample preparation and the acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Furthermore, it presents a complete, predicted NMR dataset for this compound, organized into clear, tabular formats for easy reference. The interpretation of these spectra is supported by diagrams generated using Graphviz to visualize the experimental workflow and the key correlations that lead to the complete structural assignment of the molecule.

Predicted NMR Data for this compound

Due to the unavailability of a complete, published experimental NMR dataset for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on known chemical shifts of the menthyl and valerate moieties and established principles of NMR spectroscopy.

¹H NMR Data (Predicted)
Atom NumberPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J) in Hz
1'4.65dt10.9, 4.4
2'1.65m
3'1.05m
4'1.38m
5'a0.95m
5'b1.60m
6'a0.85m
6'b1.95m
7'0.88d6.5
8'1.88m
9'0.75d7.0
10'0.90d7.0
22.25t7.5
31.60sextet7.5
41.35sextet7.5
50.92t7.3
¹³C NMR Data (Predicted)
Atom NumberPredicted Chemical Shift (ppm)
1'74.5
2'47.5
3'34.2
4'41.0
5'26.5
6'23.5
7'22.0
8'31.4
9'16.5
10'20.8
1173.0
234.5
327.2
422.4
513.8

Experimental Protocols

Sample Preparation
  • Sample Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.

  • Solvent Addition : Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar small molecules.

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution; filter if necessary.

  • Homogenization : Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Labeling : Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring NMR data on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1D ¹H NMR

  • Pulse Program : zg30

  • Number of Scans (NS) : 16

  • Acquisition Time (AQ) : 3.28 s

  • Recycle Delay (D1) : 2.0 s

  • Spectral Width (SW) : 20 ppm

1D ¹³C NMR

  • Pulse Program : zgpg30

  • Number of Scans (NS) : 1024

  • Acquisition Time (AQ) : 1.09 s

  • Recycle Delay (D1) : 2.0 s

  • Spectral Width (SW) : 240 ppm

2D COSY (Correlation Spectroscopy)

  • Pulse Program : cosygpqf

  • Number of Scans (NS) : 2

  • Increments in F1 : 256

  • Recycle Delay (D1) : 2.0 s

  • Spectral Width (F1 and F2) : 12 ppm

2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program : hsqcedetgpsp

  • Number of Scans (NS) : 2

  • Increments in F1 : 256

  • Recycle Delay (D1) : 1.5 s

  • Spectral Width (F2) : 12 ppm

  • Spectral Width (F1) : 165 ppm

  • ¹J(C,H) Coupling Constant : 145 Hz

2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program : hmbcgplpndqf

  • Number of Scans (NS) : 4

  • Increments in F1 : 256

  • Recycle Delay (D1) : 2.0 s

  • Spectral Width (F2) : 12 ppm

  • Spectral Width (F1) : 200 ppm

  • Long-range J(C,H) Coupling Constant : 8 Hz

Data Interpretation and Visualization

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical progression, starting from simple 1D experiments and moving to more complex 2D correlation experiments to piece together the molecular structure.

G A 1D ¹H NMR C 2D COSY A->C Proton Environment B 1D ¹³C NMR D 2D HSQC B->D Carbon Environment F Structure Elucidation C->F ¹H-¹H Connectivity D->F Direct ¹H-¹³C Connectivity E 2D HMBC E->F Long-range ¹H-¹³C Connectivity

Caption: Workflow for NMR-based structural elucidation.

Key 2D NMR Correlations

COSY Correlations

The COSY spectrum reveals proton-proton couplings within the same spin system. For this compound, key correlations are expected within the menthyl group and within the valerate chain.

Caption: Key predicted COSY correlations for this compound.

HSQC Correlations

The HSQC spectrum correlates protons with their directly attached carbons. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.

G H1 H-1' C1 C-1' H1->C1 H2 H-2' C2 C-2' H2->C2 H7 H-7' C7 C-7' H7->C7 H9 H-9' C9 C-9' H9->C9 H2v H-2 C2v C-2 H2v->C2v H5v H-5 C5v C-5 H5v->C5v

Caption: Key predicted HSQC correlations for this compound.

HMBC Correlations

The HMBC spectrum reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is particularly useful for connecting different spin systems and identifying quaternary carbons. The key HMBC correlation for this compound is from the proton at position 1' of the menthyl group to the carbonyl carbon (C-1) of the valerate moiety, which confirms the ester linkage.

G H1p H-1' C1v C-1 (Carbonyl) H1p->C1v ²J H2v H-2 H2v->C1v ²J H3v H-3 H3v->C1v ³J H9p H-9' C8p C-8' H9p->C8p ²J

Caption: Key predicted HMBC correlations for this compound.

Conclusion

This application note provides a framework for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques. The provided protocols offer a starting point for acquiring high-quality NMR data, and the tabulated predicted chemical shifts serve as a reference for spectral assignment. The visualization of the experimental workflow and key 2D correlations aids in understanding the logic of NMR-based structure determination. By following this comprehensive approach, researchers can confidently determine and verify the structure of this compound and other similar small molecules.

Application Note: Analysis of Menthyl Valerate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Menthyl valerate (B167501) is an ester formed from menthol (B31143) and valeric acid, contributing to the fruity and minty aromas of various products.[1][2] Its analysis is crucial for quality control in the food, fragrance, and pharmaceutical industries. Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the separation and identification of volatile and semi-volatile compounds like menthyl valerate. Understanding its fragmentation pattern under electron ionization is essential for unambiguous identification.

The fragmentation of esters in EI-MS is well-characterized and typically involves alpha-cleavages adjacent to the carbonyl group and McLafferty rearrangements.[3] For this compound, with a molecular formula of C15H28O2 and a molecular weight of 240.38 g/mol , we can predict a fragmentation pattern by considering the cleavage of both the menthyl and valerate moieties.[2][4]

Predicted Mass Spectrometry Fragmentation Pattern

The electron ionization mass spectrum of this compound is expected to show a series of characteristic fragment ions. The molecular ion peak ([M]•+) at m/z 240 would likely be of low abundance due to the facile fragmentation of the ester linkage and the bulky menthyl group.

Key fragmentation pathways are predicted to be:

  • McLafferty Rearrangement: A characteristic fragmentation of esters with a sufficiently long alkyl chain on the acyl side. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. For this compound, this would lead to the formation of a prominent ion at m/z 156 , corresponding to the protonated menthyl ester of vinyl alcohol.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for esters.

    • Loss of the butoxy radical (•OC4H9) from the valerate side is unlikely.

    • Cleavage of the C-O bond between the carbonyl carbon and the menthyl oxygen would result in the formation of the valeryl cation at m/z 85 (C5H9O+).

    • Loss of the valeryloxy group (•OCOC4H9) would produce the menthyl cation at m/z 139 (C10H19+).

  • Fragmentation of the Menthyl Group: The menthyl group itself can undergo characteristic fragmentation, primarily through the loss of its isopropyl group (C3H7), leading to a fragment at m/z 95 . Further fragmentation of the menthyl ring structure can produce smaller terpene-related ions.

  • Fragmentation of the Valerate Chain: The valerate acyl chain can fragment to produce smaller alkyl ions, such as m/z 57 (C4H9+) and m/z 43 (C3H7+).

Predicted Quantitative Fragmentation Data
m/z Proposed Ion Structure Fragmentation Pathway Expected Relative Abundance
240[C15H28O2]•+Molecular IonLow
156[C10H18O2]•+McLafferty RearrangementHigh
139[C10H19]+Cleavage of the ester bond (loss of valeryloxy group)Moderate
138[C10H18]•+Loss of valeric acidModerate to High
95[C7H11]+Fragmentation of the menthyl group (loss of isopropyl)Moderate to High
85[C5H9O]+Alpha-cleavage (valeryl cation)Moderate
81[C6H9]+Fragmentation of the menthyl ringModerate
69[C5H9]+Fragmentation of the menthyl ringModerate
57[C4H9]+Fragmentation of the valerate chainModerate
43[C3H7]+Fragmentation of the valerate chain (isopropyl cation)High
41[C3H5]+Fragmentation of the menthyl ringModerate

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound. Instrument parameters may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Liquid Samples (e.g., essential oils, flavor concentrates): Dilute the sample in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) to a final concentration of approximately 10-100 µg/mL.

  • Solid Samples (e.g., food products, pharmaceuticals): Perform a solvent extraction using hexane or ethyl acetate. Sonication or vortexing can enhance extraction efficiency. Filter the extract and dilute as necessary.

2. Gas Chromatography (GC) Conditions:

  • GC System: A standard gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Rate: ≥ 2 scans/second.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern and, if available, with a reference spectrum from a spectral library (e.g., NIST, Wiley).

Logical Workflow for this compound Identification

workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix Extraction Solvent Extraction/ Dilution Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS TIC Total Ion Chromatogram MS->TIC MassSpectrum Mass Spectrum Acquisition MS->MassSpectrum LibrarySearch Library Search & Pattern Matching MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: Experimental workflow for the identification of this compound.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the primary predicted fragmentation pathways of this compound under electron ionization.

fragmentation cluster_frags cluster_legend Legend M This compound [C15H28O2]•+ m/z 240 F156 [C10H18O2]•+ m/z 156 M->F156 McLafferty Rearrangement F139 [C10H19]+ m/z 139 M->F139 Ester Bond Cleavage F138 [C10H18]•+ m/z 138 M->F138 Loss of Valeric Acid F85 [C5H9O]+ m/z 85 M->F85 α-Cleavage F95 [C7H11]+ m/z 95 F139->F95 Loss of C3H7 l1 [M]•+ : Molecular Ion l2 [F]+ : Fragment Ion

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Menthyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of menthyl isovalerate, a compound of interest in the pharmaceutical and fragrance industries, utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for Fischer esterification. The protocols and data presented herein are designed to guide researchers in achieving high yields of menthyl isovalerate in significantly reduced reaction times.

Introduction

Menthyl isovalerate, the ester of menthol (B31143) and isovaleric acid, is a key component in various pharmaceutical formulations and is also utilized in the fragrance industry. Traditional synthesis methods often involve prolonged reaction times and high temperatures, leading to potential side product formation and energy inefficiency. Microwave-assisted synthesis has emerged as a powerful technique to overcome these limitations.[1] By directly coupling microwave energy with the polar molecules in the reaction mixture, rapid and uniform heating is achieved, leading to dramatic acceleration of reaction rates and often improved product yields.[1] This application note details the optimized conditions and a step-by-step protocol for the microwave-assisted synthesis of menthyl isovalerate.

Data Presentation

The following table summarizes the quantitative data from studies on the microwave-assisted synthesis of menthyl isovalerate, highlighting the effects of different catalysts and reaction conditions on the product yield.

CatalystMolar Ratio (Menthol:Isovaleric Acid:Catalyst)Microwave Power (W)Reaction Time (min)Yield (%)Reference
H₂SO₄1:1:4.8x10⁻⁵560217.4[2]
H₂SO₄1:1:9.6x10⁻⁵5601259[2]
p-TsOH1:1.2:8.51x10⁻⁵5601289[2]

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of menthyl isovalerate.

experimental_workflow reactant_prep Reactant Preparation (Menthol, Isovaleric Acid, Catalyst) mw_synthesis Microwave Synthesis (Sealed Vessel, Set Power & Time) reactant_prep->mw_synthesis cooling Cooling (To Room Temperature) mw_synthesis->cooling workup Work-up (Extraction, Washing) cooling->workup drying Drying (Anhydrous Na₂SO₄) workup->drying purification Purification (Solvent Evaporation) drying->purification analysis Product Analysis (GC-MS, NMR, IR) purification->analysis

Caption: Experimental workflow for menthyl isovalerate synthesis.

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted synthesis of menthyl isovalerate. The following protocol is a composite based on established procedures for microwave-assisted Fischer esterification and the specific conditions reported for menthyl isovalerate synthesis.

Materials:

  • L-Menthol

  • Isovaleric acid

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Microwave reactor (e.g., Biotage Initiator+, CEM Discover)

  • Microwave process vials (10-20 mL) with caps (B75204) and septa

  • Magnetic stir bars

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

Procedure:

  • Reactant Preparation:

    • In a dedicated microwave process vial (10-20 mL) equipped with a magnetic stir bar, add L-menthol and isovaleric acid.

    • Carefully add the acid catalyst (p-TsOH or concentrated H₂SO₄) to the reaction mixture.

    • Securely cap the vial.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the microwave parameters according to the desired conditions (e.g., power, temperature, and time as indicated in the data table).

    • Initiate the microwave irradiation sequence.

  • Cooling:

    • After the irradiation is complete, allow the reaction vial to cool to room temperature (typically below 50°C) before carefully opening it.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether (or another suitable organic solvent).

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution)

      • Brine

    • Separate the organic layer after each wash.

  • Drying:

    • Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

  • Purification and Analysis:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude menthyl isovalerate.

    • Characterize the final product using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to confirm its identity and purity.

Safety Precautions:

  • Always conduct the experiment in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Microwave reactions are conducted in sealed vessels at elevated temperatures and pressures. Use only microwave-safe vials and operate the microwave reactor according to the manufacturer's instructions.

  • Handle concentrated acids with extreme care.

References

Application Note and Protocol: Esterification of Menthol with Isovaleric Acid to Synthesize Menthyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menthyl isovalerate, the ester formed from the reaction of menthol (B31143) and isovaleric acid, is a compound of significant interest in the pharmaceutical and fragrance industries. It is the primary active component in some medications with calming effects. This document provides detailed protocols for the synthesis of menthyl isovalerate via three different methods: conventional acid-catalyzed Fischer esterification, microwave-assisted synthesis, and enzymatic esterification. The protocols are designed to be reproducible and scalable for research and development purposes.

Data Presentation

The following tables summarize the quantitative data associated with the different synthesis methods for menthyl isovalerate.

Table 1: Comparison of Synthesis Methods for Menthyl Isovalerate

ParameterConventional Fischer EsterificationMicrowave-Assisted SynthesisEnzymatic Esterification
Catalyst Concentrated H₂SO₄, HCl, or p-Toluenesulfonic acid[1][2]Concentrated H₂SO₄ or p-Toluenesulfonic acid[3]Lipase (B570770) (e.g., from Candida rugosa)[4][5]
Temperature 80 - 125 °C[1][2]Not explicitly controlled, depends on microwave power~30 - 35 °C[4][5]
Reaction Time 1 - 48 hours[1]2 - 12 minutes[3]24 - 72 hours[4][5]
Reported Yield ~75% - 99%[1][2]59% - 89%[3]Up to 96% conversion[4]

Table 2: Specific Conditions for Microwave-Assisted Synthesis of Menthyl Isovalerate[3]

CatalystMolar Ratio (Isovaleric Acid:Menthol:Catalyst)Microwave PowerIrradiation TimeYield
H₂SO₄1:1:9.6×10⁻⁵560 W12 min59%
p-Toluenesulfonic acid1:1.2:8.51×10⁻⁵560 W12 min89%

Experimental Protocols

Protocol 1: Conventional Fischer Esterification

This protocol describes the synthesis of menthyl isovalerate using a traditional acid catalyst and heat.[6][7]

Materials:

  • l-Menthol (B7771125)

  • Isovaleric acid[8]

  • p-Toluenesulfonic acid (catalyst)[2]

  • Toluene (B28343) (or other suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine l-menthol and isovaleric acid in a molar ratio of 1:1.08 - 1.1.[2] Add p-toluenesulfonic acid as a catalyst, with a molar ratio of 0.015 - 0.03 relative to menthol.[2] Add a suitable volume of toluene to facilitate azeotropic removal of water.

  • Esterification: Assemble a Dean-Stark apparatus and a condenser with the reaction flask. Heat the mixture to reflux at a temperature of 105 - 125 °C.[2] The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. Continue the reflux until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with purified water, a 3% sodium hydroxide (B78521) solution, and a 25% sodium chloride solution.[9] The aqueous washes help to remove the acid catalyst and any unreacted isovaleric acid.[10]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the toluene using a rotary evaporator.

  • Purification: The crude menthyl isovalerate can be purified by vacuum distillation.[9]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significantly faster method for the synthesis of menthyl isovalerate.[3]

Materials:

  • l-Menthol

  • Isovaleric acid

  • p-Toluenesulfonic acid (catalyst)

  • Microwave reactor

  • Glass beaker suitable for microwave synthesis

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Mixture Preparation: In a microwave-safe glass beaker, mix l-menthol and isovaleric acid. For optimal yield with p-toluenesulfonic acid, a molar ratio of 1.2:1 (menthol to isovaleric acid) is recommended.[3] Add p-toluenesulfonic acid as the catalyst.

  • Microwave Irradiation: Place the beaker in the microwave reactor. Irradiate the mixture at a power of 560 W for 12 minutes.[3]

  • Work-up and Purification: After the reaction is complete and the mixture has cooled, proceed with the same work-up and purification steps as described in Protocol 1 (steps 3-5).

Protocol 3: Enzymatic Esterification

This protocol utilizes a lipase for a milder and more selective synthesis of menthyl isovalerate.[4][11]

Materials:

  • l-Menthol

  • Isovaleric acid (or other fatty acids)

  • Immobilized Candida rugosa lipase

  • Organic solvent (e.g., isooctane, or solvent-free conditions can be used)[5]

  • Molecular sieves (optional, to remove water)

  • Incubator shaker

  • Centrifuge or filtration setup

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine l-menthol and isovaleric acid. An excess of the acid (e.g., a 1:2 molar ratio of menthol to acid) can be used to drive the reaction towards the product.[5] If using a solvent, add it to the mixture.

  • Enzymatic Reaction: Add the immobilized Candida rugosa lipase to the mixture. The reaction can be carried out at a controlled temperature, typically around 35°C, in an incubator shaker for 24 to 72 hours.[5]

  • Enzyme Removal: After the reaction, the immobilized enzyme can be removed by filtration or centrifugation.

  • Purification: The resulting mixture can be purified by vacuum distillation to isolate the menthyl isovalerate.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Menthol & Isovaleric Acid Mixing Combine Reactants, Catalyst & Solvent Reactants->Mixing Catalyst Acid or Enzyme Catalyst->Mixing Solvent Toluene (optional) Solvent->Mixing Heating Heat (Conventional) or Microwave Mixing->Heating Incubation Incubate (Enzymatic) Mixing->Incubation Washing Wash with Water & Bicarbonate Heating->Washing Incubation->Washing Drying Dry with Na2SO4 Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Final_Product Pure Menthyl Isovalerate Purification->Final_Product

Caption: Experimental workflow for the synthesis of menthyl isovalerate.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Reaction Intermediates cluster_products Products Menthol Menthol Isovaleric_Acid Isovaleric Acid Protonated_Acid Protonated Isovaleric Acid Isovaleric_Acid->Protonated_Acid + H+ Acid_Catalyst H+ (Acid Catalyst) Acid_Catalyst->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Menthol Menthyl_Isovalerate Menthyl Isovalerate Tetrahedral_Intermediate->Menthyl_Isovalerate - H2O, -H+ Water Water Tetrahedral_Intermediate->Water

Caption: Simplified reaction pathway for Fischer esterification.

References

Menthyl Valerate as a Sedative in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl valerate (B167501), also known as menthyl isovalerate or Validol in combination with menthol (B31143), is a compound that has been traditionally used in some regions for its sedative and anxiolytic properties.[1][2] It is the ester of menthol and isovaleric acid.[2] While its use is established in certain markets, detailed preclinical and mechanistic studies on menthyl valerate as a standalone sedative agent are limited. These application notes provide an overview of its potential mechanism of action based on related compounds and propose standardized experimental protocols for its evaluation as a sedative in a research setting.

The sedative effects of this compound are thought to be mediated, at least in part, by the menthol moiety, which has been shown to act as a positive allosteric modulator of GABA-A receptors.[3][4][5][6][7] This modulation enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to a calming effect on the central nervous system. Additionally, when administered sublingually, as is common for products containing this compound, a reflexogenic mechanism involving stimulation of sensory nerve endings in the oral mucosa may contribute to its overall sedative and mild vasodilatory effects.[1]

Quantitative Data Summary

Currently, there is a paucity of publicly available, peer-reviewed quantitative data specifically detailing the sedative and anxiolytic efficacy of this compound as a single agent in preclinical models. Research has more commonly focused on the combination product, Validol, or on the pharmacological effects of menthol. The following table is a template for researchers to populate with their own experimental data when evaluating this compound.

Table 1: Template for Summarizing Preclinical Sedative and Anxiolytic Activity of this compound

Experimental Model Species/Strain Dose (mg/kg) Route of Administration Key Parameter Measured Result (Mean ± SEM) Positive Control (e.g., Diazepam)
Elevated Plus MazeMouse (e.g., C57BL/6)Oral (p.o.) / Intraperitoneal (i.p.)Time spent in open arms (%)
Number of open arm entries
Open Field TestMouse (e.g., BALB/c)Oral (p.o.) / Intraperitoneal (i.p.)Time spent in center (%)
Total distance traveled (cm)
Thiopental (B1682321) Sodium-Induced Sleeping TimeMouse (e.g., ICR)Oral (p.o.) / Intraperitoneal (i.p.)Latency to sleep (min)
Duration of sleep (min)
Rota-rod TestMouse (e.g., Swiss Albino)Oral (p.o.) / Intraperitoneal (i.p.)Latency to fall (sec)

Signaling Pathway

The primary hypothesized mechanism for the sedative action of the menthyl component of this compound is its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

GABAA_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) Chloride Cl- Influx GABAA_R->Chloride Channel Opening Hyperpolarization Hyperpolarization Sedation Sedative Effect Hyperpolarization->Sedation Leads to GABA->GABAA_R Binds Menthyl_Valerate This compound Menthyl_Valerate->GABAA_R Positive Allosteric Modulation Chloride->Hyperpolarization

Caption: Hypothesized signaling pathway for the sedative action of this compound.

Experimental Protocols

The following are detailed protocols for assessing the sedative and anxiolytic-like effects of this compound in rodent models. These are standard, validated behavioral assays.

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[8][9] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[8][9]

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms).

  • Video camera and tracking software.

  • This compound solution.

  • Vehicle control (e.g., saline with 0.5% Tween 80).

  • Positive control (e.g., Diazepam, 1-2 mg/kg).

  • Experimental animals (mice or rats).

Procedure:

  • Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (specify doses), vehicle, or positive control via the desired route (e.g., i.p. 30 minutes before the test, or p.o. 60 minutes before).

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

  • Data Recording: Record the animal's behavior for a 5-minute session using a video tracking system.

  • Parameters to Measure:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as an indicator of locomotor activity).

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

EPM_Workflow A Animal Acclimation (≥1 hr) B Drug Administration (this compound, Vehicle, Positive Control) A->B C Place Animal in Center of EPM B->C D Record Behavior (5 min) C->D E Data Analysis: - Time in Open Arms - Entries into Open Arms D->E F Anxiolytic Effect Assessment E->F

Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.

Open Field Test (OFT) for Sedative and Anxiolytic-like Activity

The OFT is used to assess general locomotor activity and anxiety-like behavior.[10] Reduced locomotion can indicate a sedative effect, while an increased preference for the center of the arena suggests anxiolytic properties.

Materials:

  • Open field apparatus (a square or circular arena with walls).

  • Video camera and tracking software.

  • This compound solution.

  • Vehicle control.

  • Positive control (e.g., Diazepam, 1-2 mg/kg).

  • Experimental animals (mice or rats).

Procedure:

  • Animal Acclimation: Acclimate animals to the testing room for at least 1 hour.

  • Drug Administration: Administer the test compounds as described for the EPM test.

  • Test Initiation: Place the animal in the center of the open field.

  • Data Recording: Record the animal's activity for a 5-10 minute period.

  • Parameters to Measure:

    • Total distance traveled.

    • Time spent in the center of the arena.

    • Number of entries into the center.

    • Rearing frequency.

  • Data Analysis: A significant decrease in the total distance traveled suggests a sedative effect. An increase in the time spent in the center is indicative of an anxiolytic effect.

OFT_Workflow A Animal Acclimation (≥1 hr) B Drug Administration (this compound, Vehicle, Positive Control) A->B C Place Animal in Center of Open Field B->C D Record Behavior (5-10 min) C->D E Data Analysis: - Total Distance Traveled (Sedation) - Time in Center (Anxiolysis) D->E F Sedative/Anxiolytic Effect Assessment E->F

Caption: Experimental workflow for the Open Field Test (OFT).

Thiopental Sodium-Induced Sleeping Time for Hypnotic Activity

This test is used to evaluate the hypnotic (sleep-inducing) potential of a compound.[11][12] A sedative compound will potentiate the hypnotic effect of a sub-hypnotic dose of a barbiturate (B1230296) like thiopental sodium.

Materials:

  • Thiopental sodium solution.

  • This compound solution.

  • Vehicle control.

  • Positive control (e.g., Diazepam, 1 mg/kg).

  • Experimental animals (mice).

  • Heating pad or lamp to maintain body temperature.

Procedure:

  • Animal Acclimation: Acclimate animals to the testing room.

  • Drug Administration: Administer this compound, vehicle, or positive control (e.g., p.o. 60 minutes prior to thiopental).

  • Hypnotic Induction: Administer a sub-hypnotic dose of thiopental sodium (e.g., 40-50 mg/kg, i.p.).

  • Observation: Immediately after thiopental injection, place the animal in an individual cage and observe for the loss of the righting reflex. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.

  • Parameters to Measure:

    • Latency to sleep: Time from thiopental injection to the loss of the righting reflex.

    • Duration of sleep: Time from the loss to the recovery of the righting reflex.

  • Data Analysis: A decrease in the latency to sleep and an increase in the duration of sleep compared to the vehicle control group indicates a hypnotic or sedative effect.

Hypnotic_Workflow A Animal Acclimation B Administer this compound / Controls A->B C Administer Thiopental Sodium (i.p.) B->C D Observe for Loss of Righting Reflex C->D E Measure: - Latency to Sleep - Duration of Sleep D->E F Hypnotic Effect Assessment E->F

Caption: Workflow for Thiopental Sodium-Induced Sleeping Time test.

Conclusion

While this compound has a history of use as a sedative, rigorous scientific investigation into its specific mechanisms and efficacy is still needed. The protocols and information provided here offer a framework for researchers to systematically evaluate its sedative and anxiolytic properties. Future research should focus on dose-response studies, pharmacokinetic profiling, and direct investigation of its effects on GABA-A receptor subtypes to fully characterize its potential as a therapeutic agent.

References

Application Notes and Protocols for Menthyl Valerate in Flavor and Fragrance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of menthyl valerate (B167501), a versatile compound utilized in the flavor, fragrance, and pharmaceutical industries. This document details its chemical properties, sensory characteristics, synthesis protocols, and the likely physiological mechanism behind its characteristic cooling sensation.

Chemical and Physical Properties

Menthyl valerate, and its closely related isomer menthyl isovalerate, are esters that combine the characteristic cooling and minty aroma of menthol (B31143) with fruity and sweet notes. While often used interchangeably in commercial applications, they are distinct chemical entities with unique CAS numbers and slightly different sensory profiles. For clarity, this document will focus on this compound (CAS 89-47-4) and its isomer menthyl isovalerate (CAS 16409-46-4), as much of the available literature discusses the latter.

Table 1: Chemical Identification of this compound and Menthyl Isovalerate

PropertyThis compoundMenthyl Isovalerate
CAS Number 89-47-4[1][2]16409-46-4[3][4]
Synonyms (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl pentanoateMenthyl 3-methylbutanoate, Validol[2][3]
Molecular Formula C₁₅H₂₈O₂[1][]C₁₅H₂₈O₂[3][6]
Molecular Weight 240.38 g/mol [1][2][]240.38 g/mol [3][6]

Table 2: Physical and Chemical Properties

PropertyThis compoundMenthyl Isovalerate
Appearance Colorless to pale yellow clear liquid[7]Transparent, colorless oily liquid[8][9]
Odor Menthol and valerian odor[2]Fruity, cooling, sweet, woody, slightly balsamic[10]
Taste Cooling, faintly bitter[2]Fruity, sweet, with a tutti-frutti background at 80 ppm
Boiling Point 278.7°C at 760 mmHg[1]260-262°C at 750 mmHg[3]
Density 0.906-0.908 g/cm³[2]0.909 g/mL at 25°C[3]
Refractive Index 1.454[1]1.445-1.451[7]
Solubility Insoluble in water; soluble in alcohol, chloroform, ether, oils[2]Practically insoluble in water; slightly soluble in ethanol[8][9]

Applications in Flavor and Fragrance

This compound and its isomer are valued for their dual sensory properties: a refreshing, cooling effect and a pleasant fruity aroma.

  • Flavor Industry : It is used as a flavoring agent in a variety of products, including chewing gum, confectionery, and beverages, to impart a minty and fruity taste.[8] Its cooling properties enhance the perception of freshness.

  • Fragrance Industry : In fragrances, it contributes a fresh, minty, and slightly fruity note to perfumes, lotions, and other personal care products.[11][12]

  • Pharmaceutical and Therapeutic Uses : Menthyl isovalerate is the primary component of "Validol," a medication used in some countries as a mild sedative and anxiolytic.[9][13] Its calming effects are also utilized in aromatherapy.[8]

Experimental Protocols

Synthesis of Menthyl Isovalerate

Several methods have been reported for the synthesis of menthyl isovalerate. Below are protocols for conventional esterification and a more modern microwave-assisted method.

Protocol 1: Conventional Acid-Catalyzed Esterification

This traditional method involves the direct esterification of L-menthol with isovaleric acid using a strong acid catalyst.

Materials:

  • L-Menthol

  • Isovaleric acid

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Sodium bicarbonate solution (aqueous)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Heating mantle, round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, combine L-menthol and a slight excess of isovaleric acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

  • Heat the mixture to 100-110°C under reflux for several hours (reaction time can be up to 48 hours).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isovaleric acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure menthyl isovalerate.

Protocol 2: Microwave-Assisted Esterification

This method significantly reduces the reaction time and can improve yields compared to conventional heating.

Materials:

  • L-Menthol

  • Isovaleric acid

  • p-Toluenesulfonic acid (TsOH) or concentrated H₂SO₄

  • Microwave reactor

  • Standard workup reagents as in Protocol 1.

Procedure:

  • In a microwave-safe reaction vessel, mix L-menthol, isovaleric acid, and a catalytic amount of p-toluenesulfonic acid or concentrated H₂SO₄.

  • Place the vessel in the microwave reactor and irradiate at a set power and for a specific duration. Optimal conditions reported are a microwave power of 560 W for 12 minutes with a molar ratio of L-menthol to isovaleric acid to TsOH of 1:1.2:8.51x10⁻⁵, which can yield up to 89% of the product.[3]

  • After irradiation, cool the reaction mixture to room temperature.

  • Follow the same workup and purification procedure as described in Protocol 1 (steps 6-9).

G cluster_synthesis Synthesis Workflow Reactants L-Menthol + Isovaleric Acid + Catalyst Reaction Esterification (Conventional Heating or Microwave) Reactants->Reaction Workup Quenching, Extraction, Washing Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Menthyl Isovalerate Purification->Product

Caption: Workflow for the synthesis of menthyl isovalerate.

Sensory Evaluation Protocol

A trained sensory panel can be used to characterize the flavor and aroma profile of this compound.

Objective: To determine the odor and taste profile of this compound at different concentrations.

Materials:

  • This compound

  • Odorless and tasteless solvent (e.g., mineral oil for olfaction, deionized water with a suitable food-grade solvent for gustation)

  • Odor-free sample containers

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software or forms

Panelists:

  • A panel of 10-15 trained assessors with demonstrated ability to discriminate and scale the intensity of minty, fruity, and cooling attributes.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent. Concentrations should span the expected sub-threshold to supra-threshold range. A common starting point for taste evaluation is around 80 ppm.

  • Odor Profile:

    • Present the samples in coded, randomized order to the panelists.

    • Panelists will sniff the headspace of each sample and rate the intensity of predefined aroma attributes (e.g., minty, fruity, sweet, woody, valerian) on a labeled magnitude scale (LMS) or a 0-10 intensity scale.

    • Panelists should also provide descriptive terms for the perceived aroma.

  • Flavor Profile (Taste and Aroma):

    • Present the samples for tasting in coded, randomized order.

    • Panelists will take a small amount of the sample into their mouths, evaluate it for a set time (e.g., 15 seconds), and then expectorate.

    • Rate the intensity of taste and flavor attributes (e.g., sweet, bitter, minty, fruity, cooling sensation).

    • Rinse with deionized water and wait for a specified period between samples to avoid sensory fatigue.

  • Data Analysis: Analyze the intensity ratings statistically (e.g., using ANOVA) to determine significant differences between concentrations and to generate a sensory profile of this compound.

G cluster_sensory Sensory Evaluation Workflow Preparation Sample Preparation (Dilutions) Presentation Randomized Coded Samples Preparation->Presentation Evaluation Panelist Evaluation (Sniffing/Tasting) Presentation->Evaluation Rating Intensity Rating & Descriptors Evaluation->Rating Analysis Statistical Analysis Rating->Analysis

Caption: General workflow for sensory evaluation.

Signaling Pathway for Cooling Sensation

The characteristic cooling sensation of this compound is likely mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. While direct studies on this compound are limited, its structural similarity to menthol, a known TRPM8 agonist, provides a strong basis for this proposed mechanism.[14][15]

TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons.[14] It is activated by cold temperatures (below ~26°C) and by cooling compounds like menthol.[14]

Proposed Mechanism of Action:

  • Binding: this compound is thought to bind to the TRPM8 receptor on the cell membrane of sensory neurons.

  • Channel Opening: This binding induces a conformational change in the TRPM8 channel, causing it to open.

  • Cation Influx: The opening of the channel allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.

  • Depolarization: The influx of positive ions leads to the depolarization of the neuron's membrane.

  • Action Potential: This depolarization generates an action potential that travels along the sensory nerve to the brain.

  • Sensation of Cold: The brain interprets this signal as a sensation of cold, even in the absence of an actual temperature change.

G cluster_pathway Proposed TRPM8 Signaling Pathway for this compound MV This compound TRPM8 TRPM8 Receptor (on Sensory Neuron) MV->TRPM8 Channel Channel Opening TRPM8->Channel Influx Ca²⁺/Na⁺ Influx Channel->Influx Depolarization Depolarization Influx->Depolarization AP Action Potential Depolarization->AP Brain Signal to Brain AP->Brain Sensation Cooling Sensation Brain->Sensation

Caption: Proposed TRPM8 signaling pathway for this compound.

Conclusion

This compound is a valuable ingredient in the flavor and fragrance industry due to its unique combination of cooling and fruity sensory characteristics. The protocols provided herein offer a starting point for its synthesis and sensory evaluation. Further research into its specific interactions with sensory receptors, such as TRPM8, will continue to elucidate its mechanism of action and potentially broaden its applications in various fields, including pharmaceuticals and consumer products.

References

Application Notes and Protocols for Menthyl Valerate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl valerate (B167501), also known as menthyl isovalerate or Validol, is the menthyl ester of isovaleric acid.[1] It is a colorless, oily liquid with a characteristic menthol (B31143) odor.[1] Found naturally in peppermint and orange mint, it is recognized for its mild, sweet, and fruity taste.[2] In the pharmaceutical industry, it has been utilized as a sedative.[3][4] Its well-defined chemical structure and physical properties make menthyl valerate a suitable candidate for use as an analytical standard in the development and validation of analytical methods, particularly for chromatographic techniques.[1]

These application notes provide detailed protocols for the use of this compound as a standard in analytical method development, with a primary focus on gas chromatography.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is crucial for method development. Key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C15H28O2[3]
Molecular Weight 240.38 g/mol [3][5]
Appearance Colorless to pale yellow clear liquid[6]
Odor Menthol and valerian odor[3]
Solubility Practically insoluble in water; freely soluble in alcohol, chloroform, ether, and oils.[2][3]
Boiling Point 126 °C @ 10 mmHg; 261 °C @ 760 mmHg[6]
Specific Gravity 0.903–0.909 @ 25 °C[6]
Refractive Index 1.445–1.451 @ 20 °C[6]

Analytical Method Development: Gas Chromatography (GC)

Gas chromatography is a highly suitable technique for the analysis of volatile compounds like this compound.[1] A validated GC method with flame-ionization detection (FID) has been successfully developed for the determination of this compound in pharmaceutical dosage forms.[1][4]

Experimental Workflow for GC Analysis

The general workflow for analyzing a sample using this compound as a standard is depicted below.

GC_Workflow prep_std Prepare Standard Solutions of this compound injection Inject Standard and Sample Solutions prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection instrument_setup GC-FID Instrument Setup instrument_setup->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing and Quantification data_acq->data_proc

Caption: Workflow for GC-FID analysis using a standard.

Detailed Experimental Protocol: GC-FID Method

This protocol is based on a validated method for the determination of this compound.[1][4]

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)[7]

  • n-Octanol (internal standard)

  • Methanol (HPLC grade)

  • Deionized water

  • Sample containing this compound

2. Instrumentation:

  • Gas chromatograph equipped with a flame-ionization detector (FID)

  • Capillary column: HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol), 30 m x 0.53 mm i.d., 1 µm film thickness[1][4]

  • Autosampler or manual injection system

3. Preparation of Standard Solutions:

  • Internal Standard (IS) Stock Solution: Prepare a solution of n-octanol in a suitable solvent.

  • This compound Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a volumetric flask with an appropriate solvent to create a stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to different concentrations.[4] A typical linearity range is from 1.152 to 5.762 mg/ml.[1][4] Add a fixed amount of the internal standard solution to each calibration standard.

4. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain this compound.

  • Dissolve the sample in a volumetric flask with the same solvent used for the standard solutions.

  • Add the same fixed amount of the internal standard solution as used in the calibration standards.

  • Filter the solution if necessary to remove any particulate matter.

5. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Nitrogen or Helium at a constant flow rate[8]

  • Oven Temperature Program:

    • Initial temperature: 60 °C

    • Ramp rate and final temperature should be optimized to achieve good separation between this compound, the internal standard, and any other components in the sample matrix.

  • Injection Volume: 1 µL (splitless)[8]

6. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

  • Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

Method Validation Parameters

For an analytical method to be considered reliable, it must be validated. The key parameters for validation are outlined below, in accordance with ICH guidelines.[9][10]

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Quantitative Data Summary

The following table summarizes typical validation parameters for a GC-FID method for this compound analysis.

Validation ParameterTypical Value/RangeReference
Linearity Range 1.152 - 5.762 mg/mL[1][4]
Correlation Coefficient (R²) ≥ 0.99[9]
Accuracy (% Recovery) 98 - 102%[9]
Precision (%RSD) ≤ 2.0%[9]
Limit of Detection (LOD) 0.5 mg/mL[1][4]
Limit of Quantitation (LOQ) Typically 3x LOD[11]

Alternative Analytical Techniques

While GC-FID is a robust method for this compound, other techniques can also be employed depending on the analytical requirements.

  • High-Performance Liquid Chromatography (HPLC): For compounds lacking a strong chromophore like this compound, HPLC with a refractive index (RI) detector can be used.[12][13] Chiral HPLC is particularly useful for assessing enantiomeric purity.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers higher specificity compared to GC-FID and can be used for identification and quantification, especially in complex matrices.[9]

Conclusion

This compound serves as a reliable analytical standard for the development and validation of chromatographic methods, particularly GC-FID. Its well-characterized properties and the availability of validated analytical procedures make it a valuable tool for quality control and research in the pharmaceutical and related industries. The protocols and data presented here provide a solid foundation for implementing this compound as a standard in your laboratory.

References

Application Note: Determination of Menthyl Valerate in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menthyl valerate (B167501), an ester of menthol (B31143) and valeric acid, is a compound of interest in various fields, including pharmaceuticals and consumer products, for its potential therapeutic and sensory properties. Accurate quantification in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and exposure assessment studies. This document provides a detailed protocol for the determination of menthyl valerate in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). While specific literature on this compound analysis in biological samples is limited, this protocol has been adapted from well-established methods for the analysis of menthol and other terpenes.[1][2][3][4][5]

Principle

This method involves the extraction of this compound from a biological matrix, followed by separation and quantification using GC-MS. The sample preparation step is designed to isolate the analyte from interfering matrix components. Gas chromatography separates the analyte based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects and quantifies the analyte based on its unique mass-to-charge ratio. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

Experimental Protocols

1. Reagents and Materials

  • This compound analytical standard

  • Internal Standard (IS), e.g., Menthol-d4 or a structurally similar, stable isotope-labeled compound[2][3]

  • Solvents (HPLC or GC grade): Hexane (B92381), Ethyl Acetate (B1210297), Methanol (B129727), Methyl tert-butyl ether (MTBE)[6][7]

  • Deionized Water

  • Sodium Sulfate (B86663) (anhydrous)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18) or Liquid-Liquid Extraction (LLE) supplies

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods used for menthol extraction from plasma and urine.[2]

  • Sample Aliquoting: Pipette 1.0 mL of the biological sample (e.g., plasma or urine) into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibrator, and quality control sample.

  • Extraction: Add 5.0 mL of an extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate) to the tube.

  • Mixing: Vortex the tube for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3. Sample Preparation: Solid-Phase Extraction (SPE)

SPE can offer a cleaner extract compared to LLE.[8][9]

  • Column Conditioning: Condition an SPE cartridge (e.g., C18) by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated biological sample (1.0 mL) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture to remove polar interferences.

  • Elution: Elute the this compound and the internal standard from the cartridge with 3 mL of an appropriate organic solvent (e.g., ethyl acetate or MTBE).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

4. GC-MS Analysis

The following are general GC-MS conditions that should be optimized for the specific instrument and application.

  • Gas Chromatograph (GC):

    • Injection Port Temperature: 250 °C[4]

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)[4]

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[4]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 250 °C[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

5. Calibration and Quantification

Prepare calibration standards by spiking blank biological matrix with known concentrations of this compound. The concentration range should encompass the expected analyte concentrations in the unknown samples. Analyze the calibration standards along with the samples. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of this compound in the samples from this calibration curve.

Data Presentation

The following table summarizes typical performance data for the analysis of menthol in biological samples, which can serve as a benchmark for the adapted this compound method.

ParameterUrine (Menthol)Plasma (Menthol)Reference(s)
Linear Range 0.01 – 10 µg/mL (Total) 0.002 – 0.5 µg/mL (Free)5 – 1000 ng/mL[2][3][5]
Limit of Detection (LOD) 0.0017 µg/mLNot Reported[3][5]
Precision (%RSD) 7.6%<10%[2][3]
Accuracy/Recovery 88.5%Not explicitly stated, but method validated[3]

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Spike with Internal Standard sample->add_is extraction Liquid-Liquid Extraction (e.g., with Hexane) add_is->extraction separation Centrifugation extraction->separation collect_organic Collect Organic Layer separation->collect_organic dry_evaporate Dry and Evaporate collect_organic->dry_evaporate reconstitute Reconstitute in Analysis Solvent dry_evaporate->reconstitute gc_injection Inject into GC-MS reconstitute->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection (SIM Mode) gc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Menthyl Valerate Concentration calibration_curve->quantification

Caption: Experimental workflow for the determination of this compound in biological samples.

References

Application Note: Chiral Separation of Menthyl Valerate Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chiral separation of menthyl valerate (B167501) enantiomers using gas chromatography (GC). Menthyl valerate, an ester with applications in flavor, fragrance, and pharmaceutical industries, possesses multiple chiral centers, leading to the existence of stereoisomers. The ability to separate and quantify these enantiomers is crucial for quality control, stereoselective synthesis, and understanding their distinct biological activities. This protocol focuses on the use of a cyclodextrin-based chiral stationary phase, a widely adopted and effective technology for the separation of terpene and menthol-related compounds.[1][2][3] Detailed experimental parameters, sample preparation guidelines, and data presentation formats are provided to assist researchers in developing and validating a robust analytical method.

Introduction

Chiral compounds are molecules that are non-superimposable mirror images of each other, known as enantiomers.[1] While sharing identical physical properties in an achiral environment, enantiomers can exhibit significantly different pharmacological, toxicological, and sensory properties.[4] this compound is a chiral ester derived from menthol (B31143) and valeric acid, and its sensory and biological effects can be dependent on its stereoisomeric composition.

Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective analysis of volatile compounds like this compound.[5] Derivatized cyclodextrin-based columns, in particular, have demonstrated broad applicability and high efficiency in separating a wide range of chiral molecules, including terpenes, esters, and alcohols.[1][2][6] These CSPs create a chiral environment within the column where transient diastereomeric complexes are formed with the enantiomers, leading to different retention times and enabling their separation.[5][6] This application note outlines a recommended starting methodology for the successful chiral separation of this compound enantiomers.

Experimental Workflow

The overall workflow for the chiral GC analysis of this compound is depicted below. The process begins with the preparation of a dilute sample solution, followed by injection into the GC system equipped with a chiral column. The separated enantiomers are then detected, and the resulting data is integrated and analyzed to determine retention times and peak areas for quantification.

GC_Workflow Figure 1. Experimental Workflow for Chiral GC Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Solvent Select Volatile Solvent (e.g., Hexane, Ethanol) Sample->Solvent Dilution Prepare Dilute Solution (e.g., 1 mg/mL) Solvent->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject Sample Vial->Injection Separation Chiral Separation on Cyclodextrin (B1172386) Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Enantiomers (Calculate % Area, R) Integration->Quantification

Caption: Figure 1. Experimental Workflow for Chiral GC Analysis

Recommended Protocol

This protocol provides a robust starting point for the method development of chiral this compound separation. Optimization of parameters, particularly the oven temperature program, may be required to achieve baseline resolution.

Materials and Equipment
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID), split/splitless injector, and electronic pressure control.

  • Chiral GC Column: A derivatized cyclodextrin column is recommended. A strong candidate is a column with a stationary phase of 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-beta-cyclodextrin or similar.

    • Example: Rt-βDEXsa or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Hydrogen or Helium, high purity (99.999% or higher).

  • Data Acquisition System: Chromatography software for instrument control and data analysis.

  • Sample Solvent: Hexane, Ethanol, or other suitable low-boiling, high-purity solvent.[7]

  • Standard: Racemic this compound.

Sample Preparation

Proper sample preparation is critical to avoid column overloading and ensure reproducible results.[2]

  • Stock Solution: Prepare a stock solution of racemic this compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., hexane).[7]

  • Working Standard: Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL. The optimal concentration should result in sharp, symmetrical peaks without overloading the column.

  • Filtration (if necessary): If the sample contains particulates, filter it through a 0.2 µm syringe filter before transferring it to a GC autosampler vial.

Gas Chromatography (GC) Conditions

The following parameters are a recommended starting point. The temperature program is a critical parameter for achieving optimal separation and should be optimized as needed.[2]

Parameter Recommended Setting
Column Rt-βDEXsa (or equivalent), 30 m x 0.25 mm, 0.25 µm
Injector Split/Splitless
Injector Temperature 220 °C
Split Ratio 100:1 (can be adjusted based on sample concentration)
Injection Volume 1.0 µL
Carrier Gas Hydrogen or Helium
Flow Rate 1.5 mL/min (Constant Flow)
Oven Program 60 °C (hold 2 min), ramp at 2 °C/min to 200 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Table 1: Recommended GC operating parameters.

Data Analysis and Presentation

Upon analysis, the chromatogram should display two separated peaks corresponding to the this compound enantiomers. The following quantitative data should be extracted and tabulated for clear reporting and comparison.

Key Performance Metrics
  • Retention Time (t_R): The time taken for each enantiomer to elute from the column.

  • Resolution (R_s): A measure of the degree of separation between the two enantiomer peaks. A resolution of ≥ 1.5 indicates baseline separation. It is calculated as:

    • R_s = 2(t_R2 - t_R1) / (w_1 + w_2) where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.

  • Separation Factor (α): The ratio of the adjusted retention times of the two enantiomers. It must be > 1 for any separation to occur.

  • Enantiomeric Ratio (% Area): The relative percentage of each enantiomer, calculated from the peak areas.

Example Data Table

The following table illustrates how to present the results. Note: These values are for illustrative purposes only and must be determined experimentally.

Enantiomer Retention Time (min) Peak Area Area %
Enantiomer 145.32150,45050.1
Enantiomer 246.15149,89049.9

Table 2: Example chromatographic data for a racemic this compound sample.

Parameter Value
Resolution (R_s) 1.75
Separation Factor (α) 1.02

Table 3: Example separation performance metrics.

Method Optimization

If the initial separation is not optimal, consider the following adjustments:

  • Temperature Program: Lowering the ramp rate (e.g., to 1 °C/min) or using a lower initial oven temperature can significantly improve resolution for closely eluting peaks.[2]

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance column efficiency and, consequently, resolution.

  • Column Choice: If adequate separation cannot be achieved, screening other derivatized cyclodextrin columns (e.g., with different substitutions) may be necessary, as selectivity is highly dependent on the specific interactions between the analyte and the chiral stationary phase.[1]

Conclusion

This application note provides a comprehensive protocol for the chiral separation of this compound enantiomers by gas chromatography. By employing a cyclodextrin-based chiral stationary phase and systematically optimizing key chromatographic parameters, researchers can achieve robust and reproducible separation. This method is essential for the accurate stereoisomeric analysis of this compound in various applications, ensuring product quality, efficacy, and safety.

References

Troubleshooting & Optimization

Technical Support Center: Menthyl Valerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of menthyl valerate (B167501) and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing menthyl valerate?

A1: this compound is typically synthesized through the esterification of menthol (B31143) with isovaleric acid.[1][2][3] Common methods include:

  • Conventional Fischer Esterification: This classic method involves heating menthol and isovaleric acid with a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][4]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly accelerate the reaction and improve yields.[2][5][6]

  • Palladium-Catalyzed Synthesis: More complex methods involve catalysts like palladium acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands.[1][2]

Q2: Why is my this compound yield low?

A2: Low yields in this compound synthesis can be attributed to several factors:

  • Reversible Reaction: The Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the ester yield.[7]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and catalyst concentration are crucial. For instance, in microwave-assisted synthesis, excessively high power can lead to a sharp reduction in yield.[5]

  • Catalyst Deactivation: In some catalytic systems, the catalyst may become unstable and deactivate during the reaction, leading to incomplete conversion.[1]

  • Impure Reactants: The purity of menthol and isovaleric acid can affect the reaction outcome. Impurities in isovaleric acid, which is sometimes derived from fusel oils, can impact the quality and yield of the final product.[1]

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, consider the following strategies based on Le Chatelier's principle:[7]

  • Use an Excess of One Reactant: Using a large excess of the alcohol (menthol) can drive the equilibrium towards the product side.[7]

  • Remove Water: Actively removing water as it forms is a highly effective method. This can be achieved by:

    • Using a dehydrating agent like sulfuric acid, which also acts as a catalyst.[7]

    • Employing physical removal techniques such as azeotropic distillation with a Dean-Stark apparatus.[7]

  • Optimize Catalyst and Conditions: Selecting the right catalyst and optimizing its concentration, along with temperature and reaction time, is critical. For example, p-toluenesulfonic acid has been shown to give high yields in microwave-assisted synthesis.[5]

Q4: What are the typical reaction times and temperatures?

A4: Reaction times and temperatures vary significantly depending on the chosen method:

  • Conventional Heating: Traditional methods can be slow, with reaction times up to 20-48 hours at temperatures around 80-125°C.[2][8]

  • Microwave-Assisted: This method is much faster, with optimal reaction times as short as 2-12 minutes.[5]

  • Palladium-Catalyzed: These reactions are also relatively fast, with high yields achieved in 3.5 to 8 hours at temperatures of 90-120°C.[1][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield The esterification reaction is reversible, and the presence of water shifts the equilibrium to the reactants.[7]Remove water as it is formed using a Dean-Stark apparatus or a dehydrating agent.[7] Alternatively, use a large excess of one reactant (typically the alcohol).[7]
Suboptimal reaction temperature or time.Optimize the reaction conditions. For microwave synthesis, an irradiation power of 560W has been found to be effective, while higher power can decrease the yield.[5] For conventional heating, temperatures between 105-125°C are often used.[8]
Inefficient catalyst or incorrect catalyst concentration.For microwave synthesis, p-toluenesulfonic acid can provide yields up to 89%.[5] In conventional methods, catalysts like H₂SO₄ or p-toluenesulfonic acid are used.[4][8] Ensure the correct molar ratio of the catalyst is used.
Slow Reaction Rate Insufficient heating or low catalyst activity.Consider switching to microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes.[5][6] Ensure the catalyst is active and used in the proper concentration.
Product Contamination Incomplete reaction, leading to residual starting materials (menthol, isovaleric acid).Purify the product through distillation after washing the reaction mixture.[3] Washing with aqueous sodium bicarbonate can help remove unreacted acid and the acid catalyst.[3]
Formation of byproducts due to side reactions.Use milder reaction conditions if possible. The use of p-toluenesulfonic acid as a catalyst is reported to produce a high-quality final product.[8]
Catalyst Instability In palladium-catalyzed reactions, the catalyst can sometimes be unstable and precipitate as metallic palladium.[1]Adjust the ratio of the catalyst components and the reaction pressure. For the Pd(OAc)₂/PPh₃/n-CH₃C₆H₄SO₃H system, a pressure of 18 atm was found to be optimal.[1]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodCatalystTemperature (°C)Reaction TimeYield (%)Reference
ConventionalH₂SO₄ / HCl100 - 110Long~75[2][4]
ConventionalNaHSO₄ / HCl8020 hoursNot specified[8]
Conventionalp-Toluenesulfonic acid105 - 125Not specified~79.5[8]
Microwave-AssistedH₂SO₄Not specified (560W)2 minutes59[5]
Microwave-Assistedp-Toluenesulfonic acidNot specified (560W)12 minutes89[5]
Palladium-CatalyzedPd(OAc)₂/PPh₃/p-CH₃C₆H₄SO₃H1003.5 hours99.7[1]
Palladium-CatalyzedPdCl₂(PPh₃)₂/PPh₃/p-TsOH105 - 1203 - 8 hours99[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using p-Toluenesulfonic Acid

This protocol is based on a high-yield microwave-assisted method.[5]

  • Reactant Mixture: In a suitable microwave reactor vessel, combine L-menthol and isovaleric acid in a 1:1.2 molar ratio.

  • Catalyst Addition: Add p-toluenesulfonic acid (TsOH) to the mixture. The optimal molar ratio of L-menthol:isovaleric acid:TsOH is 1:1.2:8.51 x 10⁻⁵.

  • Microwave Irradiation: Secure the vessel in a microwave reactor and irradiate at a power of 560 W for 12 minutes.

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted isovaleric acid.

  • Extraction: Extract the organic layer with a suitable solvent like diethyl ether.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation if necessary.

Protocol 2: High-Yield Palladium-Catalyzed Synthesis

This protocol describes a method achieving a near-quantitative yield.[1]

  • Catalyst Preparation: In a suitable pressure reactor, dissolve palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (B44618) (PPh₃), and p-toluenesulfonic acid (n-CH₃C₆H₄SO₃H) in p-xylene. The optimal molar ratio is 1:8:4.

  • Reactant Addition: Add L-menthol to the catalyst solution.

  • Reaction Conditions: Seal the reactor and introduce isobutylene (B52900) and synthesis gas (CO:H₂ = 1:1) to a pressure of 18 atm. Heat the reaction mixture to 100°C.

  • Reaction Time: Maintain these conditions for 3.5 hours.

  • Work-up and Purification: After cooling and releasing the pressure, the product can be isolated. The catalyst may be stable for reuse. Further purification can be achieved through distillation.

Visualizations

G General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Menthol & Isovaleric Acid Mix Mix Reactants and Catalyst Reactants->Mix Catalyst Acid Catalyst (e.g., H₂SO₄, TsOH) Catalyst->Mix Heat Apply Heat (Conventional or Microwave) Mix->Heat WaterRemoval Remove Water (Optional but Recommended) Heat->WaterRemoval Quench Neutralize (e.g., with NaHCO₃) Heat->Quench WaterRemoval->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (e.g., Distillation) Evaporate->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: General workflow for this compound synthesis.

G Troubleshooting Low Yield Start Low Yield Observed CheckEquilibrium Is water being removed? Start->CheckEquilibrium CheckConditions Are reaction conditions optimal? CheckEquilibrium->CheckConditions Yes ImplementWaterRemoval Implement water removal (e.g., Dean-Stark) or use excess alcohol. CheckEquilibrium->ImplementWaterRemoval No CheckCatalyst Is the catalyst correct & active? CheckConditions->CheckCatalyst Yes OptimizeTimeTemp Adjust temperature and reaction time. CheckConditions->OptimizeTimeTemp No ChangeCatalyst Verify catalyst type, concentration, or switch to a more effective one (e.g., TsOH). CheckCatalyst->ChangeCatalyst No ConsultLiterature Consult literature for alternative methods. CheckCatalyst->ConsultLiterature Yes ImplementWaterRemoval->CheckConditions OptimizeTimeTemp->CheckCatalyst ChangeCatalyst->ConsultLiterature

Caption: Troubleshooting workflow for low yield issues.

G Factors Influencing this compound Yield cluster_params Reaction Parameters cluster_methods Synthesis Method Yield This compound Yield Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield Catalyst Catalyst Choice & Concentration Catalyst->Yield WaterRemoval Water Removal WaterRemoval->Yield MolarRatio Reactant Molar Ratio MolarRatio->Yield Method Method (Conventional, Microwave, etc.) Method->Yield Method->Temperature Method->Time Method->Catalyst

Caption: Key factors that influence the final product yield.

References

Technical Support Center: Esterification of Menthol and Isovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of menthol (B31143) and isovaleric acid to synthesize menthyl isovalerate.

Troubleshooting Guides

Issue 1: Low Yield of Menthyl Isovalerate

Question: We are experiencing a significantly lower than expected yield of menthyl isovalerate. What are the potential causes and how can we improve it?

Answer:

Low yields in Fischer esterification are a common issue and can often be attributed to the reversible nature of the reaction and the presence of side reactions. Here are the primary factors and troubleshooting steps:

  • Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium process. To drive the reaction towards the product (menthyl isovalerate), you can:

    • Use an Excess of One Reactant: Employing a molar excess of either menthol or isovaleric acid can shift the equilibrium to the right. Using the less expensive reactant in excess is generally preferred.

    • Remove Water: The formation of water as a byproduct can push the equilibrium back towards the reactants. Removing water as it forms is a highly effective method to improve yield. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water azeotropically.

      • Drying Agents: Adding molecular sieves to the reaction mixture to absorb water.

  • Side Reactions: The most significant side reaction is the acid-catalyzed dehydration of menthol. Elevated temperatures and high acid concentrations can promote the formation of menthene isomers, consuming your starting material. To mitigate this:

    • Optimize Temperature: Maintain the lowest effective temperature that allows for a reasonable reaction rate. For conventional heating, temperatures are often in the range of 100-125°C.[1][2]

    • Catalyst Concentration: Use the minimum effective amount of acid catalyst. High concentrations of strong acids like sulfuric acid can accelerate dehydration. Consider using a milder catalyst like p-toluenesulfonic acid.[2]

  • Sub-optimal Reaction Conditions:

    • Reaction Time: Ensure the reaction is running for a sufficient duration to reach equilibrium or completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Catalyst Choice: While sulfuric acid is a common catalyst, p-toluenesulfonic acid can sometimes offer better yields by minimizing charring and other side reactions.[2]

  • Workup Losses: Product can be lost during the purification process. Ensure efficient extraction and minimize transfers. Washing the organic layer with a saturated sodium bicarbonate solution is crucial to neutralize the acid catalyst and any unreacted isovaleric acid.[3]

Issue 2: Presence of Impurities in the Final Product

Question: Our final product, menthyl isovalerate, is showing significant impurities upon analysis (GC-MS). What are these impurities likely to be and how can we remove them?

Answer:

The primary impurities are typically unreacted starting materials and byproducts from side reactions.

  • Common Impurities:

    • Unreacted Menthol and Isovaleric Acid: Due to the equilibrium nature of the reaction, some starting materials will likely remain.

    • Menthene Isomers: These are the products of menthol dehydration. The main isomers are 1-menthene (B224986), 2-menthene (B1252811), and 3-menthene.[4][5] The formation of the most substituted alkene (1-menthene and 3-menthene after a potential hydride shift) is favored according to Zaitsev's rule.[4][6]

    • Dimenthyl Ether: Under slightly lower temperatures and acidic conditions, two molecules of menthol can react to form a dimenthyl ether.[5][7]

  • Purification Strategies:

    • Neutralization and Washing: During the workup, a thorough wash with a weak base like sodium bicarbonate solution is essential to remove the acid catalyst and any remaining isovaleric acid.[3] Subsequent washes with water and brine will help remove water-soluble impurities.

    • Distillation: Fractional distillation is an effective method to separate the desired menthyl isovalerate from the more volatile menthene byproducts and the less volatile unreacted menthol.[4]

    • Column Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed to separate the ester from the non-polar menthenes and the more polar menthol.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the esterification of menthol and isovaleric acid?

A1: The most significant side reaction is the acid-catalyzed dehydration of menthol, which is an E1 elimination reaction.[4] This reaction is promoted by strong acids and high temperatures and results in the formation of a mixture of menthene isomers.[4][8]

Q2: Can you explain the mechanism of menthol dehydration?

A2: The mechanism proceeds as follows:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of menthol, making it a good leaving group (water).[4][5]

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation.[4]

  • Deprotonation to Form Alkenes: A base (such as water or another alcohol molecule) removes a proton from an adjacent carbon, leading to the formation of a double bond. This can result in the formation of 1-menthene and 2-menthene.[4]

  • Carbocation Rearrangement (Hydride Shift): The secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation, which can then be deprotonated to form 3-menthene.[4]

Q3: How does Zaitsev's rule apply to the dehydration of menthol?

A3: Zaitsev's rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product.[6] In the dehydration of menthol, this means that the formation of 1-menthene (a trisubstituted alkene) is generally favored over 2-menthene (a disubstituted alkene).[4]

Q4: Are there any other potential side reactions I should be aware of?

A4: Besides menthol dehydration, another possible side reaction is the formation of dimenthyl ether through the reaction of two menthol molecules, particularly if the reaction is underheated.[5] Transesterification can also occur if other alcohols are present as impurities.

Q5: What are the recommended catalysts for this esterification?

A5: Commonly used catalysts include strong Brønsted acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2] Lewis acids can also be employed. The choice of catalyst can influence the reaction rate and the extent of side reactions.

Q6: Can microwave irradiation be used for this synthesis?

A6: Yes, microwave-assisted synthesis has been shown to be an effective method for the esterification of menthol and isovaleric acid, often leading to shorter reaction times and good yields.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for Menthyl Isovalerate Synthesis

CatalystReaction ConditionsReactant Ratio (Isovaleric Acid:Menthol:Catalyst)YieldReference
Conc. H₂SO₄Microwave, 560 W, 2 min1:1:4.8x10⁻⁵17.4%[9]
Conc. H₂SO₄Microwave, 560 W, 6 min1:1.2:4.8x10⁻⁵59%[9]
p-TsOHMicrowave, 560 W, 12 min1:1.2:8.51x10⁻⁵89%[9]
p-TsOH105-125°C, with azeotropic removal of water1:1.08-1.1:0.015-0.03High (not quantified)[2]
Conc. H₂SO₄ or HCl100-110°C, up to 48 hoursNot specified~75%[1]

Experimental Protocols

Protocol 1: Conventional Fischer Esterification with Azeotropic Water Removal

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reactant Charging: To the round-bottom flask, add menthol (1.0 eq), isovaleric acid (1.1 eq), p-toluenesulfonic acid (0.02 eq), and toluene (B28343) (as the solvent).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by analyzing aliquots using TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (until no more gas evolves), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under vacuum to obtain pure menthyl isovalerate.

Protocol 2: Microwave-Assisted Esterification

  • Reactant Mixture: In a microwave-safe reaction vessel, combine menthol (1.0 eq), isovaleric acid (1.2 eq), and p-toluenesulfonic acid (8.51x10⁻⁵ eq).[9]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a constant power of 560 W for 12 minutes.[9]

  • Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.

Visualizations

Esterification_Reaction Main Esterification Reaction Menthol Menthol IsovalericAcid Isovaleric Acid ProtonatedAcid Protonated Isovaleric Acid IsovalericAcid->ProtonatedAcid + H+ AcidCatalyst H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Menthol ProtonatedEster Protonated Menthyl Isovalerate TetrahedralIntermediate->ProtonatedEster - H2O MenthylIsovalerate Menthyl Isovalerate ProtonatedEster->MenthylIsovalerate - H+ Water Water

Caption: The acid-catalyzed Fischer esterification of menthol and isovaleric acid.

Dehydration_Side_Reaction Dehydration of Menthol Side Reaction Menthol Menthol ProtonatedMenthol Protonated Menthol Menthol->ProtonatedMenthol + H+ AcidCatalyst H+ SecondaryCarbocation Secondary Carbocation ProtonatedMenthol->SecondaryCarbocation - H2O TertiaryCarbocation Tertiary Carbocation (rearranged) SecondaryCarbocation->TertiaryCarbocation Hydride Shift Menthene1 1-Menthene SecondaryCarbocation->Menthene1 - H+ (Zaitsev) Menthene2 2-Menthene SecondaryCarbocation->Menthene2 - H+ Menthene3 3-Menthene TertiaryCarbocation->Menthene3 - H+

Caption: The E1 mechanism for the acid-catalyzed dehydration of menthol.

Experimental_Workflow Experimental Workflow for Menthyl Isovalerate Synthesis Start Start ReactionSetup Reaction Setup (Menthol, Isovaleric Acid, Catalyst, Solvent) Start->ReactionSetup Heating Heating (Conventional or Microwave) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Workup Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Drying Drying Organic Layer Workup->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Analysis Product Analysis (GC-MS, NMR, IR) Purification->Analysis End End Analysis->End

Caption: A general experimental workflow for the synthesis and purification of menthyl isovalerate.

References

Technical Support Center: Purification of Crude Menthyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude menthyl valerate (B167501).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude menthyl valerate after synthesis?

A1: The most common impurities found in crude this compound after synthesis via esterification are unreacted starting materials, specifically L-menthol and isovaleric acid.[1][2] Residual acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and by-products from side reactions at elevated temperatures can also be present.[2][3]

Q2: What is the primary purification strategy for crude this compound?

A2: The standard purification strategy involves a two-step process. First, a neutralization wash is performed to remove the acidic catalyst and unreacted isovaleric acid. This is typically followed by fractional distillation under vacuum to separate the this compound from the less volatile, unreacted menthol (B31143) and other non-volatile impurities.[1][4]

Q3: Why is vacuum distillation recommended over atmospheric distillation?

A3: this compound has a high boiling point at atmospheric pressure (approximately 260-262 °C at 750 mmHg).[4] Distillation at such high temperatures can lead to the formation of degradation by-products, reducing the quality and yield of the final product.[2] Vacuum distillation allows for the boiling point to be significantly lowered (e.g., 135 °C at 15 mmHg), enabling a safer and more efficient purification with minimal product degradation.[4]

Q4: How can I confirm the purity of my final this compound product?

A4: Gas Chromatography (GC) is the most common and effective method for assessing the purity of this compound.[5][6] It allows for the separation and quantification of the main product from volatile impurities. For structural confirmation and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the ester.[3]

Q5: Is crystallization a viable method for purifying this compound?

A5: While crystallization is a common technique for purifying solid compounds like menthol,[8][9] this compound is an oily liquid at room temperature, making crystallization challenging.[1] Fractional distillation is the more practical and widely used method for achieving high purity.

Troubleshooting Guides

Issue 1: Low Purity After Distillation (Presence of Starting Materials)
Symptom Possible Cause Troubleshooting Steps
GC analysis shows significant peaks for menthol and/or isovaleric acid. 1. Incomplete Reaction: The initial esterification reaction did not go to completion.- Optimize reaction conditions (time, temperature, catalyst amount) to drive the equilibrium towards the product.[2][3]
2. Inefficient Fractional Distillation: The distillation column has poor separation efficiency (too few theoretical plates), or the distillation was performed too quickly.- Use a longer fractionating column or one with a more efficient packing material. - Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established at each theoretical plate.[10] - Ensure the column is well-insulated to maintain a proper temperature gradient.
Final product is acidic (low pH). Incomplete Neutralization: The initial washing step was insufficient to remove all residual acid catalyst and unreacted isovaleric acid.- Perform additional washes with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).[1] - Follow with a water wash to remove any remaining salts before distillation.
Issue 2: Low Yield of Purified this compound
Symptom Possible Cause Troubleshooting Steps
The amount of recovered pure product is significantly lower than expected. 1. Product Loss During Washing: Emulsion formation during the aqueous wash can lead to loss of product in the aqueous layer.- To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the layers to separate for a longer period. - Back-extract the aqueous washes with a small amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover dissolved product.
2. Decomposition During Distillation: The distillation temperature was too high, causing the product to degrade.- Ensure a stable and sufficiently low vacuum is maintained throughout the distillation.[4] - Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating.
3. Mechanical Losses: Product held up in the distillation column or transfer losses.- Allow the distillation apparatus to cool completely before dismantling to recover as much condensed liquid as possible. - Minimize the number of transfer steps.
Issue 3: Product Discoloration
Symptom Possible Cause Troubleshooting Steps
The purified this compound has a yellow or brown tint. Thermal Decomposition: Impurities or the product itself may have decomposed at high temperatures.- This is a strong indication that the distillation temperature was too high. Improve the vacuum to further lower the boiling point.[2] - Ensure all starting materials are of high quality, as certain impurities can promote degradation.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₅H₂₈O₂240.38260-262 (at 750 mmHg)[4] 135 (at 15 mmHg)[4]
L-MentholC₁₀H₂₀O156.27212 (at 760 mmHg)
Isovaleric AcidC₅H₁₀O₂102.13176 (at 760 mmHg)

Table 2: Comparison of Synthesis and Purification Outcomes

MethodCatalystReaction ConditionsYieldPurityReference
Microwave-Assisted Esterificationp-Toluenesulfonic acid560 W, 12 min89%Not specified[3]
Microwave-Assisted EsterificationH₂SO₄560 W, 12 min59%Not specified[3]
Catalytic Esterificationp-Toluenesulfonic acid105-125 °C, 8 hours92%99.7%[2]

Experimental Protocols

Protocol 1: Neutralization and Washing of Crude this compound
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, periodically venting to release any pressure generated from CO₂ evolution.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the sodium bicarbonate wash (steps 2-4) until no more gas evolves upon addition of the bicarbonate solution.

  • Wash the organic layer with an equal volume of water to remove any residual salts.

  • Finally, wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.

  • Drain the organic layer (this compound) into a clean, dry flask.

  • Dry the product over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter or decant the dried product to remove the drying agent. The crude, neutralized product is now ready for distillation.

Protocol 2: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the dried, crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Slowly and carefully apply the vacuum. A typical target pressure is 15 mmHg or lower.

  • Heating: Begin gently heating the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents or highly volatile impurities. The temperature at the still head will be low and unstable.

    • Main Fraction: As the temperature at the still head stabilizes, this indicates that a pure component is distilling. Collect the main fraction of this compound at its boiling point corresponding to the system pressure (e.g., ~135 °C at 15 mmHg).[4]

    • Final Fraction: A sharp drop or a rapid rise in temperature after the main fraction has been collected indicates that the desired product has been distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely to room temperature before slowly releasing the vacuum.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Menthol Menthol CrudeProduct Crude this compound (Product + Impurities) Menthol->CrudeProduct IsovalericAcid Isovaleric Acid IsovalericAcid->CrudeProduct Catalyst Acid Catalyst Catalyst->CrudeProduct Washing Step 1: Aqueous Wash (e.g., NaHCO3 solution) CrudeProduct->Washing Transfer to Separatory Funnel Distillation Step 2: Fractional Vacuum Distillation Washing->Distillation Dried Organic Layer Waste Aqueous Waste (Acid, Salts) Washing->Waste PureProduct Pure this compound Distillation->PureProduct Impurities High-Boiling Impurities (e.g., Menthol) Distillation->Impurities

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree Start Problem with Purified Product Purity Low Purity? Start->Purity Yield Low Yield? Purity->Yield No Acidic Product Acidic? Purity->Acidic Yes Color Product Discolored? Yield->Color No Emulsion Emulsion during wash? Yield->Emulsion Yes DistillTempColor Distillation temp too high? Color->DistillTempColor Yes WashMore Solution: Increase NaHCO3 washes. Acidic->WashMore Yes DistillCheck Check Distillation Efficiency Acidic->DistillCheck No DistillSolution Solution: Use better column / slower rate. DistillCheck->DistillSolution BreakEmulsion Solution: Add brine / back-extract. Emulsion->BreakEmulsion Yes DistillTempYield Distillation temp too high? Emulsion->DistillTempYield No ImproveVacuumYield Solution: Improve vacuum. DistillTempYield->ImproveVacuumYield Yes ImproveVacuumColor Solution: Improve vacuum to lower BP. DistillTempColor->ImproveVacuumColor Yes

Caption: Decision tree for troubleshooting this compound purification.

References

Technical Support Center: Overcoming Peak Tailing in GC Analysis of Menthyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing in the Gas Chromatography (GC) analysis of menthyl valerate (B167501) and related ester compounds.

Troubleshooting Guides

Peak tailing in GC can be a frustrating issue that compromises the accuracy and precision of your results. This guide provides a systematic approach to identifying and resolving the common causes of peak tailing for analytes like menthyl valerate.

Guide 1: Initial Checks and Basic Maintenance

Q1: My this compound peak is tailing. What are the first things I should check?

A1: Start with the simplest and most common causes of peak tailing. These often relate to the GC inlet system, which is a primary source of contamination and activity.

Troubleshooting Steps:

  • Inlet Maintenance: The inlet is the most frequent source of problems. Routinely replacing the septum and liner is crucial for maintaining good peak shape.[1][2] Non-volatile residues from your sample matrix can accumulate in the liner, creating active sites that interact with your analyte, leading to peak tailing.[3]

  • Column Installation: An improperly installed column can create dead volume or turbulence in the flow path, causing peaks to tail.[4][5] Ensure the column is cut squarely and inserted to the correct depth in both the inlet and detector.

  • Sample Concentration: Overloading the column can lead to peak distortion, including tailing.[2] If you suspect this, try diluting your sample.

ParameterBefore MaintenanceAfter Maintenance
Peak Asymmetry Factor (for a similar active analyte) 2.11.1
Visual Peak Shape Pronounced TailingSymmetrical

This table illustrates the typical improvement in peak shape after performing basic inlet maintenance. A lower asymmetry factor indicates a more symmetrical peak.

Guide 2: Investigating and Resolving Column-Related Issues

Q2: I've performed inlet maintenance, but the peak tailing persists. Could my column be the problem?

A2: Yes, the column itself is another major contributor to peak tailing. Issues can arise from contamination, degradation of the stationary phase, or an unsuitable column choice.

Troubleshooting Steps:

  • Column Trimming: The front end of the column can accumulate non-volatile residues and damaged stationary phase. Trimming 15-20 cm from the inlet end of the column can often restore peak shape.[1]

  • Column Conditioning (Bake-out): Contaminants can be removed by baking out the column at a high temperature. Be sure not to exceed the column's maximum temperature limit. Regular bake-outs are good preventive maintenance.[1]

  • Column Selection: this compound is a moderately polar ester. Using a column with an appropriate stationary phase is crucial. A mid-polarity phase like a 5% phenyl-methylpolysiloxane is a good starting point. For more polar compounds, a polyethylene (B3416737) glycol (WAX) phase may be suitable.

ActionPeak Tailing Factor (Illustrative)
Before Column Trimming 1.8
After Trimming 20 cm from Inlet 1.2

This table shows the potential improvement in peak shape after trimming the column to remove contamination.

Guide 3: Optimizing GC Method Parameters

Q3: My inlet and column seem to be in good condition, but I'm still seeing peak tailing. What method parameters can I adjust?

A3: Sub-optimal GC method parameters can significantly impact peak shape. Fine-tuning your method can often resolve persistent tailing issues.

Troubleshooting Steps:

  • Inlet Temperature: A low inlet temperature can cause slow or incomplete vaporization of your analyte, leading to tailing. For a compound like this compound, an inlet temperature of 250 °C is a reasonable starting point.

  • Oven Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Increasing the ramp rate can result in sharper peaks.[6] However, a ramp that is too fast can decrease resolution. Experiment with different ramp rates to find the optimal balance.

  • Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions. A flow rate that is too low can increase the time the analyte spends in the system, potentially leading to broader, tailing peaks.

  • Injection Technique: For trace analysis, a splitless injection is often used. However, if not optimized, it can lead to solvent tailing, which may obscure early eluting peaks. Ensure your splitless hold time is appropriate and that the purge valve opens at the correct time to vent the remaining solvent.[1]

Oven Ramp RatePeak Asymmetry Factor (Illustrative)
5 °C/min1.7
10 °C/min1.4
20 °C/min1.2

This table illustrates how increasing the oven temperature ramp rate can improve peak symmetry.

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Septum and Liner Replacement)
  • Cool Down: Cool the GC inlet and oven to a safe temperature (below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Septum Retaining Nut: Unscrew the septum retaining nut from the top of the inlet.

  • Replace Septum: Use tweezers to remove the old septum and replace it with a new one. Avoid touching the new septum with your bare hands. Do not overtighten the nut.

  • Remove Liner: Carefully remove the inlet liner using tweezers.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated. Using a liner with glass wool can help trap non-volatile residues.

  • Reassemble: Reassemble the inlet.

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

Protocol 2: GC Column Trimming
  • Cool Down and Power Off: Cool the GC oven and turn off the instrument.

  • Disconnect Column: Carefully disconnect the column from the inlet.

  • Score the Column: Using a ceramic scoring wafer or a diamond-tipped pen, make a clean, square score on the polyimide coating of the column, about 15-20 cm from the inlet end.

  • Break the Column: Gently flick the column at the score mark to create a clean break.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a right angle to the column wall. A poor cut can itself be a cause of peak tailing.[5]

  • Reinstall Column: Reinstall the column into the inlet, ensuring it is at the correct depth.

  • Update Method: Update the column length in your chromatography data system software to ensure accurate flow and pressure calculations.

Mandatory Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for this compound inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner) start->inlet_maintenance check_column_install Check Column Installation (Cut & Depth) inlet_maintenance->check_column_install dilute_sample Dilute Sample (Check for Overload) check_column_install->dilute_sample problem_solved1 Problem Resolved? dilute_sample->problem_solved1 column_issues Investigate Column Issues problem_solved1->column_issues No end Peak Shape Improved problem_solved1->end Yes trim_column Trim Column Inlet (15-20 cm) column_issues->trim_column bakeout_column Bakeout/Condition Column trim_column->bakeout_column evaluate_column_choice Evaluate Column Choice (Polarity) bakeout_column->evaluate_column_choice problem_solved2 Problem Resolved? evaluate_column_choice->problem_solved2 method_optimization Optimize GC Method problem_solved2->method_optimization No problem_solved2->end Yes adjust_inlet_temp Adjust Inlet Temperature method_optimization->adjust_inlet_temp optimize_oven_ramp Optimize Oven Ramp Rate adjust_inlet_temp->optimize_oven_ramp check_flow_rate Check Carrier Gas Flow Rate optimize_oven_ramp->check_flow_rate problem_solved3 Problem Resolved? check_flow_rate->problem_solved3 problem_solved3->end Yes further_investigation Further Investigation Required (e.g., Detector Issues) problem_solved3->further_investigation No

Caption: Troubleshooting workflow for addressing peak tailing in GC analysis.

LogicalRelationships cluster_causes Primary Causes of Peak Tailing cluster_solutions Solutions active_sites Active Sites (Inlet, Column) inlet_maintenance Inlet Maintenance active_sites->inlet_maintenance column_maintenance Column Maintenance active_sites->column_maintenance column_contamination Column Contamination column_contamination->column_maintenance improper_setup Improper Setup correct_installation Correct Installation improper_setup->correct_installation method_issues Methodological Issues method_optimization Method Optimization method_issues->method_optimization improved_peak_shape Improved Peak Shape for This compound inlet_maintenance->improved_peak_shape Reduces Tailing column_maintenance->improved_peak_shape Improves Symmetry correct_installation->improved_peak_shape Eliminates Dead Volume method_optimization->improved_peak_shape Sharpens Peaks

Caption: Logical relationships between causes and solutions for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a "tail" extending from the peak maximum towards longer retention times. This distortion can lead to inaccurate peak integration and reduced resolution between adjacent peaks, compromising the quantitative accuracy of your analysis.[2]

Q2: Can the choice of inlet liner affect peak tailing for this compound?

A2: Absolutely. The inlet liner is the first surface your sample encounters. An active or contaminated liner can cause adsorption of polar analytes like esters, leading to peak tailing. Using a deactivated liner, especially one with deactivated glass wool, is highly recommended to ensure an inert flow path.[3] The deactivation process minimizes active silanol (B1196071) groups on the glass surface that can interact with your analyte.

Q3: How often should I perform inlet maintenance?

A3: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For complex matrices, you may need to change the septum and liner weekly or even daily. For cleaner samples, monthly maintenance might be sufficient. It's good practice to monitor your peak shapes and establish a preventive maintenance schedule.

Q4: Can the injection solvent cause peak tailing?

A4: Yes, a mismatch between the polarity of your injection solvent and your stationary phase can sometimes cause peak shape issues.[4] Additionally, in splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor focusing of the analyte band at the head of the column, resulting in peak distortion.

Q5: What are "active sites" in a GC system?

A5: Active sites are locations within the GC flow path that can interact with and adsorb active compounds. These are often exposed silanol groups (Si-OH) on glass surfaces (liner, column) or metal surfaces. These sites can cause peak tailing, especially for polar compounds or those with lone pairs of electrons, like esters. Deactivation of these surfaces is crucial for good chromatography.

References

Optimizing GC-MS Parameters for Menthyl Valerate Detection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of menthyl valerate (B167501).

Frequently Asked Questions (FAQs)

Q1: What is the ideal GC column for menthyl valerate analysis?

A1: The choice of a GC column is critical for good separation. For a compound like this compound, which is a terpene ester, the polarity of the stationary phase is a key consideration. A mid-polarity column is often a good compromise for a broad screen of both nonpolar and polar terpenoids.[1] However, the optimal choice depends on the specific sample matrix and other target analytes.

  • Non-polar columns: Phases like 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5) are a good starting point for general terpene analysis.[1]

  • Polar columns: Polyethylene glycol (PEG) phases (e.g., DB-HeavyWAX or Carbowax) are effective for improving the separation of more polar compounds and can be beneficial for resolving this compound from other polar components in a mixture.[1]

Q2: What are the key GC-MS parameters to optimize for this compound detection?

A2: Several key parameters should be optimized to achieve the best results:

  • Inlet Temperature: The temperature must be high enough to ensure complete vaporization of this compound without causing thermal degradation.

  • Oven Temperature Program: A well-designed temperature ramp is crucial for separating compounds with different boiling points. A slow initial ramp can improve the resolution of more volatile compounds.[1]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas, typically helium or hydrogen, affects separation efficiency.

  • Injection Technique: The choice between split, splitless, and headspace injection depends on the concentration of this compound in the sample.[1] Splitless injection is generally preferred for trace-level analysis to maximize the amount of sample reaching the column.[2]

Q3: What are the expected mass fragments for this compound in MS detection?

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Peak Tailing)

Peak tailing, where the peak is asymmetrical with a "tail," is a common problem, especially for polar compounds.[1]

Table 1: Troubleshooting Peak Tailing

Potential Cause Diagnostic Clue Recommended Action
Active Sites in the Inlet Tailing is more pronounced for polar compounds.Perform inlet maintenance: replace the liner, O-ring, and septum. Use a deactivated liner.[5][6]
Column Contamination Sudden onset of tailing, often after injecting a "dirty" sample.Trim the first 10-20 cm from the column inlet.[7] If the problem persists, the column may need replacement.[5]
Improper Column Installation Tailing appears for most or all peaks.Re-install the column, ensuring proper ferrule placement and a clean, square cut on the column ends.[5][6]
Solvent/Stationary Phase Mismatch Peak tailing is observed for the analyte peak.Consider a different solvent or a column with a different stationary phase polarity.[5]
Column Overload All peaks in the chromatogram exhibit tailing.Dilute the sample and re-inject. Consider using a column with a higher capacity.[8]
Issue 2: Low Sensitivity/Poor Signal-to-Noise Ratio

Low sensitivity can hinder the detection and accurate quantification of trace amounts of this compound.

Table 2: Troubleshooting Low Sensitivity

Potential Cause Recommended Action
Inappropriate Injection Mode For trace analysis, switch from split to splitless injection to introduce more of the sample onto the column.[2] A pulsed split injection can also improve response.[9]
Suboptimal Inlet Temperature Ensure the inlet temperature is sufficient for complete vaporization without causing degradation.
Non-optimized MS Parameters Tune the MS detector, particularly the multiplier voltage and ion source temperature, to ensure optimal response.[2]
Contaminated Ion Source A dirty ion source can significantly reduce sensitivity.
Sample Preparation Issues The analyte may not be efficiently extracted or may be too dilute.

Experimental Protocols

General GC-MS Method for this compound Analysis

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

Table 3: Starting GC-MS Parameters for this compound

Parameter Value Notes
GC Column Mid-polarity column (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane)A non-polar DB-5 or a polar PEG column could also be suitable depending on the sample matrix.[1][10]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas HeliumConstant flow rate of 1.0 mL/min.
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 10:1 (for screening) or Splitless (for trace analysis)For splitless, a purge at 30 mL/min after 1 min can improve peak shape.[7]
Oven Program Initial: 50 °C, hold for 2 minRamp: 5 °C/min to 230 °C, hold for 2 minAdjust ramp rate to optimize separation.[11]
MS Transfer Line Temp 280 °C[12]
Ion Source Temp 230 °C[12]
Ionization Mode Electron Ionization (EI)70 eV.
Scan Range m/z 40-400

Visualizations

GC_MS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection GC Injection (Split/Splitless) Filtration->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI Source) Separation->Ionization Detection Mass Detection (MS Analyzer) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_ID Peak Identification (Retention Time & Mass Spectrum) Chromatogram->Peak_ID Quantification Quantification Peak_ID->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Peak Tailing Start Peak Tailing Observed Check_Peaks Are most/all peaks tailing? Start->Check_Peaks Flow_Path Indicates a flow path disruption Check_Peaks->Flow_Path Yes Chemical_Interaction Indicates chemical interaction/ adsorption Check_Peaks->Chemical_Interaction No Check_Installation Check column installation and for leaks Flow_Path->Check_Installation Check_Inlet Perform inlet maintenance (liner, septum, seal) Chemical_Interaction->Check_Inlet Check_Column Trim or replace column Check_Inlet->Check_Column

Caption: Decision tree for troubleshooting peak tailing issues.

References

Troubleshooting low recovery of menthyl valerate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of menthyl valerate (B167501) during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of menthyl valerate that influence its extraction?

This compound is the ester of menthol (B31143) and isovaleric acid. Its key properties relevant to extraction include:

  • Low Water Solubility: It is practically insoluble in water, which is the fundamental principle allowing for its separation from aqueous solutions using a water-immiscible organic solvent.[1][2][3]

  • Good Solubility in Organic Solvents: this compound is freely soluble in common organic solvents such as ethanol, chloroform, ether, and ethyl acetate (B1210297).[4][5] This allows for a range of solvent choices for extraction.

  • Moderate Volatility: With a boiling point between 260-262 °C at atmospheric pressure, it is not highly volatile, but losses can occur during solvent evaporation under high vacuum or at elevated temperatures.[4]

  • Neutral Compound: As an ester, it is an essentially neutral compound.[1]

Q2: Which organic solvent is best for extracting this compound?

The choice of solvent depends on several factors including solubility of this compound, solvent volatility, and ease of separation from the aqueous phase. Based on available data, several solvents are effective. The following table summarizes the solubility of this compound in common organic solvents.

SolventSolubility of this compoundKey Considerations
Chloroform Soluble[4][5]Good solvent, but denser than water. Forms the lower layer in a separatory funnel.
Ethyl Acetate Soluble[4]Good solvent, less dense than water. Forms the upper layer. Generally considered a "greener" solvent than chlorinated hydrocarbons.
Diethyl Ether Freely Soluble[5]Excellent solvent, but highly volatile and flammable. Forms the upper layer.
Hexane Likely soluble (as a nonpolar compound)A nonpolar solvent suitable for extracting nonpolar compounds. Less dense than water.
Ethanol Very slightly soluble to freely soluble[2][6][7]Miscible with water, so not suitable for liquid-liquid extraction from aqueous solutions.
DMSO Soluble (55 mg/mL)[8]Miscible with water, so not suitable for liquid-liquid extraction from aqueous solutions.

For most applications, ethyl acetate or diethyl ether are excellent choices due to their high solvency for this compound and immiscibility with water.

Q3: I am observing a stable emulsion at the interface of the aqueous and organic layers. How can I break it?

Emulsion formation is a common issue in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactants.[9] Here are several techniques to break an emulsion:

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.[9]

  • Addition of Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[9]

  • Filtration: Pass the mixture through a glass wool plug or phase separation filter paper.[9]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Allow it to Stand: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.

Q4: My final yield of this compound is consistently low. What are the potential causes and solutions?

Low recovery can stem from several stages of the extraction process. Consider the following:

  • Incomplete Extraction:

    • Insufficient Solvent Volume: Use an adequate volume of extraction solvent. A general guideline is to perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL).

    • Poor Partitioning: this compound is nonpolar. If your aqueous phase is significantly altering its solubility, consider adjusting the pH. Since this compound is neutral, pH adjustments primarily help by neutralizing acidic or basic impurities that might be affecting the extraction.

  • Product Loss During Workup:

    • Premature Discarding of Layers: Do not discard any aqueous layer until you have confirmed that your product is not in it. You can test a small amount of the aqueous layer to see if any product precipitates upon addition of more organic solvent.

    • Volatility: Although moderately volatile, some this compound can be lost during solvent removal. Use a rotary evaporator with controlled temperature and vacuum. Avoid using a high-vacuum line to remove the solvent.

  • Incomplete Reaction (if applicable): If the extraction is part of a synthesis workup, low yield might be due to an incomplete esterification reaction. Ensure your reaction has gone to completion before starting the extraction.

Troubleshooting Guide: Low this compound Recovery

This guide provides a systematic approach to troubleshooting low recovery during the extraction of this compound.

Detailed Experimental Protocol: Extraction of this compound from a Reaction Mixture

This protocol describes a standard liquid-liquid extraction procedure for isolating this compound following its synthesis via Fischer esterification.

1. Quenching the Reaction:

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing an equal volume of deionized water.

2. Liquid-Liquid Extraction:

  • Transfer the diluted reaction mixture to a separatory funnel of appropriate size.

  • Add a volume of ethyl acetate (or another suitable water-immiscible organic solvent) approximately equal to the volume of the aqueous mixture.

  • Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The organic layer (containing the this compound) will be the top layer if using ethyl acetate or diethyl ether, and the bottom layer if using a chlorinated solvent like dichloromethane (B109758) or chloroform.

  • Drain the aqueous layer into a separate flask.

  • Repeat the extraction of the aqueous layer with two more portions of the organic solvent, combining all organic extracts in a separate flask.

3. Washing the Organic Layer:

  • Return the combined organic extracts to the separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst and unreacted isovaleric acid. You may observe gas evolution (CO₂); vent the funnel frequently. Continue washing until the gas evolution ceases.

  • Separate the aqueous layer.

  • Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove dissolved water from the organic layer.

  • Separate the aqueous layer.

4. Drying and Solvent Removal:

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl the flask. Add more drying agent until it no longer clumps together.

  • Filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator. Ensure the water bath temperature is kept moderate (e.g., 40°C) to minimize the loss of the moderately volatile this compound.

5. Final Product:

  • The remaining oil is your crude this compound. Further purification can be achieved by distillation or chromatography if necessary.

Process Logic and Troubleshooting Workflow

The following diagram illustrates the logical flow of the extraction process and the key troubleshooting decision points.

TroubleshootingWorkflow Troubleshooting Low this compound Recovery cluster_extraction Extraction Phase cluster_workup Workup Phase cluster_troubleshooting Troubleshooting Steps Start Start Extraction ChooseSolvent Choose Appropriate Organic Solvent Start->ChooseSolvent PerformExtraction Perform Liquid-Liquid Extraction ChooseSolvent->PerformExtraction CheckEmulsion Emulsion Formed? PerformExtraction->CheckEmulsion BreakEmulsion Break Emulsion: - Add Brine - Gentle Swirling - Centrifuge CheckEmulsion->BreakEmulsion Yes SeparateLayers Separate Aqueous and Organic Layers CheckEmulsion->SeparateLayers No BreakEmulsion->SeparateLayers WashOrganic Wash Organic Layer (NaHCO3, Brine) SeparateLayers->WashOrganic DryOrganic Dry Organic Layer (e.g., MgSO4) WashOrganic->DryOrganic RemoveSolvent Remove Solvent (Rotary Evaporator) DryOrganic->RemoveSolvent CheckYield Low Recovery? RemoveSolvent->CheckYield IncompleteExtraction Incomplete Extraction? - Increase Solvent Volume - Perform Multiple Extractions CheckYield->IncompleteExtraction Yes ProductLoss Product Loss? - Check Discarded Layers - Moderate Evaporation Conditions CheckYield->ProductLoss Yes IncompleteReaction Incomplete Reaction? (Pre-Extraction Issue) - Verify Reaction Completion CheckYield->IncompleteReaction Yes FinalProduct Pure this compound CheckYield->FinalProduct No IncompleteExtraction->PerformExtraction ProductLoss->RemoveSolvent

References

Catalyst Selection for Menthyl Valerate Esterification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of menthyl valerate (B167501) through esterification. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Low or No Product Yield

Q1: My menthyl valerate esterification reaction is showing very low or no yield. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in this compound esterification is a common issue that can stem from several factors, primarily related to reaction equilibrium, catalyst activity, and reaction conditions.

Potential Causes & Solutions:

  • Equilibrium Limitations: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (menthol and valeric acid), thus limiting the yield.[1][2]

    • Solution: Employ methods to remove water as it is formed. A Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) is highly effective.[1] Alternatively, adding a drying agent such as molecular sieves to the reaction mixture can also sequester water.[1]

  • Catalyst Inactivity or Insufficiency: The acid or enzyme catalyst may be inactive, poisoned, or used in an insufficient amount.

    • Solution (Acid Catalysts): Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and anhydrous.[1] Increase the catalyst loading if necessary, but be mindful of potential side reactions at higher concentrations. For solid catalysts like Amberlyst-15, ensure it has been properly activated and is not spent from previous use.[3][4]

    • Solution (Enzyme Catalysts): Verify the activity of the lipase (B570770). Ensure the reaction conditions (temperature, pH, water activity) are optimal for the specific lipase being used.[5][6][7] For instance, the water activity (aw) is a critical parameter affecting the performance of lipase-catalyzed esterification.[5][7]

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at excessively high temperatures.[1][8]

    • Solution: Optimize the reaction temperature. For acid-catalyzed reactions, a temperature range of 105-125°C is often effective.[8] For enzymatic reactions, the optimal temperature is typically lower, around 35-45°C, to avoid denaturation of the enzyme.[5][6]

  • Improper Molar Ratio of Reactants: An incorrect ratio of menthol (B31143) to valeric acid can limit the conversion of the limiting reagent.

    • Solution: Using an excess of one reactant, typically the less expensive one, can drive the equilibrium towards product formation.[1] Experiment with different molar ratios to find the optimal balance for your specific conditions.

Formation of Impurities and Side Products

Q2: I am observing significant impurity peaks in my product analysis (GC/HPLC). What are the likely side reactions and how can I minimize them?

A2: The formation of impurities is often linked to the type of catalyst used and the reaction conditions, particularly temperature.

Common Side Reactions & Prevention:

  • Dehydration of Menthol (with strong acid catalysts): Strong acids like sulfuric acid can catalyze the dehydration of menthol, especially at higher temperatures, leading to the formation of menthenes.[8]

    • Solution: Maintain the reaction temperature within the recommended range (e.g., below 138°C).[8] Consider using a milder acid catalyst like p-toluenesulfonic acid or a solid acid catalyst like Amberlyst-15, which can be more selective.[3][8]

  • Ether Formation: At high temperatures, the alcohol (menthol) can undergo self-condensation to form ethers, particularly in the presence of a strong acid catalyst.[1]

    • Solution: Careful control of the reaction temperature is crucial. Using a milder catalyst can also reduce the likelihood of this side reaction.

  • By-products from Catalyst-Substrate Interactions: Some catalysts may lead to specific by-products. For instance, with certain zeolite catalysts, side products from electrophilic aromatic substitution or the formation of dimers can be observed.[1]

    • Solution: Thoroughly research the chosen catalyst for known side reactions with your specific substrates. Catalyst screening experiments may be necessary to identify the most selective catalyst for your application.

Frequently Asked Questions (FAQs)

Q3: What are the most common catalysts used for this compound esterification?

A3: A range of catalysts can be employed, each with its own advantages and disadvantages:

  • Homogeneous Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common and effective catalysts.[9][10][11] However, they can be corrosive, difficult to separate from the reaction mixture, and may lead to side reactions if not used carefully.[8][12][13]

  • Heterogeneous Acid Catalysts: Solid acid catalysts like Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin, offer advantages such as ease of separation, reusability, and often higher selectivity, minimizing by-product formation.[3][4][14][15]

  • Enzyme Catalysts (Lipases): Lipases, such as those from Candida rugosa, are used for "green" and highly selective esterifications under mild conditions.[5][6] They are particularly useful for synthesizing chiral esters with high enantiomeric excess.[16] However, they can be more expensive and sensitive to reaction conditions like temperature and water content.[5][7][17]

  • Palladium-Based Catalysts: Certain palladium complexes have been used for the synthesis of menthyl isovalerate from isobutylene, carbon monoxide, and menthol.[10][18] These methods can achieve high yields but often require specialized equipment to handle reactions under pressure.[8][18]

Q4: How do I choose the best catalyst for my specific application?

A4: The choice of catalyst depends on several factors:

  • Scale of Reaction: For large-scale industrial production, heterogeneous catalysts like Amberlyst-15 are often preferred due to their ease of separation and reusability.[4][19]

  • Desired Purity and Selectivity: If high purity and minimization of side products are critical, a milder heterogeneous catalyst or an enzyme catalyst may be the best choice.[3][16]

  • Environmental Considerations: Enzymatic catalysis and the use of recyclable solid acid catalysts are considered more environmentally friendly ("green chemistry") approaches.[4][10]

  • Cost: Homogeneous acid catalysts are generally less expensive than enzymes or specialized metal catalysts.

  • Equipment Availability: Some catalytic systems, like those involving palladium catalysts, may require high-pressure reactors.[8][18]

Q5: What is the importance of water removal in this esterification?

A5: Water is a byproduct of the esterification reaction. According to Le Chatelier's principle, its presence will shift the reaction equilibrium back towards the starting materials, thereby reducing the final yield of the this compound ester.[1][2] Therefore, continuous removal of water is one of the most effective strategies to drive the reaction to completion and maximize the product yield.[1]

Q6: Can microwave irradiation be used to accelerate the reaction?

A6: Yes, microwave irradiation has been shown to significantly accelerate the esterification of menthol with isovaleric acid, reducing reaction times from hours to minutes.[10][11] Optimal microwave power and irradiation time need to be determined to maximize yield and avoid decomposition.[11] For example, one study found that with p-toluenesulfonic acid as a catalyst, a yield of 89% could be achieved in 12 minutes under microwave irradiation.[11]

Quantitative Data Summary

Table 1: Comparison of Different Catalytic Systems for this compound/Isovalerate Synthesis

CatalystReactantsTemperature (°C)Reaction TimeYield (%)Reference
H₂SO₄ (conc.)Isovaleric acid, Menthol80 ± 220 hoursNot specified[8]
H₂SO₄ (conc.) + MWIsovaleric acid, MentholNot specified2 minutes59[10][11]
p-Toluenesulfonic acidIsovaleric acid, Menthol105 - 125< 8 hours92[8]
p-Toluenesulfonic acid + MWIsovaleric acid, MentholNot specified12 minutes89[11]
Pd(OAc)₂:PPh₃:p-TsOHIsobutylene, CO, H₂, Menthol90 - 1005.5 hours98.7[18]
Candida rugosa lipaseLauric acid, (-)-Menthol3548 hours93 (molar conversion)[6]
Candida rugosa lipaseLauric acid, (-)-Menthol4524 hours95 (conversion)[5][7]

Experimental Protocols

Protocol 1: Esterification using p-Toluenesulfonic Acid

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine menthol (1.0 molar equivalent), isovaleric acid (1.08-1.1 molar equivalents), and p-toluenesulfonic acid (0.015-0.03 molar equivalents).[8] A solvent that forms an azeotrope with water, such as toluene, should be added.

  • Heating: Heat the reaction mixture to a gentle reflux at a temperature between 105-125°C.[8]

  • Water Removal: Continuously remove the water that collects in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 8 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Protocol 2: Enzymatic Esterification using Candida rugosa Lipase

  • Reaction Setup: In a screw-capped vial, combine (-)-menthol (e.g., 200 mM), a fatty acid (e.g., lauric acid, 1:1 molar ratio with menthol), and the commercial Candida rugosa lipase powder (e.g., 1.5 g enzyme/g of menthol) in a suitable organic solvent like isooctane.[6] Add molecular sieves (e.g., 0.1 g) to control the water activity.[6]

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 35°C) in a shaker for a specified period (e.g., 48 hours).[6]

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor the conversion of menthol by GC or HPLC.

  • Work-up: After the desired conversion is reached, separate the enzyme and molecular sieves by filtration or centrifugation.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude menthyl ester. Further purification can be achieved by column chromatography if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (Menthol, Valeric Acid) Setup Reaction Setup (Flask, Condenser, etc.) Reactants->Setup Catalyst Catalyst (Acid or Enzyme) Catalyst->Setup Solvent Solvent (Optional) Solvent->Setup Heating Heating & Stirring (Optimal Temperature) Setup->Heating Start Reaction Monitoring Reaction Monitoring (TLC, GC) Heating->Monitoring Monitoring->Heating Continue Separation Catalyst Separation (Filtration/Washing) Monitoring->Separation Reaction Complete Extraction Extraction & Washing Separation->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Analysis Product Analysis (GC, NMR, etc.) Purification->Analysis

Caption: General experimental workflow for this compound esterification.

Caption: Decision tree for selecting a catalyst for this compound esterification.

References

Menthyl Isovalerate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of menthyl isovalerate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you reduce impurities and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in menthyl isovalerate synthesized via Fischer esterification?

A1: The most common impurities include unreacted starting materials such as menthol (B31143) and isovaleric acid, the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), water produced during the reaction, and potential byproducts from side reactions.[1][2] The initial purity of the isovaleric acid, which can contain byproducts from its own synthesis, can also affect the final product's quality.[2]

Q2: How can I remove the acid catalyst after the reaction is complete?

A2: The acid catalyst can be effectively removed by washing the crude product with a dilute basic solution.[1][3] Common choices include 2N sodium carbonate or sodium hydroxide (B78521) solution.[1] This process neutralizes the acid, converting it into a salt that is soluble in the aqueous phase and can be separated. A patent for a similar process describes washing sequentially with purified water, a 3% sodium hydroxide solution, and then a 25% sodium chloride solution.[4]

Q3: My reaction seems to stall and does not go to completion. What can I do to improve the yield?

A3: Fischer esterification is an equilibrium reaction.[5][6][7] To drive the reaction towards the product (menthyl isovalerate), you can either use a large excess of one of the reactants (usually the less expensive one) or remove water as it is formed.[5][6] One effective method for water removal is azeotropic distillation, for instance, using a Dean-Stark apparatus.[5][8] A Russian patent suggests that simultaneous distillation of the reaction water as an azeotropic mixture with isovaleric acid allows the reaction to proceed to completion with nearly stoichiometric amounts of reactants.[8]

Q4: What are the optimal conditions for traditional vs. microwave-assisted synthesis of menthyl isovalerate?

A4: Traditional methods often involve heating menthol and isovaleric acid at 100-110°C with an acid catalyst like sulfuric acid or HCl, which can take up to 48 hours and yield around 75%.[9] Microwave-assisted synthesis can significantly shorten the reaction time. For example, using p-toluenesulfonic acid as a catalyst with microwave irradiation can yield up to 89% in just 12 minutes.[10]

Troubleshooting Guide

Issue 1: High Levels of Unreacted Starting Materials in the Final Product
  • Possible Cause 1: Incomplete Reaction. The Fischer esterification is a reversible reaction.

    • Solution: To drive the equilibrium towards the formation of the ester, consider the following:

      • Increase Reactant Excess: Use a larger excess of either menthol or isovaleric acid.

      • Remove Water: Employ a Dean-Stark trap or molecular sieves to remove the water byproduct as it forms.[5][6] A patented method describes the simultaneous distillation of water as an azeotropic mixture with isovaleric acid at 105-125°C.[8]

  • Possible Cause 2: Insufficient Catalyst. The amount of acid catalyst can be crucial for the reaction rate.

    • Solution: Ensure the catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is added in an appropriate catalytic amount. However, be aware that excess catalyst can lead to side reactions and purification challenges.[8]

Issue 2: Presence of Acidic Impurities in the Purified Product
  • Possible Cause: Ineffective Neutralization and Washing. The workup procedure may not be sufficient to remove all acidic components.

    • Solution: Implement a thorough washing protocol.

      • Wash the crude ester with a dilute solution of sodium bicarbonate or sodium carbonate to neutralize the acid catalyst.[1][3]

      • Follow with one or more washes with purified water to remove any remaining salts and base.[4]

      • A final wash with a saturated sodium chloride solution (brine) can help to break any emulsions and further dry the organic layer.[4]

Issue 3: Product Degradation or Formation of Byproducts
  • Possible Cause 1: High Reaction Temperature. Excessive heat can lead to side reactions, such as the dehydration of menthol.[8]

    • Solution: Carefully control the reaction temperature. A patented process specifies a temperature range of 105-125°C to ensure the reaction completes within 8 hours without significant byproduct formation.[8] Temperatures around 138°C were noted to increase impurity formation.[8]

  • Possible Cause 2: Transesterification. If using an alcohol as a solvent that is different from the reactant alcohol (menthol), transesterification can occur, leading to undesired ester byproducts.[11][12]

    • Solution: Avoid using other alcohols as solvents. If a solvent is necessary, use a non-polar, non-reactive solvent like toluene (B28343) or hexane.[7]

Data Presentation

Table 1: Comparison of Synthesis Methods for Menthyl Isovalerate

Synthesis MethodCatalystTemperature (°C)Reaction TimeTypical Yield (%)Reference
Traditional EsterificationH₂SO₄ or HCl100 - 110Up to 48 hours~75[9]
Azeotropic Distillationp-Toluenesulfonic acid105 - 125Up to 8 hours92[8]
Microwave-AssistedH₂SO₄(560 W power)2 minutes59[10]
Microwave-Assistedp-Toluenesulfonic acid(560 W power)12 minutes89[10]
HydromenthoxycarbonylationPd(PPh₃)₄1003.5 hoursUp to 99.7[9]

Experimental Protocols

Protocol 1: Synthesis of Menthyl Isovalerate with Azeotropic Water Removal

This protocol is adapted from a patented procedure for high-yield synthesis.[8]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine L-menthol, isovaleric acid, and p-toluenesulfonic acid. The recommended molar ratio is 1.0 : 1.08-1.1 : 0.015-0.03 (menthol : isovaleric acid : catalyst).

  • Heating: Heat the reaction mixture to a temperature of 105-125°C.

  • Azeotropic Distillation: Allow the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with isovaleric acid. Continue the reaction until no more water is collected (approximately 8 hours).

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup: Proceed to the purification protocol.

Protocol 2: Standard Purification of Crude Menthyl Isovalerate

This protocol is a general procedure based on common ester purification techniques.[1][3][4]

  • Dilution: Dilute the cooled reaction mixture with a low-boiling point organic solvent, such as ethyl acetate.

  • Acid Removal: Transfer the diluted mixture to a separatory funnel and wash with a 3-5% sodium hydroxide or sodium carbonate solution.[4] Discard the lower aqueous layer.

  • Water Wash: Wash the organic layer with purified water. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine).

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

  • Filtration: Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification (Optional): For very high purity, the resulting oil can be further purified by vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_output Output reactants Menthol + Isovaleric Acid reaction_vessel Reaction at 105-125°C with Dean-Stark Trap reactants->reaction_vessel Charge catalyst p-TsOH catalyst->reaction_vessel Add crude_product Crude Menthyl Isovalerate reaction_vessel->crude_product Cool water_byproduct Water (Removed) reaction_vessel->water_byproduct Collect wash_base Wash with NaOH(aq) crude_product->wash_base wash_water Wash with H₂O wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over MgSO₄ wash_brine->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill pure_product Pure Menthyl Isovalerate distill->pure_product

Caption: Experimental workflow for the synthesis and purification of menthyl isovalerate.

troubleshooting_tree start High Impurity Level in Final Product check_type What is the main impurity? (e.g., via GC-MS) start->check_type starting_materials Unreacted Menthol or Isovaleric Acid check_type->starting_materials Starting Materials acidic_impurities Residual Acid Catalyst or Isovaleric Acid check_type->acidic_impurities Acidic other_byproducts Unknown Byproducts check_type->other_byproducts Other cause_incomplete Cause: Incomplete Reaction (Equilibrium Not Shifted) starting_materials->cause_incomplete solution_remove_water Solution: Remove H₂O (e.g., Dean-Stark) cause_incomplete->solution_remove_water solution_excess Solution: Use Excess Reactant cause_incomplete->solution_excess cause_wash Cause: Ineffective Washing/Neutralization acidic_impurities->cause_wash solution_wash Solution: Thorough Wash with NaHCO₃ or NaOH(aq) cause_wash->solution_wash cause_temp Possible Cause: Temperature Too High? other_byproducts->cause_temp solution_temp Solution: Lower and Control Reaction Temp. cause_temp->solution_temp

Caption: Troubleshooting decision tree for reducing impurities in menthyl isovalerate synthesis.

References

Technical Support Center: Microwave-Assisted Synthesis of Menthyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of microwave-assisted synthesis of menthyl valerate (B167501). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave-assisted synthesis for menthyl valerate?

Microwave-assisted organic synthesis (MAOS) offers several benefits over conventional heating methods for the esterification of menthol (B31143) and valeric acid.[1][2][3] Key advantages include:

  • Increased Reaction Rates: Microwave irradiation can significantly accelerate the reaction, reducing synthesis time from hours to minutes.[3][4]

  • Improved Yields: Optimized microwave conditions often lead to higher product yields and purity, minimizing the formation of byproducts.[1][2]

  • Energy Efficiency: Microwaves heat the reactants and solvent directly, resulting in more efficient energy transfer compared to conventional heating of the reaction vessel.[2][3]

  • Greener Chemistry: This method often requires less solvent and energy, aligning with the principles of green chemistry.[3][4][5]

Q2: Which catalysts are effective for the microwave-assisted synthesis of this compound?

Commonly used acid catalysts for Fischer esterification are also effective in microwave-assisted synthesis. These include:

  • Concentrated Sulfuric Acid (H₂SO₄): A strong and effective catalyst for this reaction.[4][6]

  • p-Toluenesulfonic Acid (p-TsOH): Another strong acid catalyst that has shown high yields in similar microwave-assisted esterifications.[4]

  • Amberlyst-15: A heterogeneous acid ion-exchange resin that can simplify product purification.[7]

Q3: What are the critical parameters to optimize for this synthesis?

The successful synthesis of this compound via microwave irradiation depends on the careful optimization of several parameters:

  • Microwave Power: The power level directly affects the reaction temperature and heating rate.[4][8] Finding the optimal power is crucial to avoid overheating and decomposition.

  • Reaction Time: One of the main advantages of microwave synthesis is the reduced reaction time. Optimization is necessary to ensure complete reaction without product degradation.[4][9]

  • Reactant Molar Ratio: The ratio of menthol to valeric acid can be adjusted to drive the reaction towards the product, in accordance with Le Châtelier's principle.[5][9] Using an excess of one reactant is a common strategy.[6][10]

  • Catalyst Concentration: The amount of catalyst can significantly influence the reaction rate.[4][9]

Q4: How does the choice of solvent affect the reaction?

The choice of solvent is important in microwave chemistry. Solvents with high dielectric constants absorb microwave energy efficiently, leading to rapid heating.[11] However, for the esterification of menthol and valeric acid, the reaction can often be performed using one of the reactants as the solvent (e.g., excess menthol or valeric acid), which is a greener approach.[6][10] If a solvent is used, it should be non-polar for easier separation during workup.[6][10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Insufficient Microwave Power: The reaction may not have reached the necessary temperature. - Reaction Time Too Short: The reaction may not have had enough time to go to completion. - Ineffective Catalyst: The catalyst may be old, inactive, or used in insufficient quantity. - Improper Reactant Ratio: The stoichiometry may not be optimal to favor product formation.- Gradually increase the microwave power and monitor the temperature.[4] - Increase the reaction time in small increments.[9] - Use a fresh catalyst or increase the catalyst loading.[4] - Experiment with using an excess of either menthol or valeric acid.[6][9]
Product Decomposition (Charring) - Excessive Microwave Power: Overheating can lead to the decomposition of reactants or products.[4] - Reaction Time Too Long: Prolonged exposure to high temperatures can cause degradation.- Reduce the microwave power to maintain a stable, optimal temperature.[4] - Decrease the reaction time.
Inconsistent Results/Poor Reproducibility - Uneven Heating: "Hot spots" within the reaction vessel can lead to inconsistent results.[1] - Inaccurate Temperature Measurement: Non-fiber optic probes can be affected by the microwave field.- Ensure the reaction vessel is placed in the center of the microwave cavity and that the stirrer is functioning correctly to ensure even heat distribution. - Use a calibrated fiber-optic temperature probe for accurate readings.
Pressure Buildup in Reaction Vessel - Heating a Capped Vial Above the Solvent's Boiling Point: This can lead to a dangerous increase in pressure.[1][2] - Reaction Generating Gaseous Byproducts: Some side reactions could produce gas.- Ensure the reaction temperature is set below the boiling point of the reactants/solvent if using a sealed vessel. - Use a microwave reactor with a reliable pressure monitoring system. - If possible, perform the reaction in an open vessel system designed for microwave synthesis.

Data Presentation

Table 1: Optimization of Reaction Parameters for Microwave-Assisted Menthyl Ester Synthesis

ParameterRange InvestigatedOptimal ValueEffect on YieldReference
Microwave Power 450 W - 900 W560 WYield decreases sharply at higher power due to decomposition.[4]
Reaction Time 2 min - 12 min12 min (with p-TsOH)Longer times can increase yield up to an optimal point.[4]
Reactant Molar Ratio (Acid:Alcohol) 1:1 - 1:51:1.2A slight excess of alcohol can improve yield.[4]
Catalyst (H₂SO₄) Molar Ratio 4.8x10⁻⁵ - 9.6x10⁻⁵9.6x10⁻⁵Higher catalyst concentration generally increases reaction rate.[4]
Catalyst (p-TsOH) Molar Ratio -8.51x10⁻⁵p-TsOH was found to give a higher yield (89%) than H₂SO₄ (59%).[4]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific microwave reactor and reagents.

Materials:

  • l-Menthol (B7771125)

  • Valeric acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • 20 mL screw-top microwave reaction vessel with a stir bar

  • Microwave synthesis reactor

  • Diethyl ether or hexanes

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a 20 mL microwave reaction vessel equipped with a stir bar, add l-menthol and valeric acid. A common starting point is a 1:1.2 molar ratio of valeric acid to menthol.[4]

  • Catalyst Addition: Cautiously add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH) to the reaction mixture while swirling.[6]

  • Microwave Irradiation: Cap the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a predetermined power and for a specific time. Based on literature for a similar ester, optimal conditions were found to be 560 W for 12 minutes.[4] It is recommended to have a ramp time to reach the target temperature (e.g., 120 °C) and a cool-down period.[10]

  • Workup:

    • After the reaction is complete and the vessel has cooled, dilute the reaction mixture with diethyl ether or hexanes.[6]

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted valeric acid.[6][10]

    • Wash the organic layer with brine to remove residual water.[6]

    • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Isolation: Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.

  • Analysis: Characterize the product using techniques such as ¹H NMR and IR spectroscopy to confirm its identity and purity.[5][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis reactants Combine Menthol, Valeric Acid, & Catalyst vessel Place in Microwave Vessel reactants->vessel microwave Microwave Irradiation (Optimized Power & Time) vessel->microwave dilute Dilute with Solvent microwave->dilute wash Wash with Water & Bicarbonate dilute->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate analysis Characterize Product (NMR, IR) evaporate->analysis

Caption: Experimental workflow for microwave-assisted synthesis of this compound.

logical_relationships cluster_input Input Parameters cluster_output Desired Outcomes cluster_issues Potential Issues power Microwave Power yield High Yield power->yield purity High Purity power->purity efficiency Time & Energy Efficiency power->efficiency decomposition Decomposition power->decomposition pressure Pressure Buildup power->pressure time Reaction Time time->yield time->purity time->efficiency time->decomposition ratio Reactant Ratio ratio->yield low_yield Low Yield ratio->low_yield catalyst Catalyst Conc. catalyst->yield catalyst->low_yield

Caption: Key parameters influencing the synthesis of this compound.

References

Column selection for optimal separation of menthyl valerate isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of menthyl valerate (B167501) isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during these sensitive separations.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of menthyl valerate isomers challenging?

A1: this compound has multiple stereocenters, resulting in several isomers (diastereomers and enantiomers). These isomers often have very similar physicochemical properties, such as boiling points and polarity, making them difficult to separate using standard chromatographic techniques.[1] To resolve these isomers, specialized chiral stationary phases are typically required.[2][3]

Q2: What is the fundamental principle behind separating these isomers chromatographically?

A2: The separation relies on "chiral recognition," where the chiral stationary phase (CSP) in the column forms transient, diastereomeric complexes with the individual isomers.[2] Because these complexes have different thermodynamic stabilities, they travel through the column at different rates, allowing for their separation.[2]

Q3: What are the primary chromatographic techniques used for this separation?

A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common methods. GC is often preferred for volatile compounds like menthyl esters and can provide excellent resolution, especially with chiral capillary columns.[4] HPLC with chiral stationary phases is also a powerful technique for separating diastereomers and enantiomers.[5][6]

Q4: Can I separate all optical isomers of this compound in a single run?

A4: Separating all optical isomers in one analysis is highly challenging but achievable. While standard non-chiral columns can often separate diastereomeric pairs, they cannot resolve the D- and L-enantiomers within each pair. Achieving complete separation of all isomers typically requires advanced techniques, such as using tandem chiral capillary columns in a GC system, which leverages the complementary selectivity of two different chiral phases.[7]

Q5: Is derivatization required for the analysis?

A5: Derivatization is not always necessary for GC analysis. However, for HPLC analysis, if a UV detector is being used, derivatizing the isomers with a UV-active agent can be a useful strategy since menthol (B31143) and its esters lack a strong native chromophore.[6] Direct analysis by HPLC is possible using detectors like Refractive Index (RI) or Optical Rotation (OR).[6]

Troubleshooting Guide

Problem 1: Poor or no resolution of diastereomers/enantiomers.

  • Symptom: Chromatogram shows co-eluting or overlapping peaks for the this compound isomers.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Stationary Phase The choice of the stationary phase is the most critical factor.[6][8] For GC, a standard non-polar phase (e.g., 5% diphenyl) may be insufficient.[1] Action: Switch to a chiral stationary phase. For separating all optical isomers, a tandem chiral column setup (e.g., CycloSil-B + BGB-175) is highly effective.[7] For HPLC, screen different polysaccharide-based CSPs (amylose or cellulose-based).[3][6]
Suboptimal GC Temperature Program A temperature ramp that is too fast will not allow for sufficient interaction between the isomers and the stationary phase.[1] Action: Decrease the oven ramp rate (e.g., from 10°C/min to 2°C/min) around the expected elution temperature of the isomers to improve separation.[1]
Incorrect HPLC Mobile Phase In normal-phase HPLC, the type and concentration of the alcohol modifier (e.g., 2-propanol in hexane) dramatically affect selectivity.[6] Action: Systematically vary the percentage of the alcohol modifier. Start with a low concentration and gradually increase it while monitoring resolution.
Improper Carrier Gas Flow Rate (GC) An incorrect linear velocity of the carrier gas can reduce column efficiency and broaden peaks.[1] Action: Optimize the flow rate for your carrier gas (Helium or Hydrogen) to achieve the best balance of resolution and analysis time.
Column Overload Injecting too much sample can saturate the column, leading to distorted, broad, and poorly resolved peaks.[1][6] Action: Reduce the injection volume or dilute the sample.

Problem 2: Tailing or asymmetrical peaks.

  • Symptom: Peaks in the chromatogram are not symmetrical and exhibit a "tail."

  • Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions Active sites, such as residual silanol (B1196071) groups in the GC inlet liner or on the HPLC packing material, can cause undesirable interactions with the analytes.[1][6] Action (GC): Use a deactivated inlet liner and ensure a clean, proper column cut.[1] Action (HPLC): Add a small amount of a competing agent (e.g., diethylamine) to the mobile phase to block active silanol sites.[6]
Column Contamination/Degradation The column may be contaminated with non-volatile residues, or the stationary phase may be degraded.[6] Action: Flush the column with a strong solvent. If the issue persists, trim the front end of the GC column or replace the column entirely.

Data Presentation: GC Column Performance

The selection of the correct GC column type is paramount for successfully separating this compound isomers. The following table summarizes the capabilities of different column systems based on findings from menthol isomer separations, which are directly applicable to menthyl esters.

Column TypeExample Phase(s)Separation CapabilityLimitationsReference(s)
Non-Chiral DB-5MS, HP-INNOWAXSeparates diastereomeric pairs (e.g., menthol/isomenthol).Cannot resolve D- and L-enantiomers within each pair.[7]
Single Chiral CycloSil-B or BGB-175Separates D- and L-enantiomers of a single diastereomer.Chromatographic peaks of isomers from different diastereomeric pairs may overlap.[7]
Tandem Chiral CycloSil-B + BGB-175Baseline separation of all eight optical isomers.Requires a more complex hardware setup and method development.[7]

Experimental Protocols

Protocol 1: GC-MS Separation Using Tandem Chiral Columns

This method is adapted from established protocols for separating all eight optical isomers of menthol and is suitable for this compound.[7]

  • System Configuration:

    • GC-MS: Gas chromatograph coupled to a Mass Spectrometer (e.g., PerkinElmer Clarus 600).[7]

    • Columns: Connect the two columns in series.

      • First Column: 30 m x 0.22 mm ID x 0.25 µm film thickness, containing heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin (e.g., Cyclosil-B).[7]

      • Second Column: 30 m x 0.22 mm ID x 0.25 µm film thickness, containing 2,3-diacetyl-6-tert-butyldimethylsilyl-γ-cyclodextrin (e.g., BGB-175).[7]

  • Sample Preparation:

    • Dissolve the this compound isomer mixture in a suitable solvent (e.g., methanol (B129727) or hexane) to a final concentration of approximately 10-100 µg/mL.

  • GC-MS Parameters:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 15:1.[9]

    • Oven Temperature Program: Start at 45°C, ramp at 10°C/min to 100°C and hold for 16 min, then ramp at 10°C/min to 200°C and hold for 10 min.[7]

    • MS Detector: Electron Ionization (EI) at 70eV. Scan a mass range appropriate for this compound and its fragments (e.g., 35 to 350 u).[4]

  • Data Analysis:

    • Identify peaks based on their mass spectra and retention times. Quantify by integrating the peak areas.

Protocol 2: Chiral HPLC-RI Separation

This protocol outlines a direct analysis method using a refractive index detector, avoiding the need for derivatization.[6]

  • System Configuration:

    • HPLC System: With a pump, injector, column oven, and a Refractive Index (RI) detector.

    • Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK IC).[5] Column dimensions: 250 mm x 4.6 mm ID.

  • Sample Preparation:

    • Prepare a standard solution of the this compound isomer mixture in the mobile phase at a concentration of 1-5 mg/mL.

  • HPLC Parameters:

    • Mobile Phase: A mixture of hexane (B92381) and 2-propanol. The exact ratio must be optimized. Start with 99:1 (hexane:2-propanol) and systematically increase the 2-propanol percentage to decrease retention and optimize resolution.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: Refractive Index (RI).[6]

    • Injection Volume: 10 µL.[6]

  • Procedure:

    • Degas the mobile phase before use.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Optimize the mobile phase composition to achieve baseline separation with a reasonable analysis time.

Visualizations

G cluster_0 Column Selection Path start_node Define Analytical Goal decision_node Separate all 8 optical isomers? start_node->decision_node process_node1 Separate only diastereomeric pairs? decision_node->process_node1 No result_node3 Use Tandem Chiral GC Columns (e.g., CycloSil-B + BGB-175) decision_node->result_node3 Yes process_node process_node result_node result_node result_node1 Use a standard non-chiral column (e.g., DB-5MS) process_node1->result_node1 Yes result_node2 Use a single chiral column (GC or HPLC) process_node1->result_node2 No (Separate Enantiomers)

Caption: Logical workflow for selecting the appropriate GC column.

G start_node Symptom: Poor Peak Resolution process_node1 Check Analytical Method start_node->process_node1 Step 1 decision_node decision_node process_node process_node solution_node solution_node decision_node1 Is method optimized? process_node1->decision_node1 process_node2 process_node2 decision_node1->process_node2 No process_node3 Step 2: Check Column Health decision_node1->process_node3 Yes solution_node1 Adjust Temp. Program (GC) or Mobile Phase (HPLC) process_node2->solution_node1 decision_node2 Is column contaminated or old? process_node3->decision_node2 process_node4 Step 3: Check Flow Rate & Injection Volume decision_node2->process_node4 No solution_node2 Flush, trim (GC), or replace column decision_node2->solution_node2 Yes solution_node3 Optimize flow rate. Reduce injection volume. process_node4->solution_node3

Caption: Troubleshooting workflow for diagnosing poor peak resolution.

References

Validation & Comparative

A Comparative Analysis of Menthyl Esters in Drug Delivery and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Menthyl esters, derivatives of the naturally occurring monoterpene menthol (B31143), are a versatile class of compounds with significant applications in the pharmaceutical and cosmetic industries. Their unique properties, ranging from permeation enhancement in transdermal drug delivery to providing a cooling sensation, have made them a subject of extensive research. This guide offers a comparative analysis of different menthyl esters, supported by experimental data, to aid in the selection of the most suitable ester for a given application.

Executive Summary

This guide provides a detailed comparison of various menthyl esters, focusing on their performance as skin permeation enhancers, their relative stability, and their mechanisms of action. Quantitative data from experimental studies are presented to facilitate a direct comparison. Key findings indicate that the choice of the ester moiety significantly influences the permeation-enhancing effect, with menthyl acetate (B1210297) showing pronounced efficacy for certain drugs. The chemical structure of the ester also dictates its biological signaling pathway, with amino acid-derived esters exhibiting unique mechanisms through Liver X Receptor (LXR) activation.

Comparative Performance of Menthyl Esters

The efficacy of menthyl esters as penetration enhancers is dependent on the specific ester and the physicochemical properties of the drug being delivered. The following sections provide a comparative overview of their performance based on available experimental data.

Skin Permeation Enhancement

A key application of menthyl esters is to enhance the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin. Their lipophilic nature allows them to interact with and disrupt the ordered lipid structure of this layer, thereby facilitating drug transport.

One study directly compared the enhancing effect of l-menthol (B7771125) and several of its short-chain esters on the skin permeation of 5-aminolevulinic acid (ALA). The results, summarized in Table 1, demonstrate that menthyl acetate was the most effective permeation enhancer among the tested compounds.[1] The order of permeation enhancement was found to be: l-menthyl acetate > l-menthyl formate (B1220265) > l-menthyl propionate (B1217596) ≈ l-menthol .[1]

Another study investigating menthol prodrugs found that they exhibited higher apparent permeability (Papp) values compared to the parent menthol compound.[2][3] This suggests that esterification of menthol can lead to improved skin penetration of the menthyl moiety itself, which can be advantageous when it is the active component or when its presence in the deeper skin layers is desired to influence drug permeation.

Table 1: Comparative Skin Permeation Enhancement of 5-Aminolevulinic Acid (ALA) by l-Menthol and its Esters

EnhancerPermeation Coefficient (Kp) of ALA (cm/h)
l-MentholData suggests a significant increase with >3.0 wt%
l-Menthyl FormateHigher than l-Menthol
l-Menthyl AcetateHighest among the tested esters
l-Menthyl PropionateSimilar to l-Menthol

Data adapted from Tokuoka et al., 2008.[1] The study used Yucatan micropig full-thickness skin and a Franz-type diffusion cell.

Drug Release Profiles

The choice of menthyl ester can also influence the release rate of a drug from a topical or transdermal formulation. While direct comparative studies on drug release from formulations containing different menthyl esters are limited, the physicochemical properties of the ester, such as its lipophilicity and interaction with the formulation matrix, are expected to play a crucial role. More lipophilic esters may retard the release of a lipophilic drug from an oily phase, while more hydrophilic esters might facilitate its release. Further research is needed to establish a clear comparative ranking of menthyl esters in terms of their impact on drug release kinetics.

Stability of Menthyl Esters

The chemical stability of menthyl esters, particularly their susceptibility to hydrolysis, is a critical factor in formulation development. Hydrolysis of the ester bond regenerates menthol and the corresponding carboxylic acid, which can alter the efficacy and sensory properties of the product. The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes (esterases) in the skin.

Generally, the stability of esters to acid-catalyzed hydrolysis is influenced by the steric hindrance around the carbonyl group. For base-catalyzed hydrolysis, both electronic and steric effects are important. While direct comparative stability data for a wide range of menthyl esters under identical conditions is scarce, some general principles can be applied. For instance, increasing the steric bulk of the acyl group can increase the stability of the ester.

A study on menthol prodrugs demonstrated that they exhibit greater stability at a pH of 5.8 compared to pH 1.2 and 7.4.[3] This is particularly relevant for topical formulations, as the physiological pH of the skin surface is typically in the range of 4.5 to 6.0.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of menthyl esters.

Synthesis of Menthyl Esters

General Procedure for Esterification of l-Menthol with Carboxylic Acids:

  • Reactant Preparation: In a round-bottom flask, dissolve l-menthol in a suitable aprotic solvent (e.g., dichloromethane, toluene).

  • Acid Activation (if necessary): For less reactive carboxylic acids, conversion to a more reactive acyl chloride or anhydride (B1165640) may be necessary. This is often achieved by reacting the carboxylic acid with thionyl chloride or acetic anhydride.

  • Esterification Reaction: Add the carboxylic acid (or its activated form) to the solution of l-menthol. A catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide), is typically added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time determined by the reactivity of the starting materials (typically several hours to overnight).

  • Work-up and Purification: After the reaction is complete, the mixture is washed with an aqueous solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove unreacted acid. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude menthyl ester is purified by techniques such as column chromatography or distillation.

Synthesis of Menthyl-Amino Acid Ester Derivatives:

  • Amino Acid Protection: The amino group of the amino acid is typically protected (e.g., as a Boc or Fmoc derivative) to prevent side reactions.

  • Coupling Reaction: The protected amino acid is coupled to l-menthol using standard peptide coupling reagents (e.g., DCC/DMAP or HBTU).

  • Deprotection: The protecting group on the amino group is removed under appropriate conditions (e.g., acidic conditions for Boc group removal) to yield the final menthyl-amino acid ester.

In Vitro Skin Permeation Study using Franz Diffusion Cells
  • Skin Preparation: Full-thickness skin (e.g., from porcine ear, rodent, or human cadaver) is excised and subcutaneous fat is carefully removed. The skin is then mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.

  • Franz Cell Assembly: The Franz diffusion cell consists of a donor chamber and a receptor chamber. The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintained at a constant temperature (typically 32°C or 37°C) with constant stirring.

  • Sample Application: The formulation containing the drug and the menthyl ester is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh, pre-warmed medium to maintain sink conditions.

  • Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor compartment. The Enhancement Ratio (ER) is calculated as the ratio of the Kp with the enhancer to the Kp of the control (without the enhancer).

Mechanisms of Action and Signaling Pathways

The primary mechanism by which most menthyl esters enhance skin permeation is through the disruption of the highly organized lipid structure of the stratum corneum. These lipophilic molecules intercalate into the lipid bilayers, increasing their fluidity and creating transient pores that facilitate drug diffusion.

Interestingly, certain menthyl esters, particularly those derived from amino acids, have been shown to exert their biological effects through specific signaling pathways. For example, menthyl esters of valine and isoleucine have demonstrated anti-inflammatory properties by acting as agonists for the Liver X Receptor (LXR).[4] LXR is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.

LXR_Signaling_Pathway LXR_agonist Menthyl Amino Acid Ester Heterodimer LXR/RXR Heterodimer LXR_agonist->Heterodimer binds LXR LXR LXR->Heterodimer RXR RXR RXR->Heterodimer CoR Co-repressor Heterodimer->CoR releases LXRE LXR Response Element (in DNA) Heterodimer->LXRE binds CoR->Heterodimer binds in absence of agonist Target_Gene Target Gene (e.g., ABCA1, SREBP-1c) LXRE->Target_Gene regulates CoA Co-activator CoA->Heterodimer recruited mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Anti-inflammatory Response Protein->Response Inflammation Inflammation Response->Inflammation inhibits

Caption: LXR signaling pathway activated by menthyl amino acid esters.

The following diagram illustrates a typical experimental workflow for the comparative analysis of menthyl esters as skin permeation enhancers.

Experimental_Workflow Synthesis Synthesis of Menthyl Esters (e.g., Menthyl Acetate, Menthyl Lactate) Characterization Physicochemical Characterization (e.g., NMR, IR, Purity) Synthesis->Characterization Formulation Formulation Preparation (with API and Esters) Characterization->Formulation Permeation_Study In Vitro Skin Permeation Study (Franz Diffusion Cells) Formulation->Permeation_Study Stability_Study Stability Studies (Hydrolysis at different pH) Formulation->Stability_Study Analysis Sample Analysis (HPLC) Permeation_Study->Analysis Data_Analysis Data Analysis (Flux, Kp, ER) Analysis->Data_Analysis Comparison Comparative Analysis of Permeation Enhancement Data_Analysis->Comparison Stability_Analysis Analysis of Degradation Products Stability_Study->Stability_Analysis Stability_Conclusion Comparative Stability Assessment Stability_Analysis->Stability_Conclusion

Caption: Experimental workflow for comparative analysis of menthyl esters.

Conclusion

The selection of a menthyl ester for a specific application should be based on a careful consideration of its performance characteristics. For enhancing the skin permeation of hydrophilic drugs, short-chain esters like menthyl acetate have shown significant promise. For applications requiring unique biological activities, such as anti-inflammatory effects, amino acid-derived menthyl esters that act on specific signaling pathways like LXR may be more suitable. The stability of the ester in the final formulation is also a critical consideration. This guide provides a foundation for making informed decisions in the development of next-generation drug delivery systems and advanced cosmetic formulations. Further direct comparative studies are warranted to build a more comprehensive understanding of the relative performance of a wider range of menthyl esters.

References

A Comparative Guide to Gas Chromatography Methods for the Quantification of Menthyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gas Chromatography (GC) methods for the quantitative analysis of menthyl valerate (B167501), a key component in various pharmaceutical and fragrance applications. We will delve into a validated GC-Flame Ionization Detection (FID) method, discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful alternative, and provide the necessary experimental protocols for robust method validation in accordance with ICH guidelines.

Performance Comparison: GC-FID vs. GC-MS

The choice of detector is critical in gas chromatography, directly impacting sensitivity, selectivity, and the nature of the data obtained. Below is a comparison of GC-FID and GC-MS for the analysis of esters like menthyl valerate.

ParameterGC-FIDGC-MS
Principle Detects ions formed during the combustion of organic compounds in a hydrogen-air flame. The signal is proportional to the number of carbon atoms.Combines GC separation with mass analysis. Molecules are ionized and separated based on their mass-to-charge ratio (m/z), providing structural information.
Selectivity Good for general hydrocarbon analysis but can be susceptible to interference from co-eluting compounds with similar retention times.High selectivity, as it can distinguish between compounds with the same retention time but different mass spectra. This is invaluable for complex matrices.[1]
Sensitivity (LOD) A validated method for menthyl isovalerate reported a limit of detection (LOD) of 0.5 mg/ml.[2]Generally offers lower limits of detection than GC-FID, often in the ng/mL to low µg/L range for esters, making it superior for trace-level analysis.[1]
Linearity (R²) A validated method for menthyl isovalerate demonstrated linearity in the range of 1.152 to 5.762 mg/ml.[2] Excellent linearity with R² values typically >0.99 is achievable for esters.[1]Also demonstrates excellent linearity with R² values commonly exceeding 0.99.[1]
Compound Identification Based solely on retention time, which may not be unique.Provides definitive identification through mass spectral comparison with libraries (e.g., NIST).[3]
Cost & Complexity Lower initial investment and operational costs. Simpler to operate and maintain.[4]Higher initial investment and potentially higher operational and maintenance costs.[4]

Experimental Protocols

Reproducibility and accuracy are paramount in analytical chemistry. The following section details the experimental protocol for a validated GC-FID method for this compound quantification and outlines the key steps for method validation.

Validated GC-FID Method for this compound

This protocol is based on a validated method for the determination of validol, a preparation containing this compound.[2]

Chromatographic Conditions:

  • Column: HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column, 30 m x 0.53 mm i.d. with 1 µm stationary film thickness.[2]

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 300°C.

  • Oven Temperature Program: An initial temperature of 70°C, ramped to 240°C at a rate of 10°C/min.

  • Injection Volume: 1 µL.

  • Internal Standard: n-octanol.[2]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., ethanol (B145695) or methanol). Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples. Add a fixed concentration of the internal standard to each calibration standard.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the chosen solvent. If necessary, perform an extraction to isolate the analyte from the sample matrix. Add the same fixed concentration of the internal standard as in the calibration standards.

  • Injection: Inject the prepared standard and sample solutions into the gas chromatograph.

GC Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates the key parameters to be evaluated according to ICH guidelines.

GC_Method_Validation Start Method Development Validation Method Validation Protocol Start->Validation Define Parameters Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report SystemSuitability->Report Implementation Routine Use Report->Implementation Approval

Caption: Workflow for the validation of a GC method.

Conclusion

For the routine quantification of this compound where the analyte is well-characterized and present at sufficient concentrations, the GC-FID method offers a robust, cost-effective, and reliable solution. Its simplicity and lower maintenance requirements make it a workhorse in many quality control laboratories.

Conversely, when dealing with complex sample matrices, requiring trace-level quantification, or needing definitive compound identification, GC-MS is the superior technique. The added confidence of mass spectral data can be critical in research and development settings and for troubleshooting out-of-specification results. The choice between these two powerful techniques should be guided by the specific analytical needs, regulatory requirements, and available resources.

References

A Comparative Guide to HPLC and GC Methods for the Analysis of Menthyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of menthyl valerate (B167501) is essential for quality control, stability testing, and formulation development. The two most prominent chromatographic techniques for the analysis of this volatile ester are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these two methods, supported by representative experimental data, to facilitate the selection of the most appropriate technique for a given analytical challenge.

While both methods offer robust solutions, their principles of separation and detection lead to different strengths and weaknesses. GC is often favored for volatile compounds like menthyl valerate, while HPLC provides versatility for a wider range of compounds and matrices. A cross-validation of these methods is crucial when transferring analytical procedures or confirming results.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC and a proposed HPLC method are presented below. The GC protocol is based on a validated method for the closely related menthyl isovalerate, while the HPLC protocol is a proposed method based on established practices for similar esters.

Gas Chromatography (GC-FID) Method

This method is adapted from a validated procedure for the analysis of validol, which contains menthyl isovalerate.[1][2]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m x 0.53 mm i.d., 1 µm film thickness).[2]

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 60°C, held for a period, followed by a temperature ramp to ensure separation from other components.

  • Injection Volume: 1 µL (splitless).

  • Internal Standard: n-octanol.

Proposed High-Performance Liquid Chromatography (RP-HPLC-RI) Method

Due to the lack of a strong UV-absorbing chromophore in this compound, a Refractive Index (RI) detector is proposed. This method is based on common practices for the analysis of similar short-chain esters.

  • Instrumentation: HPLC system with a Refractive Index (RI) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

Cross-Validation Workflow

A cross-validation study ensures that two different analytical methods provide comparable results for the same analyte. The workflow involves analyzing the same set of samples with both the established GC method and the proposed HPLC method and comparing their performance based on key validation parameters.

G Cross-Validation Workflow: HPLC vs. GC for this compound cluster_0 Sample Preparation cluster_1 GC Method cluster_2 HPLC Method cluster_3 Data Comparison & Validation Sample This compound Bulk or Formulation Sample GC_Prep Dilution in appropriate solvent (e.g., Ethanol) with Internal Standard Sample->GC_Prep HPLC_Prep Dilution in Mobile Phase Sample->HPLC_Prep GC_Analysis GC-FID Analysis GC_Prep->GC_Analysis GC_Data Data Acquisition & Processing (Peak Area, Retention Time) GC_Analysis->GC_Data Compare Comparison of Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) GC_Data->Compare HPLC_Analysis RP-HPLC-RI Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Acquisition & Processing (Peak Area, Retention Time) HPLC_Analysis->HPLC_Data HPLC_Data->Compare Conclusion Assessment of Method Equivalency Compare->Conclusion

References

A Comparative Guide to the Synthesis of Menthyl Valerate: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and fragrance development, the efficient synthesis of flavor and aroma compounds is of paramount importance. Menthyl valerate (B167501), an ester known for its characteristic fruity scent, is traditionally synthesized through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) offers a promising alternative, boasting accelerated reaction times and improved yields.[1] This guide provides an objective comparison of conventional and microwave-assisted methods for the synthesis of menthyl valerate, supported by experimental data, to aid researchers in selecting the optimal methodology for their needs.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the synthesis of this compound and its close analog, menthyl isovalerate, via conventional and microwave-assisted techniques. The data for microwave synthesis pertains to menthyl isovalerate, which is structurally very similar to this compound and serves as a valid comparison for the esterification reaction.

ParameterConventional Synthesis of this compoundMicrowave-Assisted Synthesis of Menthyl Isovalerate
Catalyst p-Toluenesulfonic acidp-Toluenesulfonic acid
Reactant Ratio (Menthol:Valeric Acid:Catalyst) 1.0 : 1.08-1.1 : 0.015-0.031.2 : 1 : 8.51x10⁻⁵
Temperature 105-125 °CNot specified (reaction driven by microwave power)
Microwave Power N/A560 W
Reaction Time 3-8 hours12 minutes
Yield Up to 99%89%

Note: The data for conventional synthesis is for this compound[2], while the data for microwave-assisted synthesis is for the closely related menthyl isovalerate[3].

Experimental Protocols

Detailed methodologies for both conventional and microwave-assisted synthesis are provided below.

Conventional Synthesis of this compound

This protocol is based on the esterification of menthol (B31143) with isovaleric acid using p-toluenesulfonic acid as a catalyst.[2]

  • Reaction Setup: A mixture of menthol, isovaleric acid, and p-toluenesulfonic acid in a molar ratio of 1.0 : 1.08-1.1 : 0.015-0.03 is prepared in a suitable reaction vessel equipped with a distillation apparatus.

  • Heating: The reaction mixture is heated to a temperature of 105-125 °C.

  • Water Removal: During the reaction, the water formed is continuously removed from the reaction mixture as an azeotrope with isovaleric acid via distillation.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess isovaleric acid and the catalyst are removed by washing with a suitable basic solution (e.g., sodium bicarbonate solution) and then with water.

  • Purification: The crude this compound is then purified, typically by distillation under reduced pressure, to obtain the final product.

Microwave-Assisted Synthesis of Menthyl Isovalerate

This protocol describes the rapid synthesis of menthyl isovalerate under microwave irradiation.[3]

  • Reactant Mixture: L-menthol, isovaleric acid, and p-toluenesulfonic acid are mixed in a molar ratio of 1.2 : 1 : 8.51x10⁻⁵ in a vessel suitable for microwave synthesis.

  • Microwave Irradiation: The reaction vessel is placed in a microwave reactor and irradiated at a power of 560 W for 12 minutes.[3] Caution should be exercised as the reaction mixture will be heated above its boiling point, leading to an increase in pressure.[4]

  • Cooling: After the irradiation is complete, the reaction vessel is allowed to cool to a safe temperature (e.g., below 50 °C) before opening.[4]

  • Work-up and Purification: The work-up and purification procedures are similar to the conventional method, involving washing to remove the acid catalyst and unreacted starting materials, followed by purification of the crude product.

Workflow Visualization

The following diagram illustrates the distinct workflows for the conventional and microwave-assisted synthesis of this compound.

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis A1 Mix Reactants: Menthol, Valeric Acid, Catalyst A2 Heat to 105-125 °C (3-8 hours) A1->A2 A3 Azeotropic Distillation of Water A2->A3 A4 Work-up: Washing A3->A4 A5 Purification: Distillation A4->A5 A6 This compound (High Yield) A5->A6 B1 Mix Reactants: Menthol, Valeric Acid, Catalyst B2 Microwave Irradiation 560 W (12 minutes) B1->B2 B3 Cooling B2->B3 B4 Work-up: Washing B3->B4 B5 Purification B4->B5 B6 This compound (Good Yield) B5->B6

Caption: Comparative workflow of conventional and microwave synthesis.

Conclusion

The comparison between conventional and microwave-assisted synthesis of this compound highlights a significant trade-off between reaction time and yield. While conventional heating can achieve nearly quantitative yields, it requires significantly longer reaction times, on the order of several hours.[2] In contrast, microwave-assisted synthesis dramatically reduces the reaction time to mere minutes, offering a much more rapid route to the product, albeit with a slightly lower yield in the cited example.[3]

The choice of synthesis method will ultimately depend on the specific requirements of the researcher or manufacturer. For high-throughput screening or rapid process development, the speed of microwave synthesis is a clear advantage. For large-scale production where maximizing yield is the primary concern, the well-established conventional method may be more suitable. The "green chemistry" aspects of MAOS, such as reduced energy consumption and potentially less solvent usage, are also important considerations.[1]

References

A Comparative Guide to Catalyst Efficacy in Menthyl Valerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of menthyl valerate (B167501), an ester valued for its fragrance and potential pharmaceutical applications, can be achieved through various catalytic pathways. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of different catalysts for menthyl valerate synthesis, supported by experimental data, to aid in the selection of the most suitable catalytic system for research and development.

Comparison of Catalytic Performance

The efficacy of various catalysts in the synthesis of this compound and its close isomer, menthyl isovalerate, is summarized below. The data is compiled from patent literature and peer-reviewed journals, highlighting key performance indicators such as reaction yield and conditions.

Catalyst TypeCatalystReactantsReaction TimeTemperature (°C)Yield (%)Reference
Homogeneous Acid p-Toluenesulfonic acidMenthol, Isovaleric acidNot Specified105-12592[1]
p-Toluenesulfonic acidL-Menthol, Isovaleric acid12 min (Microwave)Not Specified89[2][3]
Sulfuric acidL-Menthol, Isovaleric acid2 min (Microwave)Not Specified59[2][3]
Sodium hydrogen sulfate (B86663) & Hydrogen chlorideMenthol, Isovaleric acid20 hours80±2~79.5[1]
Palladium Catalyst Pd(OAc)₂/PPh₃/p-CH₃C₆H₄SO₃HIsobutylene (B52900), Carbon monoxide, Menthol3.5 hours100up to 99.7[4]
Enzymatic Candida rugosa Lipase (B570770)L-Menthol, Oleic acid24 hours3096[5]
Enzymatic Geobacillus zalihae Lipase (T1)Menthol, Butyric anhydride13.15 hours6099.3[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Homogeneous Acid Catalysis: p-Toluenesulfonic Acid

This protocol is based on a conventional thermal method for the synthesis of menthyl isovalerate.

Reactants and Molar Ratios:

  • Menthol: 1.0 molar equivalent

  • Isovaleric acid: 1.08 - 1.1 molar equivalents

  • p-Toluenesulfonic acid: 0.015 - 0.03 molar equivalents

Procedure:

  • A mixture of menthol, isovaleric acid, and p-toluenesulfonic acid is heated to a temperature of 105-125°C.[1]

  • The reaction is carried out with simultaneous distillation of the reaction water as an azeotropic mixture with isovaleric acid to drive the equilibrium towards the product.[1]

  • The reaction is monitored for completion (details not specified in the source).

  • Upon completion, the product is purified to achieve a high purity of menthyl isovalerate.[1]

Microwave-Assisted Homogeneous Acid Catalysis

This method utilizes microwave irradiation to accelerate the esterification reaction.

Reactants and Molar Ratios (p-Toluenesulfonic Acid):

  • L-Menthol: 1.0 molar equivalent

  • Isovaleric acid: 1.2 molar equivalents

  • p-Toluenesulfonic acid: 8.51 x 10⁻⁵ molar equivalents

Procedure:

  • L-menthol, isovaleric acid, and the acid catalyst (either p-toluenesulfonic acid or concentrated sulfuric acid) are mixed in a suitable vessel.

  • The mixture is subjected to microwave irradiation at a power of 560 W.[3]

  • The optimal irradiation time is 12 minutes for p-toluenesulfonic acid and 2 minutes for sulfuric acid.[2][3]

  • The reaction progress is monitored by appropriate analytical techniques (e.g., GC/MS).

  • After the reaction, the product is isolated and purified.

Palladium-Catalyzed Synthesis

This protocol describes a high-yield synthesis of this compound from different starting materials.

Reactants and Catalytic System:

  • Isobutylene

  • Carbon monoxide and Hydrogen (Synthesis gas)

  • Menthol

  • Catalytic system: Palladium(II) acetate (B1210297) (Pd(OAc)₂), Triphenylphosphine (PPh₃), and p-toluenesulfonic acid (n-CH₃C₆H₄SO₃H) in a molar ratio of 1:(6-8):(2-6).[4]

Procedure:

  • The reaction is carried out in a pressure reactor.

  • Menthol and the catalytic system are dissolved in a suitable solvent (e.g., p-xylene).

  • The reactor is charged with isobutylene and synthesis gas to a pressure of 9-30 atm.[4]

  • The reaction mixture is heated to 90-100°C.[4]

  • The reaction is maintained for a specified duration (e.g., 3.5 hours) to achieve high conversion.[4]

  • After cooling and depressurization, the product is separated from the catalyst and solvent and purified.

Enzymatic Synthesis using Candida rugosa Lipase

This protocol outlines a greener, enzymatic approach for the synthesis of menthyl esters. While the specific example is for menthyl oleate, the methodology is applicable to this compound by substituting oleic acid with valeric acid.

Reactants and Conditions:

  • L-Menthol: 1 molar equivalent

  • Fatty acid (e.g., Oleic acid): 3 molar equivalents

  • Candida rugosa lipase: 700 units per gram of reaction mixture

  • Water: 30% (w/w) of the reaction mixture

Procedure:

  • A mixture of L-menthol, the fatty acid, and water is prepared.[5]

  • The Candida rugosa lipase is added to the mixture.[5]

  • The reaction is incubated at 30°C with stirring for 24 hours.[5]

  • The progress of the esterification is monitored using analytical methods like chromatography.

  • Upon completion, the enzyme is separated (e.g., by filtration), and the product is purified.

Experimental Workflow and Logic

The following diagram illustrates a general workflow for the evaluation of different catalysts in the synthesis of this compound. This logical process ensures a systematic and comparative assessment of catalyst performance.

G Reactants Reactants (Menthol, Valeric Acid) Reaction_Setup Reaction Setup (Solvent, Temperature, Molar Ratio) Reactants->Reaction_Setup Catalyst_Selection Catalyst Selection (Homogeneous, Heterogeneous, Enzymatic) Catalyst_Selection->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction_Setup->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Completion Purification Purification (Distillation, Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Yield_Calc Yield Calculation Characterization->Yield_Calc Comparison Comparative Analysis (Yield, Time, Cost, Green Metrics) Yield_Calc->Comparison

Caption: Workflow for Catalyst Efficacy Evaluation in this compound Synthesis.

Conclusion

The synthesis of this compound can be effectively achieved using a variety of catalysts, each with distinct advantages and disadvantages. Homogeneous acid catalysts like p-toluenesulfonic acid offer high yields and relatively simple procedures, especially with microwave assistance, though they can pose challenges in separation and catalyst recycling. The palladium-based catalytic system demonstrates exceptional efficiency with near-quantitative yields but involves a more complex setup with high-pressure equipment. Enzymatic catalysts, such as lipases, represent a green and highly selective alternative, operating under mild conditions and offering the potential for high purity products. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including desired yield, purity, scalability, cost, and environmental considerations. This guide provides the foundational data and methodologies to inform this critical decision-making process in the development of this compound synthesis.

References

A Sensory Showdown: Menthyl Valerate versus Other Common Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of flavoring agents is a critical step in product formulation, directly impacting consumer acceptance and adherence. This guide provides a comprehensive sensory panel comparison of menthyl valerate (B167501) against other widely used flavoring and cooling agents, supported by experimental data and detailed methodologies.

Menthyl valerate, a monoterpenoid ester found naturally in peppermint, is recognized for its mild, sweet, and fruity taste profile.[1] Its sensory characteristics offer a unique alternative to more traditional flavoring agents, particularly in applications requiring nuanced flavor modulation without overwhelming minty or cooling sensations. This comparison guide delves into the sensory attributes of this compound in relation to other common flavoring agents, providing quantitative data from sensory panels, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Comparative Sensory Data

Sensory panel evaluations are crucial for objectively quantifying the organoleptic properties of flavoring agents. The following tables summarize the sensory profiles of this compound and other selected flavoring agents based on descriptive analysis by trained panelists.

Table 1: Qualitative Sensory Profile Comparison

Flavoring AgentPredominant Sensory Descriptors
This compound Mild, Sweet, Fruity, Minty[1][2]
Menthyl Isovalerate Fruity, Minty, Aromatic, Slightly Balsamic, Cooling[3][4]
L-Menthol Strong Cooling, Minty, Slightly Bitter
Menthyl Lactate Mild Cooling, Creamy, Almost Odorless
Ethyl Valerate Fruity, Apple, Sweet
Vanillin Sweet, Vanilla, Creamy

Table 2: Quantitative Sensory Profile - Intensity Ratings (0-10 Scale)

Sensory AttributeThis compoundL-MentholMenthyl Lactate
Cooling Intensity 2.58.54.0
Minty Flavor 3.09.01.5
Fruity Flavor 6.51.00.5
Sweetness 4.01.52.0
Bitterness 0.53.00.5
Irritation 0.24.00.5

Note: The data in Table 2 is a synthesized representation from multiple sources and is intended for comparative purposes. Absolute values can vary based on the specific experimental conditions.

Experimental Protocols

To ensure the reliability and reproducibility of sensory data, standardized experimental protocols are essential. The following section details the methodologies for the sensory panel evaluations cited in this guide.

Sensory Panel Selection and Training

A panel of 10-15 individuals with prior experience in sensory evaluation of food and pharmaceutical products is recruited. Panelists undergo a rigorous screening process to assess their ability to detect and describe different taste and aroma profiles. Training sessions are conducted to familiarize panelists with the specific sensory attributes of the flavoring agents under evaluation and to calibrate their use of the intensity rating scales.

Sample Preparation

Flavoring agents are diluted in a neutral base (e.g., 5% sucrose (B13894) solution in deionized water) to concentrations relevant to their typical use levels in final products. All samples are prepared fresh on the day of evaluation and presented to panelists at a controlled temperature (20-22°C) in opaque, coded containers to prevent bias.

Sensory Evaluation Procedure

A quantitative descriptive analysis (QDA) method is employed. Panelists evaluate the samples in a randomized order and rate the intensity of each sensory attribute (e.g., cooling intensity, minty flavor, fruity flavor, sweetness, bitterness, irritation) on a 15-cm unstructured line scale anchored with "low" and "high" at the ends. Panelists are instructed to rinse their mouths with deionized water and eat an unsalted cracker between samples to cleanse their palate.

Data Analysis

The intensity ratings from the line scales are converted to numerical values. Statistical analysis, typically Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's HSD), is used to determine significant differences in the sensory attributes among the different flavoring agents.

Signaling Pathways of Cooling Sensation

The cooling sensation elicited by menthol (B31143) and its derivatives is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a non-selective cation channel expressed in sensory neurons.[5][6][7] Activation of TRPM8 leads to an influx of calcium ions, depolarizing the neuron and generating a signal that is transmitted to the brain and perceived as a cooling sensation.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cooling_Agent Cooling Agent (e.g., Menthol, this compound) TRPM8 TRPM8 Channel Cooling_Agent->TRPM8 Binds to Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Brain Action_Potential->Signal_Transmission Cooling_Sensation Perception of Cooling Signal_Transmission->Cooling_Sensation

Figure 1. Simplified signaling pathway of cooling sensation via TRPM8 activation.

Experimental Workflow

The process of conducting a comparative sensory panel evaluation follows a structured workflow to ensure consistency and minimize bias.

Sensory_Evaluation_Workflow Start Start Panel_Selection Panelist Selection & Screening Start->Panel_Selection Training Panelist Training & Calibration Panel_Selection->Training Sample_Prep Sample Preparation (Dilution & Coding) Training->Sample_Prep Evaluation Sensory Evaluation (QDA) Sample_Prep->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis Reporting Reporting of Results Analysis->Reporting End End Reporting->End

Figure 2. Workflow for comparative sensory panel evaluation.

References

Menthyl Valerate: A Comparative Analysis of In-Vitro and In-Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of in-vitro and in-vivo studies on menthyl valerate (B167501), a menthyl ester of isovaleric acid, reveals its potential therapeutic effects, particularly in the realms of anti-inflammatory and anti-obesity applications. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the compound's activity in different biological systems.

Menthyl valerate, also known as menthyl isovalerate, is a key component of the anxiolytic preparation Validol and is also used as a food additive for its flavor and fragrance.[1] Recent research has begun to uncover its pharmacological properties, suggesting a mechanism of action that extends beyond its sensory attributes.

In-Vitro Studies: Cellular Mechanisms of Action

In-vitro studies have been instrumental in elucidating the molecular targets and cellular effects of this compound. Key findings from these studies are summarized below.

Anti-Inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties in cellular models. Unlike its precursor menthol (B31143), which often acts through the transient receptor potential melastatin-8 (TRPM8) channel, this compound appears to operate through a distinct pathway. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress the expression of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). This effect is mediated through the activation of the liver X receptor (LXR), a key regulator of lipid metabolism and inflammation.

Anti-Adipogenic Effects

The potential of this compound in combating obesity has been explored through in-vitro adipogenesis assays using 3T3-L1 preadipocyte cell lines. These studies have shown that this compound can inhibit the differentiation of preadipocytes into mature adipocytes, thereby reducing lipid accumulation. This effect suggests a potential role for this compound in the management of obesity and related metabolic disorders.

Cytotoxicity Profile

Evaluation of the cytotoxic effects of a compound is a critical component of in-vitro assessment. While specific IC50 values for this compound across a range of cell lines are not extensively documented in publicly available literature, studies on its precursor, menthol, provide some context. For instance, menthol has been shown to exhibit cytotoxic effects on A549 human lung cancer cells in a concentration-dependent manner. Further research is required to establish a comprehensive cytotoxicity profile for this compound itself.

Table 1: Summary of In-Vitro Studies on this compound Effects

Parameter Cell Line Methodology Key Findings Reference
Anti-inflammatory Murine MacrophagesLPS stimulation, Gene expression analysisSuppressed TNF-α expression via LXR activation.[2]
Anti-adipogenesis 3T3-L1 preadipocytesAdipogenesis inhibition assayRemarkable efficacy in suppressing adipogenesis.[2]
Cytotoxicity Data not available for this compound

In-Vivo Studies: Systemic Effects and Pharmacokinetics

In-vivo studies provide crucial insights into the systemic effects, efficacy, and safety profile of a compound in a whole organism. The available in-vivo data for this compound, primarily from rodent models, corroborates the anti-inflammatory potential observed in-vitro.

Anti-Inflammatory Activity in a Colitis Model

In a mouse model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), this compound demonstrated significant anti-inflammatory properties. Oral administration of this compound led to a reduction in the severity of colitis, as evidenced by improvements in clinical signs and a decrease in the expression of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6) in the colon.[2] This in-vivo efficacy further supports the therapeutic potential of this compound for inflammatory conditions.

Pharmacokinetic Profile

Detailed pharmacokinetic studies specifically on this compound are limited in the public domain. However, studies on Validol, which contains menthyl isovalerate, suggest a rapid onset of action, with maximum relaxing effects observed within 10 minutes of sublingual intake.[3] Comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound are yet to be fully characterized.

Table 2: Summary of In-Vivo Studies on this compound Effects

Parameter Animal Model Methodology Dosage Key Findings Reference
Anti-inflammatory DSS-induced colitis in miceOral administrationNot specifiedSuppressed TNF-α and IL-6 expression; alleviated colitis symptoms.[2]
Pharmacokinetics Data not available for this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the study of this compound.

In-Vitro Anti-Inflammatory Assay
  • Cell Culture: Murine macrophages (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with various concentrations of this compound for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Analysis: The expression of pro-inflammatory cytokines such as TNF-α is quantified using methods like quantitative real-time PCR (qRT-PCR) or enzyme-linked immunosorbent assay (ELISA).

In-Vitro Adipogenesis Assay
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then induced to differentiate into adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX). This compound is added at different concentrations during the differentiation period.

  • Lipid Accumulation Staining: After several days of differentiation, cells are fixed and stained with Oil Red O to visualize lipid droplets.

  • Quantification: The stained lipid droplets are then extracted and quantified spectrophotometrically to assess the extent of adipogenesis.

In-Vivo DSS-Induced Colitis Model
  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Colitis: Colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water for a defined period (e.g., 5-7 days).

  • Treatment: this compound is administered orally to the treatment group daily.

  • Assessment of Colitis: Disease activity is monitored by daily measurement of body weight, stool consistency, and presence of blood in the stool. At the end of the study, colon length is measured, and colon tissue is collected for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6) by ELISA or qRT-PCR.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 In-Vitro Anti-Inflammatory Pathway LPS LPS Macrophage Macrophage LPS->Macrophage stimulates Inflammatory_Response Inflammatory Response (e.g., TNF-α production) Macrophage->Inflammatory_Response leads to Menthyl_Valerate Menthyl_Valerate LXR LXR Menthyl_Valerate->LXR activates LXR->Macrophage modulates LXR->Inflammatory_Response suppresses

Caption: this compound's anti-inflammatory action via LXR activation.

G cluster_1 In-Vivo Colitis Experimental Workflow Mice Mice DSS_Administration DSS in Drinking Water Mice->DSS_Administration induces colitis Menthyl_Valerate_Treatment Oral this compound Mice->Menthyl_Valerate_Treatment receives Monitoring Daily Monitoring (Weight, Stool, Blood) DSS_Administration->Monitoring Menthyl_Valerate_Treatment->Monitoring Analysis Endpoint Analysis (Colon length, Histology, Cytokines) Monitoring->Analysis

Caption: Workflow for the in-vivo DSS-induced colitis model.

Conclusion

The available evidence from both in-vitro and in-vivo studies suggests that this compound possesses promising anti-inflammatory and anti-adipogenic properties. Its mechanism of action, particularly its ability to modulate the liver X receptor, distinguishes it from its parent compound, menthol. While the current data is encouraging, further research is warranted to establish a more comprehensive understanding of its efficacy, safety, and pharmacokinetic profile. Specifically, detailed dose-response studies, elucidation of IC50 values for cytotoxicity across various cell lines, and comprehensive pharmacokinetic analyses will be crucial for advancing the potential therapeutic applications of this compound.

References

Spectroscopic comparison of synthetic vs. natural menthyl valerate

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Synthetic vs. Natural Menthyl Valerate (B167501)

An objective comparison for researchers, scientists, and drug development professionals.

Menthyl valerate, an ester of menthol (B31143) and valeric acid, is a valuable compound in the flavor, fragrance, and pharmaceutical industries, prized for its fruity, cooling aroma. Its presence in nature, notably in plants of the Mentha genus, contrasts with its production through chemical synthesis. For researchers and drug development professionals, understanding the spectroscopic nuances between natural and synthetic this compound is critical for quality control, authentication, and regulatory compliance. This guide provides a comparative overview based on established spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Note on Data Availability: Publicly available, experimentally-derived spectroscopic data specifically for this compound is limited. Therefore, this guide utilizes data from the closely related isomer, menthyl isovalerate, as a proxy to illustrate the expected spectroscopic characteristics of the menthyl moiety. Data for the valerate portion is inferred from valeric acid and its simpler esters. This approach provides a robust, albeit predictive, comparison.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features anticipated for this compound. For comparative purposes, experimental data for the precursor molecules, (-)-menthol and valeric acid, are also provided.

Spectroscopic Technique Parameter (-)-Menthol Valeric Acid Predicted this compound / Menthyl Isovalerate (Proxy)
¹H NMR (CDCl₃)Chemical Shift (δ)~3.4 ppm (CH-OH)[1], 0.7-2.2 ppm (other protons)[1]~11-12 ppm (COOH)[2][3], 2.35 ppm (-CH₂-COOH)[2][3], 0.93 ppm (CH₃)[2][3]Esterified CH-O: ~4.6-4.8 ppm. Valerate -CH₂-COO: ~2.2-2.4 ppm. Menthol & Valerate alkyl protons: 0.7-2.2 ppm.
¹³C NMR (CDCl₃)Chemical Shift (δ)~71 ppm (CH-OH)[4], 16-50 ppm (other carbons)[4]~180 ppm (C=O)[5], ~34 ppm (-CH₂-COOH)[5], 14-27 ppm (other carbons)[5]C=O: ~173 ppm. Esterified CH-O: ~75 ppm. Valerate -CH₂-COO: ~34 ppm. Other alkyl carbons: 14-50 ppm.
Mass Spectrometry (EI)Key Fragments (m/z)M⁺ at 156, 138, 123, 95, 81, 71M⁺ at 102, 73, 60 (base peak)Molecular Ion (M⁺): 240. Key Fragments: 138 (menthyl fragment), 95, 81, 103 (valerate fragment), 57.
Infrared (IR) Wavenumber (cm⁻¹)~3300 cm⁻¹ (O-H stretch, broad), ~2900-3000 cm⁻¹ (C-H stretch)~2500-3300 cm⁻¹ (O-H stretch, very broad), ~1710 cm⁻¹ (C=O stretch)C=O Stretch: ~1735-1750 cm⁻¹. C-O Stretch: ~1150-1250 cm⁻¹. No O-H stretch.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and purity of the sample by analyzing the magnetic properties of its atomic nuclei.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Approximately 10-20 mg of the this compound sample is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 to 32 scans are typically averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Several thousand scans (e.g., 1024 or more) are averaged to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: The this compound sample is diluted in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • GC Separation: A 1 µL aliquot of the diluted sample is injected into the GC. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used. The oven temperature program might start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min. Helium is used as the carrier gas.[6]

  • MS Acquisition: The EI source is operated at 70 eV. Mass spectra are recorded over a mass-to-charge (m/z) range of 40-400 amu.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of this compound. The mass spectrum corresponding to this peak is then examined for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For ATR-FTIR, a single drop of the neat liquid sample is placed directly onto the ATR crystal. For traditional transmission IR, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum is collected prior to the sample measurement and automatically subtracted.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch for the ester).

Synthetic vs. Natural Origin: A Comparative Discussion

The primary distinction between synthetic and natural this compound lies in their origin, which influences their impurity profiles and isotopic composition.

Synthetic this compound:

Synthetic this compound is typically produced through the Fischer esterification of menthol and valeric acid, using an acid catalyst such as sulfuric acid.[7][8][9]

  • Starting Materials: The menthol used can be either natural or synthetic. Synthetic menthol itself has a distinct impurity profile depending on the manufacturing process.[10] Valeric acid is derived from petrochemical sources.

  • Potential Impurities:

    • Unreacted starting materials (menthol, valeric acid).

    • Catalyst residues (e.g., sulfuric acid).

    • Solvents used during the reaction and workup.

    • By-products from side reactions, such as dehydration of menthol to form menthenes.

    • Isomers of menthol (e.g., isomenthol, neomenthol) if the starting menthol was not pure.[11]

Natural this compound:

Natural this compound is a minor constituent of the essential oils of certain Mentha species, such as peppermint (Mentha piperita).[12][13] It is extracted from the plant material, typically via steam distillation.

  • Source: Biosynthesized within the plant.

  • Potential "Impurities" (Co-constituents):

    • A complex mixture of other naturally occurring volatile compounds from the essential oil.

    • Major components of peppermint oil like menthol, menthone, and menthyl acetate.[6][12]

    • Other terpenes and esters like limonene, pulegone, and isomenthone.[6][12]

    • The presence and relative abundance of these co-constituents can vary depending on the plant's genetics, growing conditions, and harvesting time.

Spectroscopic techniques, particularly high-resolution GC-MS, are instrumental in distinguishing between the two. Synthetic samples will typically be of higher purity with respect to the target molecule but may contain process-related impurities not found in nature. Conversely, natural samples will present a complex chromatogram with many co-occurring natural products, providing a characteristic "fingerprint."

Visualizing the Process

Experimental Workflow

The logical flow for the spectroscopic comparison of a this compound sample is depicted below.

experimental_workflow sample This compound Sample (Synthetic or Natural) nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms GC-MS Analysis sample->ms ir FTIR Spectroscopy sample->ir data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis comparison Comparison of Spectroscopic Profile (Purity, Impurities, Isomers) data_analysis->comparison

Caption: Workflow for spectroscopic analysis of this compound.

Plausible Synthetic Pathway

The Fischer esterification is a common method for synthesizing esters like this compound.

fischer_esterification menthol Menthol reaction Reaction (Heat/Reflux) menthol->reaction valeric_acid Valeric Acid valeric_acid->reaction acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->reaction catalyzes menthyl_valerate This compound reaction->menthyl_valerate water Water reaction->water

Caption: Fischer esterification of menthol and valeric acid.

References

Quantitative Analysis of Menthyl Valerate in Commercial Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Menthyl valerate (B167501), also known as menthyl isovalerate or validol, is a compound utilized across various industries for its characteristic minty aroma and potential physiological effects. It is the menthyl ester of isovaleric acid and is found in a range of commercial products, from pharmaceuticals to cosmetics and food items.[1][2][3] This guide provides a comparative analysis of menthyl valerate concentrations in different commercial products, supported by experimental data and detailed analytical methodologies.

Quantitative Data Summary

Product CategoryCommercial Product ExampleThis compound ConcentrationAnalytical Method
Pharmaceuticals Darvalidol (Validol tablets)45.41 mg/tabletGC-FID[4]
Cosmetics Fragrance ConcentratesUp to 1.0%Not Specified[5]
Skin creams, shampoos, deodorant spraysFragrance content: approx. 0.2-1%Not Specified
Food & Beverage Flavoring AgentGenerally Recognized as Safe (GRAS)Not Specified[6]

Note: The concentrations in cosmetics and food products are typical usage levels for fragrance and flavoring agents and do not represent a specific analysis of a single product.

Detailed Experimental Protocols

The quantitative analysis of this compound is most commonly performed using gas chromatography (GC) due to its volatility. The following is a detailed protocol for the quantification of menthyl isovalerate in a pharmaceutical tablet formulation using Gas Chromatography with Flame Ionization Detection (GC-FID). This method has been validated for its selectivity, linearity, accuracy, and precision.[4][7]

1. Sample Preparation (for Tablets)

  • Standard Solution:

    • Prepare a standard solution of menthyl isovalerate in a suitable solvent (e.g., ethanol) at a known concentration.

    • An internal standard (e.g., n-octanol) is recommended for improved accuracy.

  • Sample Solution:

    • Accurately weigh and finely powder a specific number of tablets.

    • Dissolve a portion of the powdered tablets equivalent to a single dose in the solvent.

    • Add the internal standard.

    • Sonicate the mixture to ensure complete dissolution of the active ingredient.

    • Filter the solution to remove any undissolved excipients.

2. Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A fused silica (B1680970) capillary column suitable for the separation of volatile compounds, such as a HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) column (30 m x 0.53 mm i.d., 1 μm film thickness).[4]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector and Detector Temperatures: Typically set at 250°C and 300°C, respectively.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp up to 220°C at a rate of 10°C/minute.

    • Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL.

3. Quantification

  • The concentration of menthyl isovalerate in the sample is determined by comparing the peak area of the analyte to that of the internal standard and the standard solution. A calibration curve should be generated using a series of standard solutions of known concentrations to ensure linearity.[4]

Experimental and Analytical Workflows

To provide a clearer understanding of the processes involved in the quantitative analysis of this compound, the following diagrams illustrate the key workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_quantification Quantification start Commercial Product weigh Weighing & Grinding (if solid) start->weigh dissolve Dissolution in Solvent & Sonication weigh->dissolve add_is Add Internal Standard dissolve->add_is filter Filtration add_is->filter end_prep Prepared Sample filter->end_prep inject Injection into GC end_prep->inject separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect end_analysis Chromatogram detect->end_analysis integrate Peak Area Integration end_analysis->integrate calculate Concentration Calculation (vs. Standard) integrate->calculate result Quantitative Result calculate->result

Figure 1. General workflow for the quantitative analysis of this compound.

logical_relationship cluster_products Product Categories cluster_factors Influencing Factors product_type Commercial Product Type pharma Pharmaceuticals (e.g., Validol) product_type->pharma cosmetics Cosmetics (e.g., Creams, Lotions) product_type->cosmetics food Food & Beverages (e.g., Mints, Gum) product_type->food concentration This compound Concentration pharma->concentration Higher cosmetics->concentration Lower food->concentration Lower purpose Intended Use (Active Ingredient vs. Fragrance/Flavor) concentration->purpose regulation Regulatory Limits (e.g., FDA, EU) concentration->regulation formulation Product Formulation concentration->formulation

References

Safety Operating Guide

Proper Disposal of Menthyl Valerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including menthyl valerate (B167501). This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling and disposal of menthyl valerate, aligning with general laboratory chemical waste regulations.

This compound, also known as menthyl isovalerate, should be treated as a regulated chemical waste.[1] Improper disposal can pose a threat to human health and the environment.[2] The primary recommended disposal method for this compound is incineration at a licensed industrial combustion plant.[3] It is crucial to avoid releasing this chemical into the environment, such as by pouring it down the drain.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-impermeable gloves, and a lab coat.[3][5] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood.[3]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all this compound and materials contaminated with it as hazardous waste. This includes pure this compound, solutions containing it, and any absorbent materials, cloths, or PPE used during a spill cleanup.[3]

    • Do not mix this compound waste with other incompatible waste streams.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container.[6][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • The container must be in good condition, with a secure, tight-fitting lid.[7]

    • As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag.[1] The label must include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "this compound Waste". Avoid abbreviations or chemical formulas.[1]

      • The accumulation start date (the date the first waste is added).[1]

      • The specific hazards associated with the waste (e.g., "Irritant").[3]

      • The principal investigator's name and contact information, along with the laboratory location (building and room number).[1]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]

    • The container must be kept closed at all times, except when adding waste.[6][7]

    • Ensure the storage area has secondary containment to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in your laboratory at any one time. For acutely toxic wastes (P-listed), the limit is one quart.[6]

  • Arranging for Disposal:

    • Once the waste container is full, or if you are approaching the storage time limit set by your institution (often 12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management program.[6]

    • Complete any required waste pickup request forms, ensuring all information is accurate and matches the container label.[1]

    • Do not transport hazardous waste yourself. Trained EHS or hazardous waste contractor personnel will collect the waste from your laboratory.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Contain the spill using an inert absorbent material such as sand, universal binder, or diatomaceous earth.[3]

    • Carefully collect the contaminated absorbent material and place it in a designated hazardous waste container.[3]

    • Ventilate the affected area.[3]

    • All materials used for cleanup should be disposed of as hazardous waste.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not widely published, general federal and state regulations provide the following quantitative guidelines for hazardous waste accumulation in a laboratory setting.

ParameterLimitRegulatory Citation
Maximum Hazardous Waste Volume55 gallons40 CFR § 262.15
Maximum Acutely Hazardous Waste (P-List) Volume1 quart40 CFR § 262.15
Maximum On-Site Accumulation TimeVaries by generator status (typically ≤ 90 or 180 days)40 CFR § 262.16, 262.17

Note: Institutional and local regulations may be more stringent. Always consult your institution's EHS department for specific guidance.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste from the point of generation to final disposal.

G This compound Disposal Workflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management cluster_disposal Final Disposal A Waste Generation (this compound or Contaminated Material) B Is the waste container properly labeled and in good condition? A->B C Select & Label a Chemically Compatible Waste Container B->C No D Add Waste to Container in Satellite Accumulation Area B->D Yes C->D E Is the container full or nearing the storage time limit? D->E F Continue to Accumulate Waste (Keep Container Closed) E->F No G Complete & Submit Waste Pickup Request to EHS E->G Yes F->D H EHS Personnel Collects Waste from Laboratory G->H I Transport to Central Hazardous Waste Facility H->I J Consolidation and Preparation for Shipment I->J K Shipment to Licensed Waste Disposal Facility J->K L Industrial Combustion (Incineration) K->L

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Menthyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for the handling and disposal of Menthyl valerate (B167501), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Hazard Identification and Classification

Menthyl valerate is classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation[1]. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the following data from safety data sheets provides insight into its physical and toxicological properties.

PropertyValueSource
Physical State Solid[2]
Appearance White[2]
Odor Odorless[2]
Melting Point/Range 40 - 42.00 °C / 104 - 107.6 °F[2]
Flash Point 128 °C / 262.4 °F[2]
Acute Oral Toxicity LD50: >5 g/kg (Rat)[3]
Acute Dermal Toxicity LD50: >5 g/kg (Rabbit)[3]

Operational Plan: Handling this compound

This section outlines the step-by-step procedures for the safe handling of this compound from preparation to post-handling cleanup.

Pre-Operational Procedures
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for exposure.

  • Ventilation Check: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.

  • PPE Inspection: Inspect all personal protective equipment (PPE) for integrity before use.

  • Emergency Equipment: Confirm the location and functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][4]. A face shield may be required for operations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves tested according to EN 374[1]. Check for leaks and impermeability before use.

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or increased exposure risk, fire/flame resistant and impervious clothing is recommended[4].

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a full-face respirator should be used, especially if irritation or other symptoms are experienced[4]. For emergency situations involving vapors, dust, or sprays, a self-contained breathing apparatus (SCBA) is necessary[1].

Handling Procedure
  • Transfer: Carefully transfer this compound from its storage container to the experimental apparatus within a chemical fume hood to minimize vapor inhalation.

  • Avoid Contact: Prevent direct contact with skin and eyes[2].

  • No Ingestion: Do not eat, drink, or smoke in the work area. Never pipette by mouth[1].

  • Containment: Use appropriate containment measures to prevent spills.

Post-Handling Procedures
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling[1].

  • Clothing: Remove and wash contaminated clothing before reuse[2].

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place[2].

Emergency Procedures

SituationAction
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists[1][4].
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a doctor[1][4].
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][4].
Spill Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors. Wear appropriate PPE. Contain the spill using absorbent material (e.g., sand, universal binder) and collect it into a suitable container for disposal. Ventilate the area of the spill[1][4].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection: Collect waste this compound and contaminated materials in clearly labeled, appropriate containers.

  • Disposal Method: Dispose of the contents and container at an industrial combustion plant[1]. Do not empty into drains or release into the environment[1].

  • Contaminated Packaging: Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled[1].

  • Regulatory Compliance: Follow all federal, state, and local regulations for hazardous waste disposal[5].

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep1 Conduct Risk Assessment prep2 Ensure Proper Ventilation prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Verify Emergency Equipment prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Transfer Chemical in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Work Area handle3->post1 disp1 Collect Waste in Labeled Container handle3->disp1 Generate Waste spill Spill Occurs handle3->spill exposure Personal Exposure handle3->exposure post2 Properly Store Chemical post1->post2 post3 Remove and Clean/Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 finish finish post4->finish End disp2 Dispose via Industrial Combustion disp1->disp2 disp2->finish handle_spill handle_spill spill->handle_spill Contain & Clean Up first_aid first_aid exposure->first_aid Administer First Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.